molecular formula C11H13ClN3NaO6S B13920363 Upacicalcet sodium CAS No. 2052969-18-1

Upacicalcet sodium

Katalognummer: B13920363
CAS-Nummer: 2052969-18-1
Molekulargewicht: 373.75 g/mol
InChI-Schlüssel: KUQQRUUFBPFDOW-QRPNPIFTSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Upacicalcet sodium hydrate is a novel small-molecule calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis . It acts as a positive allosteric modulator of the Calcium-sensing Receptor (CaSR) on the parathyroid gland . By enhancing the receptor's sensitivity to extracellular calcium, Upacicalcet effectively suppresses the secretion of Parathyroid Hormone (PTH), helping to restore mineral homeostasis . This mechanism provides a targeted approach for researching the pathways involved in chronic kidney disease-mineral and bone disorder (CKD-MBD) . Clinical studies have demonstrated its significant efficacy. In a phase 3, placebo-controlled trial, Upacicalcet administered three times per week for 24 weeks enabled a significantly higher percentage of hemodialysis patients with SHPT to achieve target intact PTH levels (60–240 pg/mL) compared to placebo (67% vs. 8%) . The drug also showed effects in reducing bone turnover markers, such as bone-specific alkaline phosphatase (BAP) and tartrate-resistant acid phosphatase-5b (TRACP-5b) . Its pharmacokinetic profile is characterized by dose-dependent plasma concentration, a long interdialytic half-life in hemodialysis patients (65-122 hours), and efficient removal (approximately 80%) during a single hemodialysis session, which prevents drug accumulation . Nonclinical data indicate that Upacicalcet is minimally metabolized, is primarily excreted renally in an unchanged form, and has low plasma protein binding (approximately 45%) . These properties, along with its low potential for drug-drug interactions, make it a compound of interest for specific research applications . This product is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2052969-18-1

Molekularformel

C11H13ClN3NaO6S

Molekulargewicht

373.75 g/mol

IUPAC-Name

sodium 3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1

InChI-Schlüssel

KUQQRUUFBPFDOW-QRPNPIFTSA-M

Isomerische SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+]

Kanonische SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

Preclinical Pharmacodynamics of Upacicalcet Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Upacicalcet sodium (formerly SK-1403/AJT240), a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This document details the molecule's mechanism of action, and summarizes key in vitro and in vivo findings from preclinical models, presenting quantitative data in structured tables and outlining experimental methodologies.

Mechanism of Action

This compound is a small-molecule, non-peptide, positive allosteric modulator of the calcium-sensing receptor (CaSR).[2][3] The CaSR, a G protein-coupled receptor located on the surface of parathyroid gland cells, is the principal regulator of calcium homeostasis.[1]

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺). By binding to a distinct site on the receptor, specifically the amino acid binding site, it induces a conformational change that potentiates the receptor's activation by ambient Ca²⁺ levels. This enhanced activation mimics a state of higher serum calcium, triggering intracellular signaling cascades that inhibit the synthesis and secretion of parathyroid hormone (PTH). This targeted action helps to control elevated PTH levels, a hallmark of SHPT, without significantly increasing serum calcium and phosphorus.

A key characteristic of Upacicalcet is that its agonistic activity is dependent on the presence of extracellular Ca²⁺; it does not exhibit significant agonism when Ca²⁺ levels are below the physiological range. This property may contribute to a lower risk of inducing hypocalcemia compared to other calcimimetics.

cluster_membrane Parathyroid Cell Membrane cluster_extra Extracellular cluster_intra Intracellular CaSR CaSR G-Protein Coupled Receptor Gq11 Gq/11 CaSR->Gq11 Activates Ca Extracellular Ca²⁺ Ca->CaSR Upa Upacicalcet Upa->CaSR Allosteric Binding PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 Generates Ca_intra ↑ Intracellular Ca²⁺ IP3->Ca_intra Mobilizes PTH_release ↓ PTH Synthesis & Secretion Ca_intra->PTH_release Inhibits PTH_vesicle PTH Vesicle

Caption: Upacicalcet's Mechanism of Action on the CaSR Signaling Pathway.

In Vitro Pharmacodynamics

The in vitro activity of Upacicalcet has been characterized in cell-based assays using Human Embryonic Kidney (HEK-293) cells engineered to express the human CaSR. These studies confirm its function as a positive allosteric modulator whose activity is dependent on extracellular calcium concentration.

Experimental Protocol: CaSR Activation Assay

The following protocol is a synthesized representation of the methodology used to assess Upacicalcet's in vitro activity based on published studies.

  • Cell Culture & Transfection:

    • HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

    • Cells are transiently or stably transfected with a plasmid vector containing the full-length human CaSR gene.

  • Functional Assay (Inositol Monophosphate-1 Accumulation):

    • Transfected cells are seeded into multi-well plates and grown to confluence.

    • On the day of the assay, the culture medium is replaced with a stimulation buffer containing a specific concentration of extracellular CaCl₂ (e.g., physiological levels of 1.0-1.5 mM) and LiCl (to inhibit IP-1 degradation).

    • Cells are incubated with varying concentrations of this compound.

    • Following incubation, cells are lysed.

    • The concentration of accumulated inositol monophosphate (IP-1), a downstream product of Gq/11-PLC activation, is quantified using a commercially available assay kit (e.g., HTRF-based assay).

  • Data Analysis:

    • The IP-1 concentration is plotted against the Upacicalcet concentration.

    • A concentration-response curve is generated using non-linear regression to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

In Vitro Activity Summary

While specific EC₅₀ values from preclinical studies are not consistently reported in the public domain, the research consistently demonstrates that Upacicalcet potentiates CaSR activation in a concentration-dependent manner. This activity is contingent on the presence of extracellular calcium, confirming its mechanism as a positive allosteric modulator rather than a direct agonist.

ParameterFindingReference
Target Human Calcium-Sensing Receptor (CaSR)
Cell Model HEK-293T cells expressing human CaSR
Mechanism Positive Allosteric Modulator
Binding Site Competes with L-tryptophan at the amino acid binding site
Functional Effect Potentiates Ca²⁺-induced intracellular signaling (IP-1 accumulation)
Calcium Dependence Agonistic action is dependent on extracellular Ca²⁺ concentration

In Vivo Pharmacodynamics

The pharmacodynamic effects of Upacicalcet have been evaluated in several preclinical rodent models, including healthy animals and models of acute and chronic renal failure, to establish its efficacy in reducing serum PTH and calcium.

cluster_model Model Induction cluster_treatment Treatment & Sampling cluster_analysis Analysis A1 Rodent Model (e.g., Sprague-Dawley Rat) A2 Induce Disease State (e.g., Adenine Diet for CKD) A1->A2 A3 Acclimatization & Baseline Measurement A2->A3 B1 Randomize into Groups (Vehicle vs. Upacicalcet Doses) A3->B1 B2 Intravenous (IV) Administration B1->B2 B3 Serial Blood Sampling (Pre-defined Timepoints) B2->B3 C1 Isolate Serum B3->C1 C2 Biochemical Analysis (iPTH, Ca²⁺, P) C1->C2 C3 Pharmacodynamic Evaluation C2->C3

Caption: Generalized Workflow for Preclinical In Vivo Pharmacodynamic Studies.
Experimental Protocols

This model mimics the pathophysiology of SHPT secondary to chronic kidney disease.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Induction: Animals are fed a diet containing adenine (e.g., 0.5% - 0.75% w/w) for 3 to 4 weeks. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing chronic inflammation, tubulointerstitial fibrosis, and renal failure, leading to SHPT.

  • Treatment: Following the induction period, animals receive single or repeated intravenous (IV) doses of Upacicalcet or vehicle.

  • Sampling & Analysis: Blood samples are collected at various time points post-administration to measure serum levels of intact PTH (iPTH), calcium, and phosphorus using methods such as ELISA and colorimetric assays.

This model simulates an acute uremic state to evaluate the direct effect of the compound on PTH secretion independent of renal clearance.

  • Animals: Male rats (e.g., Sprague-Dawley).

  • Procedure: A two-stage surgical procedure is performed. First, two-thirds of one kidney is removed. After a recovery period, the entire contralateral kidney is excised (5/6 nephrectomy), or both kidneys are removed entirely (bilateral nephrectomy). This procedure rapidly induces uremia and elevates PTH levels.

  • Treatment: Due to the acute nature of the model, a single IV dose of Upacicalcet or vehicle is administered shortly after the surgical procedure.

  • Sampling & Analysis: Blood is sampled over several hours post-dose to assess the acute impact on serum iPTH and calcium levels.

In Vivo Efficacy Summary

Upacicalcet demonstrates robust, dose-dependent efficacy in lowering serum iPTH and calcium in multiple preclinical models.

Table 1: Effects of Single-Dose Upacicalcet in Rat Models

Animal ModelRouteDose Range (mg/kg)Key Pharmacodynamic EffectsReference
Normal Rats IV0.03 - 3Dose-dependent decrease in serum iPTH and serum Ca²⁺.
Double-Nephrectomized Rats IV0.3 - 30Dose-dependent decrease in serum iPTH and serum Ca²⁺.

Table 2: Effects of Repeated-Dose Upacicalcet in an Adenine-Induced CKD Rat Model

Dose (mg/kg)AdministrationKey Pharmacodynamic EffectsReference
0.2 and 1.0 Repeated IV Dosing- Significantly lower serum iPTH levels compared to CKD controls. - Inhibition of parathyroid gland hyperplasia. - Suppression of ectopic vascular calcification and cortical bone porosity. - No significant effect on serum calcium and phosphorus levels.

These findings highlight Upacicalcet's potential to effectively manage SHPT while maintaining stable serum mineral levels, suggesting a favorable safety profile regarding hypocalcemia. Furthermore, unlike the oral calcimimetic cinacalcet, high doses of Upacicalcet did not affect gastric emptying in rats, indicating a lower potential for gastrointestinal side effects.

References

Upacicalcet Sodium: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel, second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound offers a targeted therapeutic approach to managing the mineral and bone disorders associated with SHPT. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, intended to support research and development efforts in this area.

Chemical Structure and Properties

This compound is the sodium salt of Upacicalcet. The chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name Sodium (2S)-2-amino-3-({[(3-chloro-2-methyl-5-sulfophenyl)carbamoyl]amino})propanoate[2]
Molecular Formula C₁₁H₁₃ClN₃NaO₆S[3]
Molecular Weight 373.75 g/mol [3]
CAS Number 2052969-18-1[3]
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL (267.56 mM)
SMILES O=C(NC--INVALID-LINK--C(O[Na])=O)NC1=CC(S(=O)(O)=O)=CC(Cl)=C1C

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a substituted aniline precursor. The general synthetic scheme involves the formation of a urea linkage followed by deprotection and salt formation. The detailed experimental protocol, as derived from patent literature, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Carbamate Intermediate

  • To a solution of 3-amino-5-chloro-4-methylbenzenesulfonic acid in a suitable solvent such as acetonitrile, add pyridine.

  • Cool the mixture and add phenyl chloroformate dropwise while maintaining the temperature.

  • Stir the reaction mixture for a specified time to ensure the completion of the carbamate formation.

Step 2: Urea Formation

  • To the reaction mixture from Step 1, add a protected (e.g., Boc-protected) 2,3-diaminopropionic acid derivative.

  • Add a base, such as triethylamine, to facilitate the urea formation reaction.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

Step 3: Deprotection

  • The protecting groups (e.g., Boc and tert-butyl ester) are removed under acidic conditions.

  • Methanesulfonic acid is typically used for this deprotection step.

  • The reaction is stirred until the deprotection is complete.

Step 4: Salt Formation and Purification

  • The resulting sulfonic acid is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.

  • The pH is carefully adjusted, and the product is precipitated from a suitable solvent system, often involving an anti-solvent like isopropanol.

  • The solid product is collected by filtration, washed, and dried to yield this compound.

Synthesis Workflow Diagram

G This compound Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product start_aniline 3-amino-5-chloro-4-methylbenzenesulfonic acid step1 Carbamate Formation with Phenyl Chloroformate start_aniline->step1 start_amino_acid Protected 2,3-diaminopropionic acid derivative step2 Urea Formation start_amino_acid->step2 step1->step2 step3 Acidic Deprotection step2->step3 step4 Salt Formation with NaOH step3->step4 step5 Purification and Isolation step4->step5 end_product This compound step5->end_product

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the parathyroid gland cells. By binding to a site distinct from the orthosteric calcium-binding site, this compound increases the sensitivity of the CaSR to extracellular calcium. This enhanced activation of the CaSR mimics a state of high calcium, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus, thereby mitigating the effects of secondary hyperparathyroidism.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

G This compound's Action on CaSR Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular upacicalcet This compound casr Calcium-Sensing Receptor (CaSR) upacicalcet->casr Allosteric Modulation calcium Extracellular Ca²⁺ calcium->casr Orthosteric Binding g_protein Gq/11 Activation casr->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release pth_inhibition Inhibition of PTH Synthesis and Secretion ca_release->pth_inhibition

Caption: The signaling cascade initiated by this compound's modulation of the CaSR.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. The detailed information on its synthesis and the visualization of its synthetic workflow and signaling pathway are intended to be valuable resources for researchers and professionals in the field of drug development. Further investigation into the nuances of its synthesis and biological activity will continue to advance our understanding and application of this important therapeutic agent.

References

Upacicalcet Sodium's Allosteric Binding Site on the Calcium-Sensing Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding mechanism of upacicalcet sodium to the calcium-sensing receptor (CaSR). It is intended for researchers, scientists, and drug development professionals engaged in the study of secondary hyperparathyroidism and G-protein coupled receptor (GPCR) modulation. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a novel positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion.[1][2] Clinical and preclinical studies have demonstrated its efficacy in treating secondary hyperparathyroidism in patients with chronic kidney disease.[3][4] A key differentiator for upacicalcet is its unique binding site on the CaSR, which is distinct from that of other calcimimetics like cinacalcet.[1] This guide elucidates that upacicalcet binds to the amino acid binding site within the Venus flytrap (VFT) domain of the CaSR, acting as an allosteric enhancer of the receptor's sensitivity to extracellular calcium. This distinct mechanism of action may offer a valuable therapeutic alternative for patients who are not responsive to conventional treatments.

Mechanism of Action and Binding Site Characterization

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, meaning that at lower calcium concentrations, the receptor is more readily activated, leading to a reduction in PTH secretion. Investigations into its binding site have revealed that upacicalcet competitively binds with L-tryptophan, indicating that it targets the amino acid binding site on the CaSR. This has been substantiated through a series of binding and functional assays, including site-directed mutagenesis studies that have identified key residues involved in the interaction.

Quantitative Data on Upacicalcet-CaSR Interaction

The following tables summarize the quantitative data from key in vitro studies that have characterized the binding and functional activity of upacicalcet on the human CaSR.

Table 1: Competitive Binding of Upacicalcet and L-Tryptophan

CompoundIC50 (µM)
Upacicalcet0.043
L-Tryptophan4300

Data from competition binding assays with [3H]-upacicalcet on wild-type human CaSR expressed in HEK-293T cells.

Table 2: Relative Binding of [3H]-Upacicalcet to Wild-Type and Mutant CaSR

CaSR MutantRelative Binding (%)
Wild-Type100
S170A45.3
R66H78.4
Y218S89.2
E297K95.1

Data from scintillation proximity assays showing the specific binding of [3H]-upacicalcet to various mutant forms of the human CaSR expressed in HEK-293T cells, relative to the wild-type receptor.

Table 3: Functional Activity of Upacicalcet on Wild-Type and Mutant CaSR

CaSR MutantEC50 (nM)
Wild-Type7.9
S170A>1000
R66H28.5
Y218S15.1
E297K10.3

Data from inositol monophosphate (IP-1) accumulation assays in HEK-293T cells expressing wild-type or mutant human CaSR, indicating the potency of upacicalcet in stimulating the Gq-mediated signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Transfection of HEK-293T Cells

HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For the expression of the CaSR, cells are transiently transfected with a plasmid encoding either the wild-type or mutant human CaSR using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 48 hours post-transfection.

[3H]-Upacicalcet Radioligand Binding Assay

Objective: To determine the binding affinity of upacicalcet and its competition with other ligands.

Materials:

  • Membrane preparations from HEK-293T cells expressing wild-type or mutant CaSR.

  • [3H]-upacicalcet (radioligand).

  • Unlabeled upacicalcet and L-tryptophan.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with various concentrations of unlabeled upacicalcet or L-tryptophan and a fixed concentration of [3H]-upacicalcet in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled upacicalcet.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine IC50 values.

Inositol Monophosphate (IP-1) Accumulation Assay

Objective: To assess the functional activity of upacicalcet by measuring the activation of the Gq signaling pathway.

Materials:

  • HEK-293T cells expressing wild-type or mutant CaSR.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 10 mM LiCl).

  • Upacicalcet at various concentrations.

  • IP-1 assay kit (e.g., HTRF-based kit).

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Seed the transfected HEK-293T cells in a suitable multi-well plate and allow them to adhere.

  • Replace the culture medium with the assay buffer containing LiCl, which inhibits the degradation of IP-1.

  • Add various concentrations of upacicalcet to the wells and incubate for a specified time (e.g., 60 minutes at 37°C).

  • Lyse the cells and perform the IP-1 detection according to the manufacturer's protocol of the chosen assay kit.

  • Measure the TR-FRET signal using a compatible plate reader.

  • Generate concentration-response curves and calculate EC50 values using non-linear regression.

Visualizations

The following diagrams illustrate key pathways and workflows related to the upacicalcet-CaSR interaction.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca Extracellular Ca²⁺ CaSR CaSR Ca->CaSR Upacicalcet Upacicalcet Upacicalcet->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activation PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Ca_intra Intracellular Ca²⁺ Release ER->Ca_intra Response Cellular Response (↓ PTH Secretion) Ca_intra->Response PKC->Response

Caption: CaSR Signaling Pathway Activated by Upacicalcet.

Experimental_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay Culture 1. Culture & Transfect HEK-293T cells with WT or Mutant CaSR Harvest 2. Harvest Cells & Prepare Membranes Culture->Harvest Incubate_Bind 3. Incubate Membranes with [3H]-Upacicalcet & Competitors Harvest->Incubate_Bind Incubate_Func 3. Stimulate Cells with Upacicalcet in presence of LiCl Harvest->Incubate_Func Filter 4. Separate Bound from Free Ligand via Filtration Incubate_Bind->Filter Count_Bind 5. Quantify Radioactivity (Scintillation Counting) Filter->Count_Bind Analyze_Bind 6. Analyze Data (IC50 Determination) Count_Bind->Analyze_Bind Lyse 4. Lyse Cells Incubate_Func->Lyse Detect_IP1 5. Detect IP-1 (HTRF Assay) Lyse->Detect_IP1 Analyze_Func 6. Analyze Data (EC50 Determination) Detect_IP1->Analyze_Func

Caption: Experimental Workflow for Characterizing Upacicalcet-CaSR Interaction.

Logical_Relationship Evidence1 Competition with L-Tryptophan in Radioligand Binding Assay Conclusion Conclusion: Upacicalcet binds to the amino acid binding site of CaSR Evidence1->Conclusion Evidence2 Reduced Binding of [3H]-Upacicalcet to S170A Mutant CaSR Evidence2->Conclusion Evidence3 Loss of Potency of Upacicalcet on S170A Mutant CaSR in Functional Assay Evidence3->Conclusion

Caption: Logical Relationship of Evidence for Upacicalcet's Binding Site.

References

A Technical Guide to the Discovery and Development of Novel Calcimimetics: The Case of Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, which contribute to mineral and bone disorders and cardiovascular disease.[1][2] The calcium-sensing receptor (CaSR), a G protein-coupled receptor on parathyroid cells, is the principal regulator of PTH secretion and a key therapeutic target.[3][4] Calcimimetics, which are allosteric modulators of the CaSR, represent a cornerstone of SHPT management.[5] This technical guide provides an in-depth overview of the discovery and development of novel calcimimetics, with a specific focus on Upacicalcet, a recently approved intravenous agent. We detail the underlying molecular mechanisms, present key preclinical and clinical data in structured formats, describe relevant experimental protocols, and illustrate critical pathways and processes through detailed diagrams.

The Core Target: The Calcium-Sensing Receptor (CaSR)

The discovery and validation of the CaSR were pivotal milestones that paved the way for targeted therapies for SHPT. The CaSR is a Class C G protein-coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.

1.1. Structure and Function

The CaSR functions as a homodimer. Each subunit consists of a large N-terminal extracellular "Venus flytrap" domain where calcium ions bind, a cysteine-rich domain, a seven-transmembrane domain, and an intracellular C-terminal tail. The receptor's primary function is to sense minute fluctuations in extracellular calcium concentrations and modulate PTH synthesis and secretion from the parathyroid glands accordingly.

1.2. Signaling Pathways

Upon activation by extracellular calcium, the CaSR undergoes a conformational change that triggers intracellular signaling cascades. The receptor couples to multiple G proteins, primarily Gαq/11 and Gαi/o.

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores and activates protein kinase C (PKC), ultimately inhibiting the transcription of the PTH gene and the exocytosis of PTH-containing vesicles.

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which further contributes to the suppression of PTH secretion.

Calcimimetics like Upacicalcet are positive allosteric modulators. They do not activate the receptor directly but bind to a site within the transmembrane domain, increasing the receptor's sensitivity to extracellular calcium. This enhanced sensitivity means that lower calcium concentrations are sufficient to activate the CaSR and suppress PTH secretion.

dot cluster_membrane Parathyroid Cell Membrane cluster_pathways Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Gio Gαi/o CaSR->Gio PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Ca_i ↑ Intracellular Ca²⁺ IP3_DAG->Ca_i Leads to PTH_Suppression PTH Secretion Suppression cAMP->PTH_Suppression Ca_i->PTH_Suppression Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Binds & Activates Calcimimetic Upacicalcet (Calcimimetic) Calcimimetic->CaSR Allosterically Modulates

CaSR Signaling Pathway

Upacicalcet: A Novel Intravenous Calcimimetic

Upacicalcet (brand name UPASITA® in Japan) is a novel, non-peptidic, small-molecule calcimimetic developed for intravenous administration. Its design as an injectable agent administered at the end of hemodialysis sessions aims to improve patient adherence and bypass the gastrointestinal side effects associated with oral calcimimetics like cinacalcet.

2.1. Unique Mechanism of Action

Studies have revealed that Upacicalcet targets the amino acid binding site of the CaSR, a different binding location compared to earlier calcimimetics. This distinct mechanism may offer therapeutic benefits for patients who do not respond adequately to conventional drugs. Furthermore, Upacicalcet's activity is dependent on the extracellular calcium concentration, showing no agonistic effect when calcium levels are below the physiological range, which may reduce the risk of hypocalcemia.

2.2. Quantitative Data Summary

The clinical development of Upacicalcet has yielded robust data on its pharmacokinetic, pharmacodynamic, and efficacy profile.

Table 1: Pharmacokinetic Parameters of Upacicalcet

Parameter Healthy Japanese Adults (Single IV Dose) Hemodialysis Patients (Single IV Dose)
Dose Range 0.01 - 2.5 mg 0.025 - 0.8 mg
Cmax (ng/mL) 1.08 (at 0.01 mg) to 280 (at 2.5 mg) Dose-dependent increase
T½ (half-life) ~1 - 2 hours Maintained until next dialysis
Excretion 78.9–95.0% excreted in urine within 48 h ~80% removed by a single dialysis session
Metabolism Almost unmetabolized Not specified, but plasma concentration does not increase with repeated administration

| Protein Binding | < 50% | Not specified |

Table 2: Pharmacodynamic Effects of Upacicalcet

Study Population Dose Effect on Serum iPTH Effect on Serum Corrected Calcium (cCa)
Healthy Japanese Adults 0.01 - 2.5 mg (single IV) Dose-dependent decrease within 10 minutes, lasting up to 12 hours. Gradual decrease 6-12 hours post-administration.
Hemodialysis Patients 0.025 - 0.8 mg (single IV) Dose-dependent decrease. Dose-dependent decrease.

| Hemodialysis Patients | 25 - 300 µg (52 weeks) | 57.9% of patients achieved target iPTH (60-240 pg/mL) at week 18; 80.8% at week 52. | Decreased immediately after administration, then stabilized. |

Table 3: Efficacy and Safety from Japanese Phase 3 Placebo-Controlled Trial (24 Weeks)

Outcome Upacicalcet Group (n=103) Placebo Group (n=50) P-value
Primary Endpoint: % of patients achieving mean iPTH 60-240 pg/mL at weeks 22-24 67.0% 8.0% <0.001
Secondary Endpoint: % of patients with ≥30% reduction in mean iPTH 80.6% 8.0% <0.001
Change in Bone Markers Significant decrease in FGF-23, BAP, and TRACP-5b No significant change N/A
Adverse Events (Any) 85% 72% N/A
Upper GI Adverse Events (Nausea, Vomiting) Similar incidence to placebo Similar incidence to Upacicalcet N/A

| Serum cCa <7.5 mg/dL | 1.9% - 2% | 0% | N/A |

Experimental Protocols

Detailed and rigorous experimental design is fundamental to drug development. Below are representative protocols for key experiments in the evaluation of a novel calcimimetic.

3.1. In Vitro CaSR Agonistic Activity Assay

  • Objective: To determine the potency and efficacy of a test compound (e.g., Upacicalcet) as a positive allosteric modulator of the human CaSR.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR gene are cultured under standard conditions.

    • Assay Principle: The assay measures the accumulation of inositol-1 monophosphate (IP₁), a downstream product of the Gαq/11-PLC signaling pathway, as an indicator of CaSR activation.

    • Procedure:

      • Cells are seeded into multi-well plates and grown to confluence.

      • Cells are washed and incubated in a stimulation buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5-1.0 mM) and varying concentrations of the test compound.

      • The reaction is stopped, and cells are lysed.

      • The concentration of accumulated IP₁ in the cell lysate is quantified using a commercially available assay kit (e.g., HTRF or ELISA-based).

    • Data Analysis: Dose-response curves are generated by plotting IP₁ concentration against the log of the test compound concentration. EC₅₀ values (the concentration of compound that produces 50% of the maximal response) are calculated to determine potency.

3.2. Phase 3 Clinical Trial Protocol for Upacicalcet

  • Objective: To evaluate the long-term efficacy and safety of Upacicalcet compared to placebo in treating SHPT in patients on hemodialysis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with end-stage kidney disease undergoing in-center hemodialysis three times weekly, with serum iPTH levels >240 pg/mL and corrected calcium ≥8.4 mg/dL.

  • Intervention:

    • Randomization: Patients are randomized (e.g., 2:1 ratio) to receive either Upacicalcet or a matching placebo.

    • Administration: The investigational drug is administered as an intravenous bolus injection into the venous side of the dialysis circuit at the end of each hemodialysis session for a duration of 24-27 weeks.

    • Dose Titration: The dose of Upacicalcet is initiated at 25 or 50 µg based on baseline serum corrected calcium. The dose is then adjusted every 3-4 weeks within a range of 25 to 300 µg to achieve and maintain a target serum iPTH level (e.g., 60-240 pg/mL or 150-300 pg/mL, depending on the protocol) while avoiding hypocalcemia.

  • Endpoints:

    • Primary Efficacy Endpoint: The proportion of patients who achieve the target mean serum iPTH concentration during a pre-specified evaluation period (e.g., weeks 22-24).

    • Secondary Efficacy Endpoints: Percentage of patients achieving a ≥30% reduction in iPTH from baseline; changes in serum corrected calcium, phosphorus, and bone turnover markers (e.g., BAP, FGF-23).

    • Safety Endpoints: Incidence and severity of adverse events (AEs), with special attention to hypocalcemia and gastrointestinal AEs, laboratory abnormalities, and vital signs.

  • Data Collection: Blood samples for iPTH, calcium, phosphorus, and other biomarkers are collected at baseline and at regular intervals throughout the study. AE data is collected at each study visit.

Mandatory Visualizations

4.1. Drug Development Workflow for a Novel Calcimimetic

This diagram illustrates the logical progression from initial research to clinical application for a drug like Upacicalcet.

dot cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_post Regulatory & Post-Market TID Target Identification (CaSR) LeadGen Lead Generation & Optimization TID->LeadGen InVitro In Vitro Studies (CaSR Activity Assays) LeadGen->InVitro InVivo In Vivo Animal Models (CKD Rats) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase 1 (Healthy Volunteers) PK/PD, Safety Tox->Phase1 Phase2 Phase 2 (Patients) Dose-Ranging, Efficacy Phase1->Phase2 Phase3 Phase 3 (Pivotal Trials) Efficacy & Safety Phase2->Phase3 NDA Regulatory Submission & Review Phase3->NDA Approval Approval & Market Launch NDA->Approval

Calcimimetic Drug Development Workflow

4.2. Experimental Workflow for a Phase 3 Clinical Trial

This diagram outlines the key steps involved in executing a pivotal clinical trial for Upacicalcet.

dot cluster_treatment Treatment Period (24-27 Weeks) Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization (2:1 Ratio) Consent->Randomization ArmA Arm A: Upacicalcet IV + Dose Titration Randomization->ArmA ArmB Arm B: Placebo IV Randomization->ArmB DataCollection Data Collection (Biomarkers, AEs) Analysis Data Analysis (Primary & Secondary Endpoints) Report Clinical Study Report

Phase 3 Clinical Trial Workflow

Conclusion and Future Directions

The development of novel calcimimetics like Upacicalcet marks a significant advancement in the management of secondary hyperparathyroidism. By targeting the CaSR with an intravenous formulation, Upacicalcet offers a promising therapeutic option that may enhance treatment adherence and potentially improve the safety profile, particularly concerning gastrointestinal side effects. The comprehensive clinical data demonstrates its efficacy in controlling PTH levels while maintaining serum calcium within a safe range.

Future research will continue to explore the full potential of this class of drugs. The challenges for medicinal chemists and clinical researchers include designing compounds that can selectively target specific CaSR signaling pathways or achieve tissue-selective effects, potentially further refining the benefit-risk profile of SHPT therapies. The journey of Upacicalcet from discovery to approval serves as a compelling model for modern, mechanism-based drug development in nephrology.

References

Physicochemical Properties of Upacicalcet Sodium Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upacicalcet sodium hydrate, an intravenous calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. By acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR), it effectively suppresses parathyroid hormone (PTH) secretion.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound hydrate, detailed experimental methodologies, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound hydrate is a white to off-white solid.[3] Its chemical structure is characterized by a substituted phenylurea core linked to an amino acid moiety.

Table 1: General and Chemical Properties of this compound Hydrate
PropertyValueReference
Chemical Name Monosodium 3-({[(2S)-2-amino-2-carboxyethyl]carbamoyl}amino)-5-chloro-4-methylbenzenesulfonate hydrate[4]
Synonyms Upasita, SK-1403, AJT240, PLS240[3]
Molecular Formula C₁₁H₁₃ClN₃NaO₆S · xH₂O
Molecular Weight 391.76 g/mol (as monohydrate)
Appearance White to off-white solid
CAS Number 1333218-50-0 (anhydrous)
Table 2: Physicochemical Data of this compound Hydrate
PropertyValueExperimental ConditionsReference
Solubility 100 mg/mL in DMSOUltrasonic assistance may be needed
Freely soluble in waterNot specified
Melting Point Data not publicly available--
pKa Data not publicly available--
EC₅₀ (CaSR agonistic activity) 10.8 nMIn vitro assay

Mechanism of Action and Signaling Pathway

Upacicalcet is a calcimimetic that enhances the sensitivity of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells to extracellular calcium. This allosteric modulation leads to the activation of the receptor at lower calcium concentrations than would normally be required, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH). Studies have revealed that Upacicalcet binds to the amino acid binding site of the CaSR, a different site than some other calcimimetics.

Upon activation by Upacicalcet, the CaSR, a G protein-coupled receptor, initiates a downstream signaling cascade. This primarily involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and DAG activates Protein Kinase C (PKC). The cumulative effect of this signaling pathway is the inhibition of PTH gene expression and secretion.

Upacicalcet_Signaling_Pathway Upacicalcet Upacicalcet CaSR Calcium-Sensing Receptor (CaSR) Upacicalcet->CaSR Binds to amino acid site Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG PIP2->IP3 Hydrolyzes to PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

Caption: Upacicalcet's signaling pathway via the Calcium-Sensing Receptor.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of this compound hydrate are not extensively published. However, based on standard pharmaceutical practices and available literature, the following methodologies can be outlined.

Solubility Determination

A standard shake-flask method would be employed to determine the equilibrium solubility of this compound hydrate in various solvents, including water, buffered solutions at different pH values (e.g., pH 4.5, 6.8, and 7.4), and ethanol.

  • Protocol:

    • An excess amount of this compound hydrate is added to a known volume of the solvent in a sealed container.

    • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove undissolved solid.

    • The concentration of Upacicalcet in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.

  • Protocol for Forced Degradation:

    • Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: The drug is treated with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: The drug is subjected to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug substance is heated in an oven (e.g., at 105 °C).

    • Photodegradation: The drug is exposed to UV and visible light as per ICH Q1B guidelines.

    • Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

In Vitro CaSR Activation Assay

The biological activity of Upacicalcet is determined by its ability to potentiate the activation of the CaSR. This can be assessed in a cell-based assay.

  • Protocol:

    • HEK-293T cells are transiently transfected with a plasmid encoding the human CaSR.

    • The transfected cells are incubated with varying concentrations of Upacicalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium.

    • The activation of the CaSR is measured by quantifying the accumulation of a downstream signaling molecule, such as inositol monophosphate (IP-1), using a commercially available assay kit (e.g., HTRF).

    • The EC₅₀ value is calculated from the dose-response curve.

Experimental_Workflow_CaSR_Assay start Start transfection Transfect HEK-293T cells with human CaSR plasmid start->transfection incubation Incubate cells with Upacicalcet and extracellular Ca²⁺ transfection->incubation measurement Measure Inositol Monophosphate (IP-1) accumulation incubation->measurement analysis Generate dose-response curve and calculate EC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for in vitro CaSR activation assay.

Stability and Storage

While detailed public data on the stability of this compound hydrate is limited, general recommendations for solid active pharmaceutical ingredients apply. It should be stored in well-closed containers, protected from moisture and light. For solutions, storage conditions would depend on the solvent and concentration. For instance, a DMSO solution can be stored at -20°C for up to one month or at -80°C for up to six months.

Conclusion

References

A Comprehensive Technical Guide to the Non-clinical Pharmacology of Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet (formerly SK-1403/AJT240) is a novel, intravenously administered small-molecule calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet represents a significant advancement in the management of SHPT, offering a distinct pharmacological profile.[3][4] This technical guide provides an in-depth overview of the non-clinical pharmacology of Upacicalcet, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and safety profile, supported by experimental data and methodologies.

Mechanism of Action

Upacicalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the CaSR, a G protein-coupled receptor crucial for maintaining calcium homeostasis.[3] Unlike endogenous calcium, Upacicalcet binds to a different site on the receptor, specifically the amino acid binding site, enhancing the sensitivity of the CaSR to extracellular calcium. This allosteric modulation leads to the activation of the CaSR at lower calcium concentrations than would normally be required.

The activation of the CaSR in the parathyroid gland initiates intracellular signaling cascades, primarily through Gαq/11 and Gαi/o pathways, which ultimately inhibit the synthesis and secretion of parathyroid hormone (PTH). By reducing circulating PTH levels, Upacicalcet helps to normalize calcium and phosphorus levels, thereby mitigating the pathophysiological consequences of SHPT, such as renal osteodystrophy and cardiovascular complications. A key characteristic of Upacicalcet is its dependency on extracellular calcium to exert its agonistic activity; it does not activate the CaSR in the absence of physiological calcium levels. This property may contribute to a lower risk of hypocalcemia compared to other calcimimetics.

cluster_0 Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) G_protein Gαq/11 & Gαi/o CaSR->G_protein Activates Upacicalcet Upacicalcet Upacicalcet->CaSR Binds to amino acid site Calcium Extracellular Ca²⁺ Calcium->CaSR Binds to orthosteric site PLC Phospholipase C (PLC) G_protein->PLC Stimulates AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PTH_synthesis ↓ PTH Gene Transcription cAMP->PTH_synthesis PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion PTH_synthesis->PTH_secretion PTH_blood ↓ Serum PTH PTH_secretion->PTH_blood

Caption: Upacicalcet Signaling Pathway in Parathyroid Cells.

Pharmacodynamics

The pharmacodynamic effects of Upacicalcet have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and dose-dependent activity in reducing PTH and serum calcium levels.

In Vitro Studies

In vitro assays using HEK-293T cells expressing the human CaSR have been instrumental in elucidating the molecular pharmacology of Upacicalcet.

Experimental Protocol: In Vitro CaSR Activation Assay

  • Cell Culture: HEK-293T cells stably transfected with the human CaSR gene are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.

  • Compound Addition: Cells are washed and incubated with varying concentrations of Upacicalcet in the presence of different fixed concentrations of extracellular calcium.

  • Signal Detection: The activation of the CaSR is measured by quantifying the accumulation of intracellular signaling molecules, such as inositol-1 monophosphate (IP1), a downstream product of the Gαq/11 pathway.

  • Data Analysis: Dose-response curves are generated to determine the potency (e.g., EC50) of Upacicalcet.

Studies have shown that Upacicalcet activates the human CaSR in a calcium-dependent manner. It has also been demonstrated that Upacicalcet competes with L-tryptophan, confirming its binding to the amino acid binding site of the CaSR.

In Vivo Studies

The efficacy of Upacicalcet has been evaluated in various animal models, including normal rats and rat models of CKD-induced SHPT.

Experimental Protocol: Animal Model of SHPT

  • Model Induction: SHPT is induced in rats, for example, through an adenine-rich diet, which causes chronic renal failure and subsequent secondary hyperparathyroidism. Another model involves double-nephrectomized rats to simulate an acute uremic state.

  • Drug Administration: Upacicalcet is administered intravenously at various doses.

  • Sample Collection: Blood samples are collected at different time points post-administration.

  • Biochemical Analysis: Serum levels of intact PTH (iPTH) and calcium are measured using standard immunoassay and colorimetric methods, respectively.

  • Data Analysis: The effects of Upacicalcet on serum iPTH and calcium are analyzed and compared to vehicle-treated control groups.

Quantitative Data from In Vivo Studies

Animal ModelDose of Upacicalcet (intravenous)Key Pharmacodynamic EffectsReference
Normal Rats0.03-3 mg/kgDose-dependent decrease in serum iPTH and calcium levels.
Double-Nephrectomized Rats0.3-30 mg/kgDose-dependent decrease in serum iPTH and calcium levels.
Adenine-Induced CKD Rats0.2 mg/kg and 1 mg/kg (repeated admin.)Significantly lower serum iPTH levels compared to CKD-control rats. Inhibition of parathyroid hyperplasia and suppression of ectopic calcification and cortical pore formation.

These studies demonstrate that Upacicalcet effectively lowers serum iPTH and calcium in a dose-dependent manner in both normal and disease model animals. Notably, in adenine-induced CKD rats, repeated administration of Upacicalcet not only reduced serum iPTH but also prevented the progression of parathyroid hyperplasia and bone disorders associated with SHPT, without significantly affecting serum calcium and phosphorus levels, suggesting a low risk of hypocalcemia.

Pharmacokinetics

The pharmacokinetic profile of Upacicalcet has been investigated in non-clinical studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Non-clinical Pharmacokinetic Properties

Pharmacokinetic ParameterObservationReference
Metabolism Minimal metabolism by the liver. Not a significant substrate for cytochrome P450 (CYP) enzymes.
Enzyme Inhibition/Induction Little to no inhibition or induction of major drug-metabolizing enzymes such as CYP.
Plasma Protein Binding Non-covalent binding to human plasma proteins is approximately 44.2-45.6%.
Transporters Little inhibitory effects on or substrate properties for major drug transporters.
Excretion Primarily excreted unchanged in the urine in subjects with normal renal function.
Pharmacokinetics in Healthy Adults Half-life (t½) of approximately 1-2 hours. 78.9-95.0% excreted in urine within 48 hours.
Pharmacokinetics in Hemodialysis Patients Interdialytic plasma half-life is markedly longer (65-122 hours). Approximately 80% is removed by a single hemodialysis session.

The pharmacokinetic properties of Upacicalcet are well-suited for its intended use in hemodialysis patients. Its minimal hepatic metabolism and lack of interaction with CYP enzymes reduce the potential for drug-drug interactions. In patients with end-stage renal disease, the drug is not cleared by the kidneys, leading to a prolonged half-life that allows for sustained pharmacological activity between dialysis sessions. The efficient removal of Upacicalcet during hemodialysis prevents its accumulation in the body.

cluster_workflow Experimental Workflow for In Vivo SHPT Model A SHPT Model Induction (e.g., Adenine Diet in Rats) B Randomization into Treatment Groups A->B C Intravenous Administration (Upacicalcet or Vehicle) B->C D Serial Blood Sampling (Pre-dose and Post-dose) C->D E Biochemical Analysis (Serum iPTH, Calcium) D->E F Histopathological Analysis (Parathyroid, Bone, Aorta) D->F G Data Analysis and Statistical Comparison E->G F->G

Caption: Workflow for In Vivo Pharmacodynamic Assessment.

Safety Pharmacology

Non-clinical safety pharmacology studies have been conducted to assess the potential adverse effects of Upacicalcet on major physiological systems. A significant finding from these studies is the favorable gastrointestinal safety profile of Upacicalcet compared to other calcimimetics like cinacalcet. In a study with normal rats, Upacicalcet did not affect gastric emptying at doses up to 10 mg/kg, which is 300-fold higher than the dose that affects serum iPTH levels. In contrast, cinacalcet significantly slowed gastric emptying by approximately 50%. This difference is a key potential advantage for Upacicalcet in a clinical setting, as gastrointestinal side effects are a common reason for non-adherence to oral calcimimetic therapy.

Summary and Conclusion

Upacicalcet is a novel, intravenously administered calcimimetic with a distinct non-clinical pharmacological profile. Its mechanism as a positive allosteric modulator of the CaSR, binding to the amino acid binding site, leads to potent, dose-dependent reductions in PTH and serum calcium. The dependency on extracellular calcium for its activity may contribute to a lower risk of hypocalcemia.

cluster_logical Logical Relationships in Upacicalcet's Non-clinical Profile Mechanism Mechanism of Action (CaSR Allosteric Modulator) PD Pharmacodynamics (↓ PTH, ↓ Calcium) Mechanism->PD Safety Favorable Safety Profile (Lower GI effects, low hypocalcemia risk) Mechanism->Safety Ca²⁺ dependency PK Pharmacokinetics (IV admin, renal clearance, ~80% HD removal) PK->PD enables sustained effect between dialysis Efficacy Therapeutic Efficacy in SHPT (Animal Models) PD->Efficacy Safety->Efficacy improves tolerability

Caption: Logical Flow of Upacicalcet's Non-clinical Attributes.

The pharmacokinetic properties of Upacicalcet, including minimal hepatic metabolism and efficient removal by hemodialysis, make it particularly suitable for the target patient population. Furthermore, its favorable safety profile, especially the reduced impact on gastric emptying compared to other calcimimetics, suggests potential for improved tolerability. Collectively, the non-clinical data strongly support the clinical development of Upacicalcet as a valuable therapeutic option for the management of secondary hyperparathyroidism in hemodialysis patients.

References

Upacicalcet's Molecular Dance with the Calcium-Sensing Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Inabe, Mie, Japan - In a significant advancement for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), the molecular interaction of Upacicalcet with the calcium-sensing receptor (CaSR) has been elucidated, offering a promising therapeutic avenue. This in-depth guide provides a technical overview of Upacicalcet's mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this novel calcimimetic.

Upacicalcet is a positive allosteric modulator of the CaSR, a crucial G protein-coupled receptor (GPCR) responsible for maintaining calcium homeostasis.[1][2] Unlike direct agonists, Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH) that characterizes SHPT.[2][3]

Quantitative Analysis of Upacicalcet-CaSR Interaction

The binding and functional potency of Upacicalcet at the human CaSR have been quantified through rigorous in vitro assays. The following tables summarize the key quantitative data.

ParameterValueAssayCell LineReference
EC50 110 nMInositol Monophosphate (IP-1) AccumulationHEK293 cells stably expressing human CaSR[1]
Ki Not explicitly reported, but competitive binding demonstrated[3H]L-Tryptophan Competition BindingHEK293T cells expressing human CaSR

EC50 (Half maximal effective concentration) represents the concentration of Upacicalcet that induces a response halfway between the baseline and maximum in the IP-1 accumulation assay. A lower EC50 indicates higher potency.

Ki (Inhibition constant) would quantify the binding affinity of Upacicalcet to the CaSR. While a specific value is not provided in the primary literature, the competition with L-Tryptophan confirms its interaction at the amino acid binding site.

Deciphering the Signaling Cascade

Activation of the CaSR by Upacicalcet triggers a cascade of intracellular signaling events. The CaSR primarily couples to two major G protein pathways: Gq/11 and Gi/o.

The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Upacicalcet Upacicalcet CaSR CaSR Upacicalcet->CaSR Gq11 Gq/11 CaSR->Gq11 Gi_o Gi/o CaSR->Gi_o PLC PLC Gq11->PLC AC_inactive Adenylyl Cyclase (inactive) Gi_o->AC_inactive inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease ↓ cAMP AC_inactive->cAMP_decrease Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC

Upacicalcet-CaSR Signaling Pathways

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the molecular interaction of Upacicalcet with the CaSR.

[3H]L-Tryptophan Competition Binding Assay

This assay was performed to determine if Upacicalcet binds to the amino acid binding site on the CaSR.

start Prepare Membranes from HEK293T cells expressing hCaSR incubation Incubate membranes with [³H]L-Tryptophan and varying concentrations of Upacicalcet start->incubation separation Separate bound and free radioligand by filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine competitive binding quantification->analysis

Competition Binding Assay Workflow

Methodology:

  • Membrane Preparation: Membranes from HEK293T cells transiently expressing the human CaSR were prepared.

  • Binding Reaction: The prepared membranes were incubated in a buffer containing a fixed concentration of [3H]L-Tryptophan and varying concentrations of unlabeled Upacicalcet.

  • Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.

  • Separation: The membrane-bound radioligand was separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter was quantified using a liquid scintillation counter.

  • Data Analysis: The data were analyzed to determine the ability of Upacicalcet to displace the binding of [3H]L-Tryptophan, indicating competition for the same binding site.

Inositol Monophosphate (IP-1) Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway downstream of CaSR activation.

start Seed HEK293 cells expressing hCaSR in 96-well plates stimulation Stimulate cells with varying concentrations of Upacicalcet in the presence of LiCl start->stimulation lysis Lyse cells to release intracellular IP-1 stimulation->lysis detection Detect IP-1 levels using a competitive immunoassay (HTRF) lysis->detection analysis Calculate EC₅₀ value from the dose-response curve detection->analysis

IP-1 Accumulation Assay Workflow

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human CaSR were cultured in 96-well plates.

  • Stimulation: The cells were stimulated with various concentrations of Upacicalcet in a buffer containing lithium chloride (LiCl), which inhibits the degradation of IP-1.

  • Lysis: After incubation, the cells were lysed to release the accumulated intracellular IP-1.

  • Detection: The concentration of IP-1 in the cell lysate was determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) based competitive immunoassay kit.

  • Data Analysis: A dose-response curve was generated by plotting the IP-1 concentration against the Upacicalcet concentration, and the EC50 value was calculated.

Conclusion

The detailed characterization of Upacicalcet's molecular interaction with the CaSR provides a solid foundation for its clinical application in treating secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator, acting at the amino acid binding site, and its potent activation of CaSR signaling pathways, underscore its potential as a targeted and effective therapeutic agent. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of GPCR pharmacology and drug development.

References

Upacicalcet's Effect on Parathyroid Hormone Secretion Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Upacicalcet is a novel, intravenously administered calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. As a positive allosteric modulator of the calcium-sensing receptor (CaSR), Upacicalcet enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This document provides a detailed examination of the molecular pathways affected by Upacicalcet, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to determine its efficacy and mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the study of mineral and bone disorders associated with chronic kidney disease (CKD).

The Role of the Calcium-Sensing Receptor in Secondary Hyperparathyroidism

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated levels of parathyroid hormone.[1][2] This condition arises from the kidneys' diminished ability to excrete phosphate and produce active vitamin D, leading to mineral imbalances that stimulate the parathyroid glands to overproduce PTH.[3] The primary regulator of PTH secretion is the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) located on the surface of parathyroid cells.[4][5] When extracellular calcium levels are high, CaSR is activated, initiating intracellular signaling cascades that inhibit PTH secretion. In SHPT, the parathyroid glands become less sensitive to calcium, requiring a higher concentration to suppress PTH release. Calcimimetic agents are designed to address this by increasing the CaSR's sensitivity to calcium.

Upacicalcet: A Novel Mechanism of Action

Upacicalcet is a calcimimetic that functions as a positive allosteric modulator of the CaSR. It is administered intravenously, which is particularly suitable for hemodialysis patients. Unlike first-generation oral calcimimetics, research indicates that Upacicalcet binds to the amino acid binding site within the CaSR's extracellular domain. This distinct binding mechanism allows it to enhance the receptor's sensitivity to extracellular calcium, meaning the CaSR is activated at lower calcium concentrations, leading to a potent suppression of PTH secretion. This allosteric modulation effectively "resets" the parathyroid's response to calcium, mitigating the excessive PTH secretion characteristic of SHPT.

Intracellular Signaling Pathways Modulated by Upacicalcet

The binding of Upacicalcet and extracellular calcium to the CaSR triggers a conformational change that activates intracellular signaling pathways, primarily through the Gαq/11 and Gαi/o proteins.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+i). The resulting transient increase in cytosolic calcium is the principal signal that inhibits the exocytosis of vesicles containing pre-formed PTH.

  • Gαi/o Pathway: Concurrent activation of the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion and contribute to the long-term suppression of PTH gene transcription and parathyroid cell proliferation.

G Upacicalcet-Mediated CaSR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq11->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca_i Increased Intracellular Ca2+ PTH_Vesicle PTH Storage Vesicle Ca_i->PTH_Vesicle Inhibits Exocytosis PTH_Release PTH Secretion PTH_Vesicle->PTH_Release ER->Ca_i Releases Ca2+ Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Upacicalcet Upacicalcet Upacicalcet->CaSR Allosteric Modulation

Upacicalcet-Mediated CaSR Signaling Pathway

Summary of Quantitative Efficacy Data

The efficacy of Upacicalcet in reducing PTH has been demonstrated in both preclinical and clinical settings.

Preclinical In Vivo Data

Studies in rat models of CKD have shown that Upacicalcet effectively lowers serum iPTH levels and improves disease-related complications.

Study ModelTreatment GroupDoseKey FindingsReference
Adenine-induced CKD ratsUpacicalcet0.2 mg/kg & 1 mg/kgSignificantly lower serum iPTH vs. control; inhibited parathyroid hyperplasia; suppressed ectopic calcification and cortical bone porosity.
Normal & Double-Nephrectomized RatsUpacicalcet0.03-3 mg/kg & 0.3-30 mg/kgDose-dependent decrease in serum iPTH and serum Ca2+ levels.
Clinical Trial Data

A pivotal Phase 3 clinical trial in Japan demonstrated the efficacy and safety of Upacicalcet in hemodialysis patients with SHPT. A subsequent long-term study confirmed these findings over 52 weeks.

ParameterUpacicalcet GroupPlacebo GroupStudy DurationReference
Primary Endpoint
Patients achieving mean iPTH 60–240 pg/mL67.0% (69/103)8.0% (4/50)24 Weeks
Secondary Endpoints (Changes from Baseline)
Serum iPTHSignificant DecreaseMinimal Change24 Weeks
Serum Corrected Calcium (cCa)Significant DecreaseMinimal Change24 Weeks
Serum PhosphateTendency to decreaseMinimal Change24 Weeks
Intact FGF-23Significant DecreaseMinimal Change24 Weeks
Bone-Specific Alkaline Phosphatase (BAP)Significant DecreaseMinimal Change24 Weeks
Long-Term Efficacy
Patients achieving target iPTH (60-240 pg/mL)94.2%N/A52 Weeks

Detailed Experimental Protocols

The characterization of Upacicalcet's effects involved rigorous in vitro and clinical methodologies.

In Vitro CaSR Functional Assay

To clarify Upacicalcet's binding site and agonistic activity, functional assays were performed using a recombinant cell line.

  • Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing the human CaSR.

  • Methodology: The agonistic activity of Upacicalcet was evaluated by measuring the accumulation of inositol-1 monophosphate (IP-1), a downstream product of the PLC pathway. Cells were incubated with varying concentrations of Upacicalcet in the presence of different extracellular Ca2+ concentrations. Following incubation, cells were lysed, and IP-1 levels were quantified using a competitive immunoassay (e.g., HTRF).

  • Binding Studies: Competition binding assays were conducted using radiolabeled L-tryptophan to confirm that Upacicalcet interacts with the amino acid binding site of the CaSR.

G Workflow for In Vitro CaSR Functional Assay A 1. Culture HEK-293T cells expressing human CaSR B 2. Seed cells into multi-well plates A->B C 3. Add varying concentrations of Upacicalcet and Ca2+ B->C D 4. Incubate to allow receptor activation C->D E 5. Lyse cells and add detection reagents D->E F 6. Measure IP-1 accumulation (e.g., via HTRF) E->F G 7. Analyze dose-response curve to determine EC50 F->G

Workflow for In Vitro CaSR Functional Assay
Phase 3 Clinical Trial Design

The primary clinical evidence for Upacicalcet was established through a well-defined, rigorous study protocol.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan.

  • Patient Population: Adult hemodialysis patients with SHPT, defined by serum intact PTH (iPTH) concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.

  • Intervention: Eligible patients were randomized to receive either Upacicalcet or a matching placebo. The drug was administered intravenously three times per week at the end of each hemodialysis session for 24 weeks. Doses were initiated at 25 µg and titrated up to a maximum of 300 µg based on regular monitoring of iPTH and serum calcium levels to achieve the target range.

  • Primary Endpoint: The percentage of patients who achieved the target mean serum iPTH concentration (60–240 pg/mL) during the evaluation period of weeks 22-24.

  • Secondary Endpoints: Included the percentage of patients achieving ≥30% and ≥50% reductions in serum iPTH from baseline, as well as changes in serum levels of corrected calcium, phosphate, and bone turnover markers like BAP and FGF-23.

G Phase 3 Clinical Trial Workflow for Upacicalcet cluster_trial 24-Week Treatment Period Upacicalcet_Arm Upacicalcet Arm (IV, 3x/week) Dose Titration Analysis Primary Endpoint Analysis (% Patients with iPTH 60-240 pg/mL at Weeks 22-24) Upacicalcet_Arm->Analysis Placebo_Arm Placebo Arm (IV, 3x/week) Placebo_Arm->Analysis Screening Patient Screening (HD patients with SHPT, iPTH >240 pg/mL) Randomization Randomization Screening->Randomization Randomization->Upacicalcet_Arm Randomization->Placebo_Arm

Phase 3 Clinical Trial Workflow for Upacicalcet

Effects on Broader Mineral Metabolism

Upacicalcet's action extends beyond PTH suppression to influence other key regulators of mineral metabolism.

  • Serum Calcium and Phosphate: By suppressing PTH, Upacicalcet reduces the mobilization of calcium and phosphate from bone, leading to a decrease in their serum levels. This effect is beneficial in managing the hypercalcemia and hyperphosphatemia often associated with SHPT and its treatment. The risk of hypocalcemia, a known side effect of calcimimetics, was low in clinical trials.

  • Fibroblast Growth Factor-23 (FGF-23): FGF-23 is a hormone primarily produced by osteocytes that regulates phosphate and vitamin D metabolism. In CKD, FGF-23 levels are markedly elevated. Clinical studies have shown that Upacicalcet significantly reduces serum FGF-23 levels. This reduction is thought to be mediated by changes in serum calcium and phosphate, and potentially through mechanisms independent of PTH modification.

Conclusion

Upacicalcet potently suppresses parathyroid hormone secretion by acting as a positive allosteric modulator of the calcium-sensing receptor. Its unique interaction with the CaSR's amino acid binding site enhances receptor sensitivity to extracellular calcium, triggering G-protein-mediated signaling cascades that inhibit PTH release. Preclinical and robust clinical data confirm its efficacy in lowering PTH, corrected calcium, and FGF-23 levels in hemodialysis patients with secondary hyperparathyroidism. These findings establish Upacicalcet as an effective therapeutic agent for managing the complex mineral and bone disorders associated with chronic kidney disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Upacicalcet Sodium Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel calcimimetic agent designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). As a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), Upacicalcet enhances the receptor's sensitivity to extracellular calcium, thereby inhibiting the synthesis and secretion of parathyroid hormone (PTH).[1][2] The in vitro characterization of Upacicalcet's activity is crucial for understanding its mechanism of action and for the development of new therapeutic strategies.

These application notes provide detailed protocols for two key in vitro assays to determine the activity of this compound: an Intracellular Calcium Mobilization Assay and an Inositol Monophosphate (IP1) Accumulation Assay. These assays are fundamental in quantifying the potency and efficacy of CaSR modulators.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis. Upon activation by extracellular calcium or calcimimetics like Upacicalcet, the CaSR initiates a downstream signaling cascade primarily through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rise in intracellular calcium is a key event in the cellular response to CaSR activation and ultimately leads to the inhibition of PTH secretion from parathyroid cells.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding Ca_release Ca²⁺ Release Cellular_Response Inhibition of PTH Secretion Ca_release->Cellular_Response Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_store->Ca_release Upacicalcet Upacicalcet Upacicalcet->CaSR Positive Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR

CaSR Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro activity of Upacicalcet and control compounds on the human Calcium-Sensing Receptor (CaSR) expressed in HEK-293 cells.

CompoundAssay TypeTargetCell LineEC50 (nM)Reference
Upacicalcet CaSR Agonist ActivityHuman CaSRHEK-29310.8[3]
Gadolinium (GdCl₃) CaSR Agonist ActivityRat DRG CaSRHEK-293~1,750,000[1]
Cinacalcet Positive Allosteric ModulatorHuman CaSRHEK-293-[2]
Etelcalcetide CaSR Agonist ActivityHuman CaSRHEK-293-

Note: EC50 values can vary depending on the specific assay conditions, particularly the extracellular calcium concentration.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in HEK-293 cells stably expressing the human CaSR, a method adapted from Sato et al., 2022. This assay is a direct measure of the initial signaling event following CaSR activation.

Principle:

Positive allosteric modulators of the CaSR, like Upacicalcet, enhance the sensitivity of the receptor to extracellular calcium. This increased sensitivity leads to a Gq-mediated release of intracellular calcium stores. This change in intracellular calcium concentration can be detected by a fluorescent calcium indicator dye.

Workflow:

cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis A Seed HEK-293-hCaSR cells in 96-well plates B Incubate overnight A->B C Remove culture medium B->C D Add Fluo-4 NW dye solution C->D E Incubate for 30-60 min at 37°C D->E F Place plate in a fluorescence plate reader (FLIPR) E->F G Add Upacicalcet or control compounds F->G H Measure fluorescence intensity over time G->H I Calculate dose-response curves H->I J Determine EC50 values I->J

Calcium Mobilization Assay Workflow

Materials:

  • HEK-293 cells stably expressing human CaSR (CaSR-HEK)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Puromycin

  • Trypsin-EDTA

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 NW Calcium Assay Kit (or similar)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) containing a physiological concentration of CaCl₂ (e.g., 1 mM)

  • This compound

  • Positive control (e.g., GdCl₃ or a high concentration of CaCl₂)

  • Negative control (vehicle)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

  • Cell Culture and Seeding:

    • Culture CaSR-HEK cells in DMEM supplemented with 10% FBS and 1 µg/mL puromycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 96-well black, clear-bottom plates at a density that will result in an 80-100% confluent monolayer on the day of the assay.

    • Incubate the plates overnight.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the wells.

    • Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions in the assay buffer.

    • Add 100 µL of the dye solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Assay Performance:

    • Prepare serial dilutions of Upacicalcet, positive control, and vehicle in the assay buffer.

    • Place the cell plate into the fluorescence plate reader, equilibrated to 37°C.

    • Program the instrument to add the compound solutions to the wells and immediately begin measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) kinetically over a period of several minutes.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol is based on the methodology described by Sato et al., 2022, for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.

Principle:

Activation of the CaSR-Gq pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow:

cluster_prep Cell Preparation cluster_stimulation Cell Stimulation cluster_lysis Lysis and Detection cluster_analysis Data Analysis A Seed HEK-293-hCaSR cells in 384-well plates B Incubate overnight A->B C Remove culture medium B->C D Add stimulation buffer with Upacicalcet/controls and LiCl C->D E Incubate for 60 min at 37°C D->E F Add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) E->F G Incubate for 60 min at room temp F->G H Read HTRF signal on a compatible plate reader G->H I Calculate dose-response curves H->I J Determine EC50 values I->J

IP1 Accumulation Assay Workflow

Materials:

  • HEK-293 cells stably expressing human CaSR (CaSR-HEK)

  • Cell culture reagents as listed above

  • 384-well white tissue culture plates

  • IP-One Gq HTRF Assay Kit (or similar)

  • Stimulation buffer (provided in the kit or a similar buffer containing LiCl)

  • This compound

  • Positive control (e.g., a known CaSR agonist)

  • Negative control (vehicle)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture CaSR-HEK cells as described previously.

    • Seed the cells into 384-well white plates at an appropriate density.

    • Incubate the plates overnight.

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium.

    • Prepare serial dilutions of Upacicalcet and controls in the stimulation buffer containing LiCl. The extracellular Ca²⁺ concentration in the stimulation buffer is critical and should be kept at a physiological level (e.g., 0.5 - 1.5 mM).

    • Add the compound solutions to the cells.

    • Incubate the plate for 60 minutes at 37°C.

  • Lysis and Detection:

    • Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well according to the kit manufacturer's protocol. This step typically includes cell lysis.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion

The provided protocols for intracellular calcium mobilization and inositol monophosphate accumulation assays offer robust and reliable methods for the in vitro characterization of this compound's activity on the Calcium-Sensing Receptor. These assays are essential tools for researchers in the field of pharmacology and drug development to investigate the potency, efficacy, and mechanism of action of CaSR modulators. Adherence to these detailed protocols will facilitate the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Upacicalcet Administration in Rodent Models of Secondary Hyperparathyroidism (SHPT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and disturbances in mineral metabolism.[1][2] These changes contribute significantly to mineral and bone disorders, vascular calcification, and increased cardiovascular mortality in CKD patients.[1][3]

Upacicalcet is a novel, non-peptide calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] By enhancing the sensitivity of the CaSR on parathyroid cells to extracellular calcium, Upacicalcet effectively suppresses the synthesis and secretion of PTH. Its intravenous administration makes it suitable for patients undergoing hemodialysis. Preclinical studies in rodent models are crucial for evaluating the efficacy, safety, and pharmacological profile of new therapeutic agents like Upacicalcet. These models allow for the investigation of its effects on PTH regulation, parathyroid gland morphology, bone health, and ectopic calcification.

This document provides detailed application notes and protocols for the administration of Upacicalcet in established rodent models of SHPT, intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action of Upacicalcet

Upacicalcet is a calcimimetic, meaning it mimics the effect of calcium on the CaSR located on the surface of parathyroid gland cells. It functions as a positive allosteric modulator, binding to a site on the receptor distinct from the calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺). Consequently, even at lower blood calcium concentrations, the parathyroid gland is "tricked" into sensing higher calcium levels, which inhibits the secretion of PTH. This targeted action helps to control PTH levels without significantly increasing serum calcium and phosphorus, a common side effect of other treatments like vitamin D receptor activators. Studies suggest Upacicalcet binds to an amino acid binding site on the CaSR, a mechanism that differs from some other calcimimetics.

Upacicalcet_Mechanism cluster_Parathyroid Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_Vesicle PTH Secretion CaSR->PTH_Vesicle Inhibition Ca Extracellular Ca²⁺ Ca->CaSR Binds Upacicalcet Upacicalcet Upacicalcet->CaSR Allosterically Modulates (Enhances Sensitivity)

Caption: Mechanism of Upacicalcet on the parathyroid cell CaSR.

Experimental Protocols

Rodent Model of SHPT: Adenine-Induced CKD

The adenine-induced CKD model is a well-established method for studying SHPT in rats, as it effectively mimics many of the complexities of human CKD progression.

Objective: To induce SHPT secondary to chronic kidney disease.

Materials:

  • Male Sprague-Dawley or Wistar rats (specific strain may vary).

  • Standard rodent chow.

  • Adenine (Sigma-Aldrich or equivalent).

  • Vehicle for Upacicalcet (e.g., saline).

  • Upacicalcet.

Protocol:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Induction of CKD:

    • Administer a diet containing adenine (typically 0.75% w/w) for a period of several weeks (e.g., 4 weeks) to induce renal failure.

    • Monitor animal health, body weight, and food/water intake regularly.

    • Confirm development of CKD and SHPT by measuring serum levels of creatinine, urea nitrogen, and intact PTH (iPTH).

  • Grouping and Treatment:

    • Once SHPT is established, divide rats into experimental groups (e.g., Sham, CKD-Vehicle control, CKD + Upacicalcet low dose, CKD + Upacicalcet high dose).

    • Administer Upacicalcet or vehicle according to the study design. For repeated administration studies, doses of 0.2 mg/kg and 1.0 mg/kg have been shown to be effective. The route of administration (e.g., intravenous, subcutaneous) and frequency (e.g., daily, three times a week) should be clearly defined.

  • Monitoring and Sample Collection:

    • Collect blood samples periodically (e.g., weekly) to measure serum iPTH, calcium, and phosphorus.

    • At the end of the study period (e.g., after 8 weeks of treatment), euthanize the animals.

    • Collect terminal blood samples and harvest tissues including the parathyroid glands, aorta, heart, kidneys, and femurs for further analysis.

Rodent Model: Acute Double-Nephrectomy

This model is used to evaluate the direct pharmacological effect of Upacicalcet on PTH secretion in the absence of renal function, mimicking an anephric state.

Objective: To assess the dose-dependent effects of a single dose of Upacicalcet on serum iPTH and calcium.

Protocol:

  • Surgical Procedure: Perform bilateral nephrectomy on anesthetized rats.

  • Post-Operative Recovery: Allow a brief recovery period as defined by the study protocol.

  • Drug Administration: Administer a single intravenous dose of Upacicalcet. Dose-ranging studies have used concentrations from 0.3 to 30 mg/kg in this model.

  • Pharmacodynamic Assessment: Collect blood samples at multiple time points post-administration to determine the effect on serum iPTH and calcium levels.

Adenine_Model_Workflow cluster_Induction Model Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase acclimate Acclimatization (1 Week) adenine Adenine Diet (e.g., 4 Weeks) acclimate->adenine confirm Confirm SHPT (Blood Markers) adenine->confirm grouping Randomize into Groups (Vehicle, Upacicalcet) confirm->grouping treatment Repeated Dosing (e.g., 8 Weeks) grouping->treatment monitoring Weekly Blood Sampling (iPTH, Ca, P) treatment->monitoring euthanasia Euthanasia & Terminal Sample Collection monitoring->euthanasia biochem Biochemical Analysis euthanasia->biochem histo Histopathology (Parathyroid, Aorta, Bone) euthanasia->histo

Caption: Experimental workflow for the adenine-induced rat SHPT model.

Key Analytical Procedures
  • Biochemical Analysis: Serum levels of iPTH, calcium, phosphorus, creatinine, and urea nitrogen should be measured using commercially available ELISA kits or automated clinical chemistry analyzers.

  • Parathyroid Gland Analysis: Glands should be weighed and analyzed histologically for hyperplasia. Proliferation can be assessed by staining for markers like Ki-67.

  • Ectopic Calcification Analysis: The calcium content in tissues like the thoracic aorta, kidney, and heart can be quantified. Histological sections can be stained with von Kossa to visualize calcium deposits.

  • Bone Morphometry: Cortical porosity and fibrosis volume in long bones (e.g., femur) can be evaluated using micro-computed tomography (µCT) or standard histomorphometry.

Data Presentation: Quantitative Outcomes

The following tables summarize key quantitative data from preclinical studies of Upacicalcet in rodent models.

Table 1: Efficacy of Repeated Upacicalcet Administration in Adenine-Induced SHPT Rats

Parameter CKD Control Group Upacicalcet (0.2 mg/kg) Upacicalcet (1.0 mg/kg) Outcome
Serum iPTH Significantly Elevated Significantly Lower than Control Significantly Lower than Control Reduced serum iPTH levels as early as 7 days post-administration.
Parathyroid Gland Hyperplasia Observed Inhibited Hyperplasia Inhibited Hyperplasia Suppressed parathyroid gland weight and Ki-67 positive cells.
Ectopic Calcification Present in Aorta, Kidney Suppressed Suppressed Reduced calcium content and positive von Kossa staining.
Cortical Bone Increased Porosity Suppressed Suppressed Prevented cortical pore formation.
Serum Calcium No Significant Change Not Significantly Affected Not Significantly Affected Low risk of hypocalcemia.

| Serum Phosphorus | No Significant Change | Not Significantly Affected | Not Significantly Affected | Maintained stable mineral levels. |

Table 2: Dose-Dependent Effects of a Single Intravenous Dose of Upacicalcet

Rodent Model Dose Range (mg/kg) Effect on Serum iPTH Effect on Serum Ca²⁺ Reference
Normal Rats 0.03 - 3 Dose-dependent decrease Dose-dependent decrease

| Double-Nephrectomized Rats | 0.3 - 30 | Dose-dependent decrease | Dose-dependent decrease | |

Table 3: Preclinical Safety and Pharmacokinetic Profile

Parameter Finding Implication Reference
NOAEL (Rat) 10 mg/kg (4-week repeated dose) Provides a safety margin for determining starting doses in further studies.
Metabolism Minimal metabolism by the liver Low potential for drug-drug interactions involving metabolic enzymes.
Gastric Emptying (Rats) No effect up to 10 mg/kg Lower risk of gastrointestinal side effects compared to cinacalcet.

| Plasma Protein Binding | ~45% (human) | A significant portion remains unbound and active; may be removed by dialysis. | |

Conclusion

Upacicalcet has demonstrated significant efficacy in rodent models of SHPT. It effectively lowers serum iPTH, prevents parathyroid hyperplasia, suppresses vascular calcification, and mitigates bone deterioration associated with the condition. Notably, these therapeutic effects are achieved without causing significant changes in serum calcium and phosphorus levels, indicating a low risk of hypocalcemia. The provided protocols for the adenine-induced CKD model and the acute double-nephrectomy model serve as a robust framework for further nonclinical investigation into the pharmacological properties of Upacicalcet and other novel calcimimetics.

References

Application Notes and Protocols for Cell-Based Assays Measuring Calcimimetic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the efficacy of calcimimetic compounds using common cell-based assays. The protocols focus on the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.

Introduction to Calcimimetics and the Calcium-Sensing Receptor (CaSR)

Calcimimetics are a class of drugs that act as allosteric modulators of the CaSR.[1] They enhance the sensitivity of the CaSR to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[1][2] This mechanism of action makes them effective in treating secondary hyperparathyroidism in patients with chronic kidney disease.[2] The CaSR is a Class C GPCR that, upon activation, couples to multiple intracellular signaling pathways. The primary pathways leveraged for in vitro efficacy testing are:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. IP₃ is subsequently metabolized to inositol monophosphate (IP₁).[3]

  • Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The CaSR can also activate the ERK1/2 (extracellular signal-regulated kinase 1/2) signaling cascade.

This document outlines protocols for three key cell-based assays that measure the activity of these pathways to determine the potency and efficacy of calcimimetic compounds.

Key Cell-Based Assays for Calcimimetic Efficacy

The following assays are widely used to characterize the pharmacological activity of calcimimetics:

  • Intracellular Calcium Mobilization Assay: This assay directly measures the transient increase in intracellular calcium concentration following CaSR activation. It is a robust and high-throughput method for identifying and characterizing CaSR agonists and positive allosteric modulators.

  • IP₁ Accumulation Assay: As a stable downstream metabolite of IP₃, the accumulation of IP₁ serves as a reliable measure of Gαq/11 pathway activation. This assay is particularly useful for compounds whose signal in a calcium mobilization assay may be transient.

  • ERK1/2 Phosphorylation Assay: This assay quantifies the activation of the MAPK pathway, providing an alternative readout for CaSR activation that can be mediated by different G-protein subtypes.

Data Presentation: Comparative Efficacy of Calcimimetics

The following tables summarize the potency (EC₅₀) of various calcimimetic compounds in the described cell-based assays. These values represent the concentration of the compound required to elicit 50% of the maximal response.

Table 1: Intracellular Calcium Mobilization in CaSR-Expressing Cells

Calcimimetic CompoundCell LineEC₅₀ (nM)Reference
NPS R-568HEK293-hCaSR~20
CinacalcetHEK-CaSRNot explicitly found in searches
EtelcalcetideCHO-K1/CASRNot explicitly found in searches
EvocalcetNot explicitly found in searches

Table 2: IP₁ Accumulation in CaSR-Expressing Cells

Calcimimetic CompoundCell LineEC₅₀ (nM)Reference
CinacalcetHEK293-hCaSR~100-300
NPS R-568HEK293-hCaSR~300
EtelcalcetideCHO-K1/CASRNot explicitly found in searches
EvocalcetNot explicitly found in searches

Table 3: ERK1/2 Phosphorylation in CaSR-Expressing Cells

Calcimimetic CompoundCell LineEC₅₀ (nM)Reference
CinacalcetHEK293-hCaSR~100-1000
NPS R-568HEK293-hCaSR~1000
EtelcalcetideNot explicitly found in searches
EvocalcetNot explicitly found in searches

Note: The EC₅₀ values can vary depending on the specific experimental conditions, including the cell line, receptor expression level, and assay format. The data presented here is for comparative purposes.

Experimental Protocols

Signaling Pathway Diagrams

CaSR_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates MAPK_pathway MAPK Pathway CaSR->MAPK_pathway Activates Ca Ca²⁺ Ca->CaSR Calcimimetic Calcimimetic Calcimimetic->CaSR Allosteric Modulation PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor IP1 IP₁ IP3->IP1 Metabolized to Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Releases Ca²⁺ AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP ERK ERK1/2 MAPK_pathway->ERK pERK p-ERK1/2 ERK->pERK Phosphorylates

CaSR Signaling Pathways
Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using a fluorescent dye such as Fura-2 AM.

Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Seed Cells (HEK293-CaSR or CHO-CaSR) in 96-well black, clear-bottom plates B 2. Culture Overnight A->B D 4. Wash Cells and Add Loading Solution B->D C 3. Prepare Fura-2 AM Loading Solution C->D E 5. Incubate for 45-60 min at 37°C D->E G 7. Measure Baseline Fluorescence (Ex: 340/380 nm, Em: 510 nm) E->G F 6. Prepare Calcimimetic Compound Plate H 8. Add Compounds and Measure Fluorescence Change F->H G->H I 9. Data Analysis (Ratio of 340/380 nm fluorescence) H->I

Intracellular Calcium Mobilization Workflow

Materials:

  • HEK293 or CHO cells stably expressing the human CaSR

  • Black, clear-bottom 96-well microplates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Calcimimetic compounds

  • Fluorescence plate reader capable of ratiometric measurements

Protocol:

  • Cell Seeding:

    • Seed HEK293-CaSR or CHO-CaSR cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Aspirate the culture medium from the cell plate and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of the calcimimetic compounds in HBSS at 2x the final desired concentration.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Place the cell plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at 510 nm) for 10-20 seconds.

    • Add 100 µL of the 2x compound solutions to the corresponding wells.

    • Immediately begin measuring the fluorescence ratio for 1-2 minutes to capture the transient calcium peak.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm.

    • Determine the peak response for each concentration of the calcimimetic.

    • Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

IP₁ Accumulation Assay (HTRF)

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the accumulation of IP₁.

Workflow Diagram:

IP1_Accumulation_Workflow A 1. Seed Cells (HEK293-CaSR or CHO-CaSR) in 384-well white plates B 2. Culture Overnight A->B D 4. Remove Culture Medium and Add Stimulation Buffer B->D C 3. Prepare Stimulation Buffer with LiCl and Calcimimetics C->D E 5. Incubate for 30-60 min at 37°C D->E F 6. Add HTRF Reagents (IP1-d2 and anti-IP1-cryptate) E->F G 7. Incubate for 1 hour at RT F->G H 8. Read HTRF Signal (Ex: 320 nm, Em: 620 nm & 665 nm) G->H I 9. Data Analysis (Ratio of 665/620 nm) H->I

IP₁ Accumulation (HTRF) Workflow

Materials:

  • HEK293 or CHO cells stably expressing the human CaSR

  • White, solid-bottom 384-well microplates

  • IP-One HTRF Assay Kit (containing IP₁-d2, anti-IP₁-cryptate, and standards)

  • Stimulation buffer containing Lithium Chloride (LiCl)

  • Calcimimetic compounds

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293-CaSR or CHO-CaSR cells into white 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Stimulation:

    • Prepare serial dilutions of calcimimetic compounds in stimulation buffer containing LiCl.

    • Aspirate the culture medium and add the compound solutions to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • HTRF Reagent Addition:

    • Following the manufacturer's instructions, add the IP₁-d2 conjugate followed by the anti-IP₁-cryptate antibody to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour in the dark.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP₁ produced.

    • Use an IP₁ standard curve to convert the HTRF ratio to IP₁ concentration.

    • Plot the IP₁ concentration against the calcimimetic concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 by Western blotting.

Workflow Diagram:

ERK_Phosphorylation_Workflow A 1. Seed and Serum-Starve Cells (HEK293-CaSR or CHO-CaSR) B 2. Treat with Calcimimetics (e.g., 5-30 min) A->B C 3. Lyse Cells and Determine Protein Concentration B->C D 4. SDS-PAGE and Transfer to PVDF Membrane C->D E 5. Block Membrane D->E F 6. Incubate with Primary Antibody (anti-phospho-ERK1/2) E->F G 7. Incubate with HRP-conjugated Secondary Antibody F->G H 8. Detect with ECL Substrate G->H I 9. Strip and Re-probe with anti-total-ERK1/2 Antibody H->I J 10. Densitometry and Data Normalization I->J

ERK1/2 Phosphorylation (Western Blot) Workflow

Materials:

  • HEK293 or CHO cells stably expressing the human CaSR

  • 6-well or 12-well tissue culture plates

  • Serum-free culture medium

  • Calcimimetic compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to treatment to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of calcimimetic compounds for a predetermined time (e.g., 5-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically 1:1000 to 1:2000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane to remove the phospho-ERK antibodies.

    • Re-block the membrane and probe with an anti-total-ERK1/2 antibody, followed by the secondary antibody and ECL detection. As an alternative to stripping and re-probing, a loading control such as GAPDH or β-actin can be used.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the calcimimetic concentration to determine the EC₅₀.

References

Preparing Upacicalcet Sodium Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet sodium is a novel calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the secretion of parathyroid hormone (PTH).[2][3] This mechanism of action makes it a valuable tool for research in areas such as secondary hyperparathyroidism (SHPT), mineral and bone disorders, and other conditions related to dysregulated calcium homeostasis. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications, including in vitro cell-based assays and in vivo animal studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₃NaO₆S[4][5]
Molecular Weight 373.75 g/mol
CAS Number 2052969-18-1
Appearance White to off-white solid
Purity ≥98% (typical)

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound. The following table summarizes the known solubility and recommended storage conditions.

ParameterRecommendationReference
Solvent DMSO
Solubility in DMSO 100 mg/mL (267.56 mM)
Storage of Solid -20°C for up to 3 years
Storage of Stock Solution (in DMSO) -80°C for up to 1 year
Shipping Condition Shipped with blue ice or at ambient temperature

Note: It is recommended to use ultrasonic agitation to facilitate the dissolution of this compound in DMSO.

Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound exerts its effects by modulating the CaSR signaling pathway. The CaSR is a G protein-coupled receptor (GPCR) that, upon activation by calcium or a calcimimetic like Upacicalcet, initiates a signaling cascade that leads to the inhibition of PTH secretion from the parathyroid glands.

CaSR_Signaling_Pathway cluster_membrane Cell Membrane CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Upacicalcet This compound Upacicalcet->CaSR Binds to Calcium Extracellular Ca²⁺ Calcium->CaSR Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R on PKC PKC DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

This compound activates the CaSR signaling cascade.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for a variety of in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 373.75 g/mol = 37.375 mg

  • Weigh the compound: Accurately weigh 37.375 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Storage:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the 100 mM DMSO stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Prepare an intermediate dilution:

    • To minimize pipetting errors and the amount of DMSO added to the final culture, first prepare an intermediate dilution of the 100 mM stock solution in sterile cell culture medium.

    • For example, to make a 1 mM intermediate solution, dilute the 100 mM stock 1:100 by adding 10 µL of the stock to 990 µL of cell culture medium.

  • Prepare final working solutions:

    • Use the intermediate dilution to prepare the final working concentrations.

    • For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 by adding 10 µL of the 1 mM solution to 990 µL of cell culture medium.

    • The final DMSO concentration in this example would be 0.001%.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Stock_Solution_Workflow start Start weigh Weigh Upacicalcet Sodium Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex & Sonicate for Complete Dissolution add_dmso->dissolve stock_solution 100 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot into Single-Use Volumes stock_solution->aliquot intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium stock_solution->intermediate_dilution store Store at -80°C aliquot->store working_solution Prepare Final Working Solutions for Assays intermediate_dilution->working_solution end End working_solution->end

Workflow for preparing this compound stock and working solutions.
Protocol 3: Preparation of this compound for In Vivo Animal Studies

This protocol provides a general guideline for preparing this compound for intravenous administration in animal models. All preparations for animal injection must be sterile. A common vehicle for in vivo administration of compounds dissolved in DMSO is a mixture of DMSO, PEG300, Tween 80, and saline.

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile Polyethylene glycol 300 (PEG300)

  • Sterile Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount: Determine the total amount of dosing solution needed based on the dose, animal weight, and number of animals. For example, for a 1 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, you would need 0.025 mg of this compound per mouse.

  • Prepare the vehicle: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. Prepare the required volume of this vehicle under sterile conditions.

  • Dissolve this compound:

    • First, dissolve the calculated amount of this compound in the required volume of DMSO.

    • Add the PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween 80 and mix well.

    • Finally, add the sterile saline to reach the final volume and mix until the solution is homogeneous.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage and Use: Use the prepared dosing solution immediately or store it at 4°C for a short period, protected from light. Before administration, visually inspect the solution for any precipitation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and DMSO.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All procedures for preparing solutions for cell culture and animal studies should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to advance their scientific investigations into the role of the calcium-sensing receptor in health and disease.

References

Application Notes and Protocols for Preclinical Dosing of Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upacicalcet is a novel calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] It is being investigated for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). These application notes provide a summary of dosing regimens and detailed protocols for the use of Upacicalcet in established preclinical animal models of CKD and SHPT.

Mechanism of Action

Upacicalcet enhances the sensitivity of the CaSR on parathyroid cells to extracellular calcium.[2][4] This potentiation of CaSR signaling leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT and its associated complications, including renal osteodystrophy and cardiovascular disease.

Preclinical Animal Models

The most commonly utilized preclinical animal models to evaluate the efficacy and safety of Upacicalcet for SHPT associated with CKD are:

  • Adenine-Induced Chronic Kidney Disease Model: This model induces CKD through the oral administration of adenine, which leads to the deposition of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephritis and a progressive decline in renal function.

  • 5/6 Nephrectomy (Surgical Ablation) Model: This surgical model involves the removal of one kidney and the infarction or resection of two-thirds of the contralateral kidney, resulting in a significant reduction in renal mass and the development of progressive CKD.

Data Presentation: Dosing Regimens and Efficacy

The following tables summarize the quantitative data from key preclinical studies of Upacicalcet in rat models of CKD.

Table 1: Effects of Upacicalcet in Adenine-Induced CKD Rat Model

DoseRoute of AdministrationDurationChange in Serum iPTHChange in Serum CalciumChange in Serum PhosphorusReference
0.2 mg/kg/dayIntravenous7 daysSignificantly lower than CKD-controlNot significantly affectedNot significantly affected
1 mg/kg/dayIntravenous7 daysSignificantly lower than CKD-controlNot significantly affectedNot significantly affected

Table 2: Effects of a Single Intravenous Dose of Upacicalcet in Normal and Double-Nephrectomized Rats

Animal ModelDose RangeKey Pharmacodynamic EffectsReference
Normal Rats0.03 - 3 mg/kgDose-dependent decrease in serum iPTH and serum Ca2+
Double-Nephrectomized Rats0.3 - 30 mg/kgDose-dependent decrease in serum iPTH and serum Ca2+

Experimental Protocols

Adenine-Induced Chronic Kidney Disease Rat Model

This protocol describes the induction of CKD in rats via oral administration of adenine.

Materials:

  • Adenine (Sigma-Aldrich or equivalent)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Standard rat chow

  • Gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment. Provide free access to standard chow and water.

  • Adenine Suspension Preparation: Prepare a suspension of adenine in the chosen vehicle. A common concentration is 200 mg/mL to deliver a dose of 200 mg/kg in a volume of 1 mL/kg. Ensure the suspension is homogenous before each administration.

  • Induction Phase:

    • Administer adenine orally via gavage at a dose of 200-300 mg/kg body weight daily for 2-4 weeks. The exact dose and duration can be adjusted to achieve the desired severity of CKD.

    • A commonly used regimen is 0.75% adenine mixed in the feed for rats.

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in food and water consumption.

  • Disease Confirmation: After the induction period, confirm the development of CKD by measuring key biomarkers in serum, including creatinine and blood urea nitrogen (BUN).

  • Upacicalcet Administration: Once CKD is established, initiate treatment with Upacicalcet at the desired doses via the chosen route of administration (e.g., intravenous).

  • Monitoring and Endpoint Analysis:

    • Collect blood samples at predetermined time points to measure serum levels of intact parathyroid hormone (iPTH), calcium, and phosphorus.

    • At the end of the study, euthanize the animals and collect tissues (kidneys, parathyroid glands, aorta) for histological and molecular analysis.

5/6 Nephrectomy Rat Model

This protocol outlines the surgical procedure for inducing CKD in rats. This is a more invasive model and requires appropriate surgical skills and post-operative care.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpels, forceps, scissors, sutures)

  • Surgical microscope or loupes

  • Warming pad

  • Analgesics for post-operative care

Procedure:

  • Acclimatization: Acclimate rats as described in the adenine model protocol.

  • First Surgery (Right Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate the renal artery and vein and the ureter.

    • Remove the right kidney.

    • Close the muscle and skin layers with sutures.

    • Provide post-operative analgesia and allow the animal to recover for one week.

  • Second Surgery (Subtotal Left Nephrectomy):

    • After one week, anesthetize the rat again.

    • Make a flank incision to expose the left kidney.

    • Ligate two of the three branches of the left renal artery or resect the upper and lower thirds of the kidney, leaving approximately one-third of the renal mass.

    • Close the incision as before.

    • Provide post-operative care, including analgesia and monitoring for recovery.

  • Disease Development and Upacicalcet Treatment:

    • Allow several weeks for CKD to develop and stabilize, as confirmed by monitoring serum creatinine and BUN.

    • Initiate Upacicalcet treatment and monitor its effects as described in the adenine model protocol.

Mandatory Visualizations

experimental_workflow cluster_induction Disease Induction (Adenine Model) cluster_confirmation Disease Confirmation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) adenine_prep Prepare Adenine Suspension acclimatization->adenine_prep gavage Oral Gavage (2-4 weeks) adenine_prep->gavage blood_collection1 Blood Collection gavage->blood_collection1 biomarkers Measure Serum Creatinine & BUN blood_collection1->biomarkers treatment_start Initiate Upacicalcet Dosing biomarkers->treatment_start monitoring Monitor Clinical Signs & Body Weight treatment_start->monitoring blood_collection2 Periodic Blood Collection monitoring->blood_collection2 biochemical_assays Measure iPTH, Ca, P blood_collection2->biochemical_assays euthanasia Euthanasia & Tissue Collection biochemical_assays->euthanasia histology Histological Analysis euthanasia->histology

Caption: Experimental workflow for evaluating Upacicalcet in a rat model of adenine-induced CKD.

signaling_pathway cluster_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition extracellular_Ca Extracellular Ca2+ extracellular_Ca->CaSR Upacicalcet Upacicalcet (Positive Allosteric Modulator) Upacicalcet->CaSR potentiates

Caption: Signaling pathway of Upacicalcet's action on the Calcium-Sensing Receptor (CaSR).

References

Application Notes and Protocols for Phase I/II Clinical Trials of Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive framework for the design and conduct of Phase I and Phase II clinical trials for Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.

Application Notes

Introduction to Upacicalcet

Upacicalcet is a small-molecule calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet effectively suppresses the secretion of parathyroid hormone (PTH).[1][3] This mechanism of action helps to manage SHPT, a common and serious complication of CKD characterized by elevated PTH levels, which can lead to bone disease and cardiovascular complications.[3] Upacicalcet is administered intravenously, which may offer advantages in patient adherence and bioavailability compared to oral calcimimetics. Preclinical studies in rat models of SHPT have demonstrated that Upacicalcet effectively reduces serum PTH levels, inhibits parathyroid hyperplasia, and prevents vascular calcification and bone disorders.

Mechanism of Action Signaling Pathway

Upacicalcet targets the CaSR, a G protein-coupled receptor, on parathyroid cells. Its binding to an allosteric site on the receptor, distinct from the calcium-binding site, enhances the receptor's sensitivity to extracellular calcium. This amplified signaling cascade leads to a reduction in PTH synthesis and secretion.

cluster_0 Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein G Protein (Gq/11, Gi) CaSR->G_Protein Activation Upacicalcet Upacicalcet Upacicalcet->CaSR Allosteric Modulation PLC Phospholipase C (PLC) G_Protein->PLC Activation PTH_Synthesis PTH Gene Transcription G_Protein->PTH_Synthesis Inhibition IP3_DAG IP3 & DAG Production PLC->IP3_DAG Activation Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PTH_Secretion PTH Secretion Ca_Release->PTH_Secretion Inhibition PTH_Synthesis->PTH_Secretion Leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Screening Screening of Healthy Volunteers Enrollment Enrollment of Eligible Subjects Screening->Enrollment Randomization Randomization (Upacicalcet vs. Placebo) Enrollment->Randomization SAD_Phase Single Ascending Dose (SAD) Phase (Multiple Cohorts, Increasing Doses) Randomization->SAD_Phase MAD_Phase Multiple Ascending Dose (MAD) Phase (Multiple Cohorts, Increasing Doses) SAD_Phase->MAD_Phase Following safety review PK_PD_Sampling Pharmacokinetic and Pharmacodynamic Sampling SAD_Phase->PK_PD_Sampling Safety_Monitoring Safety and Tolerability Monitoring SAD_Phase->Safety_Monitoring MAD_Phase->PK_PD_Sampling MAD_Phase->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Screening Screening of Hemodialysis Patients with SHPT Enrollment Enrollment of Eligible Patients Screening->Enrollment Randomization Randomization (Multiple Upacicalcet Dose Arms vs. Placebo) Enrollment->Randomization Treatment_Period Treatment Period (e.g., 12-24 weeks) Randomization->Treatment_Period Dose_Titration Intra-individual Dose Titration (based on iPTH and cCa levels) Treatment_Period->Dose_Titration Efficacy_Assessment Primary and Secondary Efficacy Endpoint Assessment Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety and Tolerability Monitoring Treatment_Period->Safety_Monitoring Dose_Titration->Treatment_Period Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

Application Note: Quantification of Upacicalcet in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Upacicalcet in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Upacicalcet is a novel calcimimetic agent used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic and pharmacodynamic studies. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry.

Introduction

Upacicalcet is a calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] This modulation increases the receptor's sensitivity to extracellular calcium, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2] Accurate quantification of Upacicalcet in biological matrices is essential for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and for establishing a therapeutic window. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification of small molecules like Upacicalcet in complex matrices such as plasma.

Experimental Protocols

Materials and Reagents
  • Upacicalcet reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., Upacicalcet-d4)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Thaw plasma samples and internal standard (IS) working solution to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions

Tandem Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte and IS specific (to be determined)
Collision Energy Optimized for each transition
Source Temperature 500°C

Data Presentation

The following tables present illustrative quantitative data for a typical validated LC-MS/MS method for a small molecule analyte. This data is for demonstration purposes and does not represent actual validation data for Upacicalcet.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.01298.5
50.061101.2
100.123100.8
500.61899.7
1001.24100.3
5006.2199.1
100012.3598.9

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ14.5102.35.1101.7
Low33.899.54.2100.2
Medium802.9101.13.599.8
High8002.598.73.199.4

Table 3: Recovery

QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)
Low392.194.5
Medium8093.595.1
High80091.893.9

Visualization

Signaling Pathway of Upacicalcet

Upacicalcet acts on the calcium-sensing receptor (CaSR), a G-protein coupled receptor. Its activation by a calcimimetic leads to the stimulation of intracellular signaling cascades that ultimately inhibit the secretion of parathyroid hormone.

cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates Upacicalcet Upacicalcet Upacicalcet->CaSR Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile, 300 µL) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for Assessing Upacicalcet's Effects on Bone Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for assessing the effects of Upacicalcet, a novel intravenous calcimimetic agent, on bone metabolism. Upacicalcet is designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis by acting on the calcium-sensing receptor (CaSR) in the parathyroid gland to suppress parathyroid hormone (PTH) secretion.[1][2][3] Understanding its full impact on bone turnover is crucial for its therapeutic application.

Introduction to Upacicalcet and Bone Metabolism

Upacicalcet, as a calcimimetic, mimics the action of calcium on the CaSR, leading to a reduction in PTH secretion.[3] Elevated PTH in SHPT accelerates bone turnover, leading to bone lesions and an increased risk of fractures.[4] By lowering PTH levels, Upacicalcet is expected to improve bone health. Clinical studies have demonstrated that Upacicalcet not only reduces PTH but also decreases markers of both bone formation and resorption, suggesting a balancing effect on bone metabolism. Interestingly, some evidence suggests that calcimimetics might also have direct effects on bone cells, further influencing bone metabolism.

Key Biomarkers for Assessing Bone Metabolism

The assessment of Upacicalcet's effects on bone metabolism relies on the measurement of specific biomarkers in serum or plasma that reflect the rates of bone formation and resorption.

Table 1: Key Bone Turnover Markers and Their Significance

MarkerTypeDescriptionClinical Significance with Upacicalcet
Intact Parathyroid Hormone (iPTH) HormoneA primary regulator of calcium and phosphate homeostasis.Upacicalcet directly suppresses iPTH secretion.
Bone-specific Alkaline Phosphatase (BAP) Bone FormationAn enzyme produced by osteoblasts, reflecting bone formation activity.Upacicalcet treatment has been shown to decrease serum BAP levels.
Procollagen Type 1 N-terminal Propeptide (P1NP) Bone FormationA precursor of type I collagen, the main protein in the bone matrix.Decreased levels are observed following Upacicalcet administration.
Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) Bone ResorptionAn enzyme secreted by osteoclasts, indicative of bone resorption activity.Upacicalcet treatment leads to a reduction in serum TRACP-5b levels.
C-terminal telopeptide of type I collagen (CTX) Bone ResorptionA degradation product of type I collagen released during bone resorption.Recommended for monitoring anti-resorptive therapies.
BAP/TRACP-5b Ratio Bone BalanceAn indicator of the balance between bone formation and resorption.An increase in this ratio with Upacicalcet suggests a potential shift towards bone formation or a more balanced turnover.
Fibroblast Growth Factor 23 (FGF23) Mineral MetabolismA hormone involved in phosphate and vitamin D metabolism.Upacicalcet has been shown to decrease serum FGF23 concentrations.

Quantitative Data from Clinical Studies

Clinical trials have provided quantitative data on the effects of Upacicalcet on key bone metabolism biomarkers.

Table 2: Summary of Upacicalcet's Effects on Bone Metabolism Markers from a Phase 3 Clinical Trial

ParameterUpacicalcet Group (n=103)Placebo Group (n=50)Key Finding
Median serum iPTH at baseline (pg/mL) 364369.5No significant difference at baseline.
Median serum iPTH at 24 weeks (pg/mL) 161367Upacicalcet significantly reduced iPTH levels.
Participants achieving ≥30% reduction in iPTH 81%8%A significantly higher percentage of patients in the Upacicalcet group achieved this endpoint.
Change in Bone-specific Alkaline Phosphatase (BAP) DecreasedNo significant changeUpacicalcet reduced this marker of bone formation.
Change in Total Procollagen Type 1 N-terminal Propeptide (P1NP) DecreasedNo significant changeUpacicalcet reduced this bone formation marker.
Change in Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) DecreasedNo significant changeUpacicalcet reduced this marker of bone resorption.

Data adapted from a 24-week, double-blind, placebo-controlled study in hemodialysis patients with SHPT.

Experimental Protocols

In Vitro Assessment: Calcium-Sensing Receptor (CaSR) Activation Assay

This protocol describes a cell-based assay to determine the in vitro potency and efficacy of Upacicalcet as a positive allosteric modulator of the CaSR.

Objective: To measure the activation of the CaSR by Upacicalcet in a cellular context.

Principle: Cells expressing the CaSR will respond to agonists with an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. Upacicalcet, as a positive allosteric modulator, is expected to enhance the response to the natural ligand, Ca²⁺.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with varying concentrations of CaCl₂

  • Upacicalcet stock solution

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of Upacicalcet in HBS containing a fixed, sub-maximal concentration of CaCl₂ (e.g., 1.8 mM).

    • Prepare a positive control (e.g., a known CaSR agonist like cinacalcet) and a negative control (vehicle).

  • Measurement of CaSR Activation:

    • Wash the cells with HBS to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals.

    • Establish a baseline fluorescence reading.

    • Add the prepared Upacicalcet dilutions, positive control, and negative control to the respective wells.

    • Continue to measure fluorescence intensity to record the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the ΔF against the concentration of Upacicalcet.

    • Determine the EC₅₀ value (the concentration of Upacicalcet that produces 50% of the maximal response).

cluster_workflow In Vitro CaSR Activation Assay Workflow A Seed HEK293-CaSR cells B Load with calcium-sensitive dye A->B D Measure baseline fluorescence B->D C Prepare Upacicalcet dilutions E Add Upacicalcet C->E D->E F Measure fluorescence change E->F G Calculate EC50 F->G

Caption: Workflow for the in vitro CaSR activation assay.

In Vivo Assessment: Animal Models of Secondary Hyperparathyroidism

Animal models are essential for studying the systemic effects of Upacicalcet on bone metabolism in a living organism.

Objective: To evaluate the efficacy of Upacicalcet in reducing PTH and its impact on bone turnover markers and bone histomorphometry in an animal model of SHPT.

Animal Model: 5/6 nephrectomized (Nx) rat model of chronic kidney disease-induced SHPT. This model mimics the progressive renal failure and subsequent development of SHPT seen in humans.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Surgical instruments for nephrectomy

  • Upacicalcet for injection

  • Vehicle control (e.g., saline)

  • Blood collection supplies

  • ELISA kits for rat iPTH, BAP, P1NP, and TRACP-5b

  • Bone histomorphometry equipment and reagents (including bone labels like calcein and alizarin red)

Protocol:

  • Induction of SHPT:

    • Perform a two-stage 5/6 nephrectomy on the rats.

    • Allow the rats to recover and develop SHPT over a period of 8-12 weeks.

    • Monitor serum creatinine and PTH levels to confirm the development of SHPT.

  • Treatment:

    • Divide the rats into treatment groups: vehicle control and different dose levels of Upacicalcet.

    • Administer Upacicalcet or vehicle intravenously three times a week for a specified duration (e.g., 12 weeks).

  • Sample Collection:

    • Collect blood samples at baseline and at regular intervals during the treatment period.

    • At the end of the study, euthanize the animals and collect terminal blood samples.

    • Harvest long bones (e.g., femur, tibia) for bone histomorphometry.

  • Biochemical Analysis:

    • Measure serum levels of iPTH, BAP, P1NP, and TRACP-5b using ELISA kits according to the manufacturer's instructions.

  • Bone Histomorphometry:

    • Administer bone labels (e.g., calcein and alizarin red) at specific time points before euthanasia to label newly formed bone.

    • Embed the harvested bones in plastic and prepare thin sections.

    • Stain the sections and perform histomorphometric analysis to quantify parameters such as bone formation rate, osteoblast surface, osteoclast surface, and bone volume.

  • Data Analysis:

    • Compare the biochemical and histomorphometric parameters between the treatment groups and the vehicle control group using appropriate statistical methods.

cluster_workflow In Vivo Assessment Workflow A Induce SHPT in rats (5/6 Nx) B Administer Upacicalcet or vehicle A->B C Collect blood samples periodically B->C D Administer bone labels B->D F Biochemical analysis of serum C->F E Euthanize and harvest bones D->E G Bone histomorphometry E->G H Data analysis and comparison F->H G->H

Caption: Workflow for in vivo assessment of Upacicalcet.

Signaling Pathways

Upacicalcet's primary mechanism of action involves the activation of the CaSR on parathyroid chief cells. This initiates a signaling cascade that ultimately suppresses the synthesis and secretion of PTH.

cluster_pathway Upacicalcet Signaling Pathway in Parathyroid Cells Upacicalcet Upacicalcet CaSR Calcium-Sensing Receptor (CaSR) Upacicalcet->CaSR Binds and allosterically modulates Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release PTH_inhibition Inhibition of PTH Synthesis & Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition

References

Application Notes and Protocols for Intravenous Upacicalcet Administration in Hemodialysis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in hemodialysis patients. The following protocols are based on published preclinical and clinical studies and are intended to guide research and development.

Mechanism of Action

Upacicalcet is a small-molecule, positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[1][2] By binding to a site distinct from the calcium binding site, Upacicalcet enhances the receptor's sensitivity to extracellular calcium.[1][3] This heightened sensitivity leads to the activation of the Gαq/11 signaling pathway, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[3] The ultimate therapeutic effect is the lowering of circulating PTH levels, which helps to manage SHPT and its associated complications, such as bone disease and vascular calcification.

Signaling Pathway of Upacicalcet

Upacicalcet_Pathway cluster_cell Parathyroid Gland Cell cluster_downstream Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 produces Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PTH_inhibition ↓ PTH Synthesis & Secretion Ca_release->PTH_inhibition Upacicalcet Upacicalcet Upacicalcet->CaSR Positive Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds

Caption: Upacicalcet's mechanism of action on the CaSR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of intravenous Upacicalcet.

Table 1: Preclinical Intravenous Administration of Upacicalcet in a Rat Model of Chronic Kidney Disease

ParameterDetails
Animal ModelAdenine-induced chronic kidney disease in rats
Dosing Regimen0.2 mg/kg or 1 mg/kg administered intravenously
Key Outcomes- Significantly lower serum intact PTH (iPTH) levels compared to control. - Inhibition of parathyroid hyperplasia. - Suppression of ectopic calcification and cortical bone pore formation.

Table 2: Human Clinical Trial Data for Intravenous Upacicalcet in Hemodialysis Patients

ParameterSingle-Dose Escalation StudyMultiple-Dose Escalation StudyPhase 3 Clinical Trials
Dosage Range 0.025 mg to 0.8 mg0.05 mg to 0.2 mg25 mcg to 300 mcg
Administration IntravenousIntravenousBolus intravenous injection at the end of each hemodialysis session
Frequency Single doseThree times a week for 3 weeksThree times a week
Key Pharmacokinetic Data - Plasma concentration increased in a dose-dependent manner. - Approximately 80% removed by a single dialysis session.- Plasma concentration did not increase with repeated administration. - Plasma concentration plateaus after 1 week.- Interdialytic plasma half-life of 65-122 hours.
Key Pharmacodynamic Endpoint Dose-dependent decrease in serum iPTH and corrected calcium.Maintained reduction in iPTH until the next dialysis session.Titrated to maintain iPTH in the range of 150-300 pg/mL or 60-240 pg/mL.

Experimental Protocols

Preclinical Protocol: Intravenous Administration in a Rat CKD Model

This protocol is based on a study using an adenine-induced model of secondary hyperparathyroidism.

  • Animal Model: Induce chronic kidney disease in rats through an adenine-rich diet.

  • Drug Preparation: Prepare Upacicalcet for intravenous administration at concentrations of 0.2 mg/kg and 1 mg/kg.

  • Administration: Administer the prepared Upacicalcet solution intravenously to the rats.

  • Monitoring:

    • Collect blood samples at baseline and at specified time points post-administration (e.g., 7 days after the first dose).

    • Measure serum levels of intact PTH (iPTH), calcium, and phosphorus.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and collect tissues.

    • Evaluate parathyroid gland weight and perform histological analysis for hyperplasia (e.g., Ki-67 staining).

    • Assess ectopic calcification in tissues such as the thoracic aorta and kidney (e.g., von Kossa staining).

    • Analyze bone morphometry to evaluate changes in cortical porosity and fibrosis.

Clinical Trial Protocol: Intravenous Administration in Hemodialysis Patients

This protocol outlines a general methodology based on Phase 1, 2, and 3 clinical trials.

  • Patient Population: Recruit adult patients with end-stage kidney disease on hemodialysis three times a week, with elevated serum iPTH levels (e.g., >240 pg/mL or >450 pg/mL) and corrected calcium levels within a specified range (e.g., ≥8.4 mg/dL).

  • Drug Administration:

    • Administer Upacicalcet as a bolus intravenous injection into the venous side of the dialysis circuit at the end of each hemodialysis session.

  • Dose Titration:

    • Initiate dosing at 25 mcg or 50 mcg.

    • Adjust the dose in steps (e.g., 25, 50, 100, 150, 200, 250, 300 mcg) based on regular monitoring of serum iPTH and corrected calcium levels.

    • The goal is to maintain iPTH within the target range (e.g., 60-240 pg/mL or 150-300 pg/mL).

  • Monitoring and Data Collection:

    • Measure serum iPTH and corrected calcium levels regularly (e.g., weekly or bi-weekly) to guide dose adjustments.

    • Collect blood samples for pharmacokinetic analysis to determine plasma concentrations of Upacicalcet.

    • Monitor for adverse events, with a focus on gastrointestinal symptoms and hypocalcemia.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Model (Rat) cluster_clinical Clinical Model (Human) Animal_Model Induce CKD (Adenine Diet) Preclinical_Dosing IV Administration (0.2 or 1 mg/kg) Animal_Model->Preclinical_Dosing Preclinical_Monitoring Blood Sampling (iPTH, Ca, P) Preclinical_Dosing->Preclinical_Monitoring Preclinical_Endpoint Tissue Analysis (Parathyroid, Aorta, Bone) Preclinical_Monitoring->Preclinical_Endpoint Patient_Recruitment Recruit Hemodialysis Patients (High iPTH) Clinical_Dosing IV Bolus Post-Dialysis (25-300 mcg) Patient_Recruitment->Clinical_Dosing Clinical_Monitoring Monitor iPTH & Ca for Dose Titration Clinical_Dosing->Clinical_Monitoring Clinical_Endpoint Assess Efficacy & Safety Clinical_Monitoring->Clinical_Endpoint

References

Application Notes and Protocols for Measuring Intact Parathyroid Hormone (iPTH) Following Upacicalcet Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

Upacicalcet is a novel calcimimetic agent used for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells, Upacicalcet mimics the action of extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[2][3] Accurate and reliable measurement of intact parathyroid hormone (iPTH) is critical for monitoring the therapeutic efficacy of Upacicalcet and for appropriate dose titration to maintain iPTH levels within the target range recommended by clinical guidelines.[1]

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of iPTH in serum or plasma samples from patients treated with Upacicalcet. The methodologies described are based on established immunoassay techniques validated in clinical studies of Upacicalcet.

Mechanism of Action of Upacicalcet

Upacicalcet enhances the sensitivity of the CaSR to extracellular calcium. This activation of the CaSR initiates a G-protein-coupled signaling cascade that inhibits the secretion of PTH. By effectively reducing circulating PTH levels, Upacicalcet helps to manage the mineral and bone disorders associated with SHPT in patients with chronic kidney disease.

Upacicalcet_Pathway cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC activates IP3 IP3 / DAG PLC->IP3 generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PTH_vesicle PTH Secretory Vesicle Ca_release->PTH_vesicle inhibits fusion PTH_secretion PTH Secretion (Suppressed) PTH_vesicle->PTH_secretion leads to Upacicalcet Upacicalcet Upacicalcet->CaSR Binds & allosterically modulates

Caption: Signaling pathway of Upacicalcet in suppressing PTH secretion.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy of Upacicalcet in reducing iPTH levels in hemodialysis patients with SHPT. The data below summarizes typical findings.

ParameterUpacicalcet GroupPlacebo GroupStudy DurationReference
Baseline iPTH (pg/mL), Median (IQR) 364 (306–463)369.5 (302–457)24 Weeks
Week 24 iPTH (pg/mL), Median (IQR) 161 (111–225)367 (282–540)24 Weeks
Patients Achieving Target iPTH (60–240 pg/mL) 67.0% (69/103)8.0% (4/50)24 Weeks
Patients with ≥30% Reduction in iPTH 80.6%8.0%24 Weeks
Baseline Corrected Calcium (mg/dL), Mean ± SD 9.3 ± 0.59.3 ± 0.552 Weeks
Week 52 Corrected Calcium (mg/dL), Mean ± SD 8.9 ± 0.6N/A (Open-label)52 Weeks
Patients Achieving Target iPTH at 52 Weeks 94.2%N/A (Open-label)52 Weeks

IQR: Interquartile Range; SD: Standard Deviation.

Experimental Protocols

The measurement of iPTH is performed using second or third-generation immunometric "sandwich" assays. These assays utilize two distinct antibodies that bind to different epitopes on the PTH molecule (typically one to the N-terminal region and one to the C-terminal region), ensuring high specificity for the full-length, biologically active 1-84 amino acid peptide. Electrochemiluminescence immunoassay (ECLIA) is a common, highly sensitive platform used in recent clinical trials.

Principle of the Electrochemiluminescence Immunoassay (ECLIA)

The assay is a sandwich immunoassay. A biotinylated monoclonal antibody specific to the C-terminal region of PTH captures the hormone onto a streptavidin-coated microparticle solid phase. A second monoclonal antibody, specific to the N-terminal region and labeled with a ruthenium complex, is added to form the sandwich complex. When a voltage is applied, the ruthenium complex emits light (electrochemiluminescence), and the intensity of the light is directly proportional to the concentration of iPTH in the sample.

Specimen Collection and Handling

Proper sample handling is critical to ensure the stability and integrity of the iPTH molecule.

  • Specimen Type: Serum or plasma (EDTA).

  • Collection: Collect blood into a serum separator tube (SST) or an EDTA-containing tube.

  • Processing:

    • For serum, allow the blood to clot at room temperature for at least 30 minutes.

    • Centrifuge the sample at ≥1000 x g for 15-20 minutes within 2 hours of collection to separate the serum or plasma from the cells.

    • Immediately transfer the cell-free serum or plasma into a clean, tightly capped plastic vial.

  • Storage:

    • Short-term: Store at 2-8°C for no longer than 8 hours.

    • Long-term: For storage beyond 8 hours, freeze the specimen at ≤ -20°C. Samples are typically stable for up to 6 months when frozen.

    • Avoid repeated freeze-thaw cycles.

General Protocol for Automated ECLIA

This protocol is a general guideline for automated platforms (e.g., Roche Cobas®). Users must follow the specific instructions provided by the manufacturer of the assay kit and the instrument.

  • Instrument Preparation: Ensure the automated analyzer is calibrated and has passed all quality control checks according to the manufacturer's protocol.

  • Reagent Loading: Load the iPTH reagent packs, calibrators, and controls onto the instrument. Ensure all reagents are at the appropriate temperature and have not expired.

  • Sample Loading: Place patient samples, which have been properly collected and handled, into the sample racks.

  • Assay Execution:

    • The instrument automatically pipettes the sample, biotinylated capture antibody, and ruthenium-labeled detection antibody into the reaction cell.

    • Incubation occurs to allow the formation of the sandwich complex.

    • Streptavidin-coated microparticles are added to capture the complex.

    • The reaction mixture is transferred to the measuring cell where the microparticles are magnetically captured onto the electrode surface.

    • Unbound substances are removed by a washing step.

    • A voltage is applied to the electrode, inducing the chemiluminescent emission from the ruthenium label.

  • Data Analysis: The instrument's software measures the light emission and calculates the iPTH concentration in the sample by interpolating the result from a master calibration curve. Results are typically reported in pg/mL.

Quality Control
  • Run at least two levels of quality control material (e.g., normal and high) with each batch of samples to validate the assay run.

  • Control values must fall within the manufacturer's specified ranges.

  • If controls are out of range, patient results are considered invalid and samples must be re-analyzed.

Potential Interferences

  • Drug Interference: Upacicalcet is a small molecule and is not expected to interfere with antibody-based immunoassays that are highly specific for the large PTH polypeptide. Clinical studies have successfully used standard commercial iPTH assays to monitor patients on Upacicalcet therapy without reporting any assay interference.

  • Specimen Integrity: The primary source of error in iPTH measurement is pre-analytical, stemming from improper specimen handling. PTH is susceptible to proteolytic degradation, leading to falsely low results if samples are not processed and stored correctly.

Workflow and Logic Diagrams

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase (Automated) cluster_postanalytical Post-Analytical Phase collect 1. Blood Collection (Serum or EDTA tube) centrifuge 2. Centrifugation (within 2 hours) collect->centrifuge separate 3. Aliquot Serum/Plasma centrifuge->separate store 4. Store Sample (Refrigerate or Freeze) separate->store load 6. Load Samples & Reagents store->load qc 5. Instrument QC & Calibration qc->load run 7. Execute Immunoassay load->run detect 8. Signal Detection (ECLIA) run->detect calculate 9. Calculate Concentration detect->calculate review 10. Review & Validate Results calculate->review report 11. Report to Clinician review->report

Caption: Experimental workflow for iPTH measurement.

References

Troubleshooting & Optimization

Troubleshooting Upacicalcet sodium solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upacicalcet sodium. The information is designed to address common challenges encountered during experimental procedures, with a focus on solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when handling this compound in the laboratory.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Difficulty in dissolving this compound in aqueous solutions can arise from several factors. Follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Undissolved This compound check_conc 1. Verify Concentration Is it too high? start->check_conc use_sonication 2. Apply Sonication Has sonication been used? check_conc->use_sonication Concentration is appropriate prepare_stock 5. Prepare a Concentrated Stock in DMSO check_conc->prepare_stock Concentration is too high use_sonication->use_sonication gentle_warming 3. Gentle Warming Have you tried warming to 37°C? use_sonication->gentle_warming Yes gentle_warming->gentle_warming check_ph 4. Check pH of Buffer Is the pH appropriate? gentle_warming->check_ph Yes check_ph->prepare_stock Yes fail Issue Persists: Contact Technical Support check_ph->fail No, adjust pH dilute_stock 6. Dilute DMSO Stock in Aqueous Buffer prepare_stock->dilute_stock success Success: Clear Solution dilute_stock->success dilute_stock->fail Precipitation upon dilution

Caption: Troubleshooting workflow for this compound dissolution.
  • Concentration: You may be exceeding the solubility limit of this compound in your chosen aqueous buffer. While it is an intravenous drug, indicating good water solubility, preparing highly concentrated solutions can still be challenging.

  • Sonication: Physical assistance is often required to dissolve this compound. Sonication can significantly aid in the dissolution process.[1][2][3]

  • Temperature: Gently warming the solution to 37°C can help increase solubility.[3] Avoid excessive heat, which could potentially degrade the compound.

  • Co-solvents: If direct dissolution in an aqueous buffer is unsuccessful, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting this stock into your aqueous experimental medium.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL, although this may require sonication to fully dissolve.[1]

Q3: Can I store this compound solutions? If so, under what conditions?

A3: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months, and at -20°C, for up to 1 month.

Q4: I've prepared a clear solution of this compound, but a precipitate formed over time. What could be the cause?

A4: Precipitation in a previously clear solution can be due to several factors:

  • Supersaturation: The initial solution may have been supersaturated. Over time, the excess compound can fall out of solution.

  • Temperature Changes: If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.

  • Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the solvent can increase the concentration of this compound, leading to precipitation.

To avoid this, ensure you are working within the solubility limits at your storage and experimental temperatures and always use well-sealed containers for storage.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound.

SolventConcentrationConditionsSource
DMSO100 mg/mL (267.56 mM)Sonication may be required

Note: While this compound is administered intravenously, suggesting good aqueous solubility, specific quantitative data for its solubility in water or physiological buffers like PBS at various pH values is not consistently reported in publicly available literature. Researchers should determine the empirical solubility for their specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution in DMSO

This protocol provides a general guideline for preparing a 100 mM stock solution of this compound in DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 37.38 mg of this compound (Molecular Weight: 373.75 g/mol ).

  • Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For a 100 mM solution, this would be 1 mL for 37.38 mg of the compound.

  • Dissolution:

    • Vortex the tube for 30-60 seconds to initiate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate in short bursts until the solution is clear.

    • If necessary, gently warm the solution to 37°C in a water bath to aid dissolution.

  • Storage: Once a clear solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them in tightly sealed tubes at -20°C or -80°C.

Protocol for Preparing a Working Solution in Aqueous Buffer

This protocol describes how to prepare a working solution of this compound in an aqueous buffer (e.g., PBS, pH 7.4) from a DMSO stock solution.

  • Thawing the Stock Solution: Remove an aliquot of the frozen DMSO stock solution and allow it to thaw completely at room temperature.

  • Dilution:

    • Vortex the thawed stock solution briefly to ensure homogeneity.

    • Add the desired volume of the DMSO stock solution to your pre-warmed (to your experimental temperature) aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.

    • Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can sometimes cause precipitation.

  • Final Concentration: Ensure that the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent effects in your experiments.

  • Use Immediately: It is best to prepare the working solution fresh for each experiment.

Mechanism of Action: Signaling Pathway

This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating parathyroid hormone (PTH) secretion.

G upacicalcet This compound casr Calcium-Sensing Receptor (CaSR) upacicalcet->casr Binds and sensitizes g_protein Gq/11 and Gi/o G-proteins casr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates camp_inhibition Inhibition of Adenylyl Cyclase g_protein->camp_inhibition Activates ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pth_secretion Inhibition of PTH Secretion ca_release->pth_secretion camp_inhibition->pth_secretion

Caption: Signaling pathway of this compound via the CaSR.

By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium. This enhanced activation leads to the stimulation of intracellular signaling cascades, including the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium, as well as the inhibition of adenylyl cyclase. The cumulative effect of these signaling events is the suppression of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.

References

Technical Support Center: Optimizing Upacicalcet Incubation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Upacicalcet in cell culture experiments. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Upacicalcet and how does it work in a cell culture context?

A1: Upacicalcet is a calcimimetic agent, which means it mimics the effect of calcium.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[2] In cell culture models expressing CaSR (e.g., HEK-293T cells), Upacicalcet enhances the sensitivity of the receptor to extracellular calcium.[3] This leads to the activation of downstream signaling pathways, making it a valuable tool for studying CaSR function and related cellular processes.[2]

Q2: Which cell lines are suitable for experiments with Upacicalcet?

A2: The choice of cell line is critical and depends on the expression of the Calcium-Sensing Receptor (CaSR). Human Embryonic Kidney (HEK-293T) cells are a commonly used model system as they can be transiently or stably transfected to express human CaSR.[2] When selecting a cell line, it is essential to verify CaSR expression to ensure a functional response to Upacicalcet.

Q3: What is a typical starting concentration range for Upacicalcet in cell culture?

A3: While the optimal concentration is cell-line dependent and should be determined experimentally through a dose-response study, published in vitro studies can provide a starting point. Based on its mechanism as a potent CaSR agonist, a concentration range of nanomolar to low micromolar is a reasonable starting point for initial experiments.

Q4: How long should I incubate my cells with Upacicalcet?

A4: The optimal incubation time is highly dependent on the experimental endpoint.

  • For signaling pathway studies (e.g., measuring intracellular calcium flux or second messenger accumulation): Short incubation times, ranging from minutes to a few hours, are typically sufficient.

  • For gene expression or protein synthesis studies: Longer incubation periods, such as 6 to 48 hours, may be necessary to observe significant changes.

  • For cell viability or proliferation assays: These generally require the longest incubation times, often 24 to 72 hours or more, to detect changes in cell populations.

It is strongly recommended to perform a time-course experiment to determine the optimal incubation duration for your specific cell line and assay.

Experimental Protocols

General Protocol for a Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a general method to identify the optimal incubation period for Upacicalcet in your specific cell-based assay.

Materials:

  • Cells expressing CaSR (e.g., HEK-293T-hCaSR)

  • Complete cell culture medium

  • Serum-free medium

  • Upacicalcet stock solution (in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Multi-well cell culture plates (e.g., 96-well)

  • Assay-specific reagents (e.g., for measuring cell viability, reporter gene activity, or second messenger levels)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed your CaSR-expressing cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point of your experiment. Allow cells to adhere and recover overnight.

  • Cell Treatment:

    • Prepare a working solution of Upacicalcet in serum-free medium at the desired final concentration. Also, prepare a vehicle control solution containing the same final concentration of the solvent.

    • Carefully remove the culture medium from the cells and replace it with the Upacicalcet or vehicle control solutions.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a range of time points. The selected time points should be based on your expected biological outcome (e.g., for signaling, 15 min, 30 min, 1h, 2h, 4h; for gene expression, 6h, 12h, 24h, 48h).

  • Assay Performance: At the end of each incubation period, perform your specific assay according to the manufacturer's instructions.

  • Data Analysis: Analyze the data for each time point. The optimal incubation time will be the point at which you observe the most robust and statistically significant effect of Upacicalcet compared to the vehicle control, without inducing significant cytotoxicity if that is not the endpoint.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with Upacicalcet.

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate.Ensure your cell suspension is homogenous before and during plating. Calibrate your pipettes regularly and use appropriate pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
No or low response to Upacicalcet Low or no CaSR expression in the cell line, Suboptimal Upacicalcet concentration, Insufficient incubation time, Degraded Upacicalcet stock solution.Confirm CaSR expression in your cell line using techniques like qPCR or western blotting. Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to identify the ideal incubation period. Ensure your Upacicalcet stock solution is stored correctly and prepare fresh dilutions for each experiment.
High background signal in the assay Autofluorescence of Upacicalcet or media components, Non-specific binding of detection reagents.Check for autofluorescence of your compound and media at the assay's excitation and emission wavelengths. Consider using phenol red-free media. Optimize blocking steps and titrate antibody concentrations if applicable to your assay.
Poor cell health or detachment Cytotoxicity of Upacicalcet at high concentrations, High concentration of solvent (e.g., DMSO), Over-trypsinization during cell passaging, Contamination.Perform a cytotoxicity assay to determine the non-toxic concentration range of Upacicalcet for your cells. Ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Optimize your cell passaging protocol to minimize cell damage. Regularly check your cultures for signs of contamination.
Inconsistent results between experiments Variation in cell passage number, Inconsistent incubation conditions, Reagent variability.Use cells within a consistent and low passage number range for all experiments. Maintain consistent temperature, CO2, and humidity levels in your incubator. Use reagents from the same lot for a set of experiments to minimize variability.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate the Upacicalcet mechanism of action and a typical experimental workflow.

Upacicalcet_Mechanism Upacicalcet Mechanism of Action cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_Protein Gq/11 & Gi/o CaSR->G_Protein Activation Upacicalcet Upacicalcet Upacicalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binding Signaling_Cascade Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) G_Protein->Signaling_Cascade Initiation Cellular_Response Cellular Response (e.g., ↓PTH secretion) Signaling_Cascade->Cellular_Response Leads to Experimental_Workflow General Experimental Workflow start Start cell_seeding Seed CaSR-expressing cells in multi-well plate start->cell_seeding incubation_adherence Incubate overnight for cell adherence cell_seeding->incubation_adherence treatment Treat cells with Upacicalcet and vehicle control incubation_adherence->treatment incubation_time_course Incubate for various time points treatment->incubation_time_course assay Perform specific cell-based assay incubation_time_course->assay data_analysis Analyze data to determine optimal incubation time assay->data_analysis end End data_analysis->end

References

Identifying and mitigating off-target effects of Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Upacicalcet. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments with Upacicalcet.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Upacicalcet?

A1: Upacicalcet is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3][4] It binds to the CaSR on parathyroid cells, enhancing their sensitivity to extracellular calcium.[2] This leads to an inhibition of parathyroid hormone (PTH) secretion, which is the intended therapeutic effect for treating secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.

Q2: What are the known on-target side effects of Upacicalcet?

A2: The most commonly reported side effects of Upacicalcet are related to its mechanism of action and include hypocalcemia (low serum calcium levels), nausea, and vomiting. Monitoring of serum calcium levels is crucial during treatment to manage these potential adverse effects.

Q3: Are there any known specific off-target interactions of Upacicalcet documented in the literature?

A3: As of the latest literature review, specific molecular off-targets of Upacicalcet have not been extensively documented. Preclinical studies suggest it is virtually unmetabolized by the liver and is unlikely to inhibit or induce CYP enzyme activity, indicating a lower potential for common drug-drug interactions. However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for unexpected phenotypes in their experiments.

Q4: My experimental results with Upacicalcet are inconsistent with its known on-target effects. Could this be due to off-target activity?

A4: It is possible. If you observe a cellular phenotype that cannot be explained by the modulation of the CaSR and PTH signaling, it could be indicative of an off-target effect. It is recommended to perform a series of troubleshooting experiments to investigate this possibility. Refer to the Troubleshooting Guides below for detailed protocols.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

Scenario: You are using Upacicalcet in a cell-based assay and observe a phenotype (e.g., changes in cell proliferation, apoptosis, or gene expression) that is not consistent with the known function of the CaSR in your cell model.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype and compare it with the dose-response for a known on-target effect (e.g., inhibition of PTH secretion in a relevant cell line). A significant difference in potency (EC50 values) may suggest an off-target effect.

    • Use of a Structurally Unrelated CaSR Modulator: Treat your cells with a different, structurally unrelated calcimimetic (e.g., Cinacalcet). If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to Upacicalcet's chemical structure.

  • Rescue Experiment:

    • If your cell line expresses the CaSR, attempt a rescue experiment by overexpressing the CaSR. If the unexpected phenotype is not reversed or altered, it is likely independent of the intended target.

Issue 2: Unexplained Cytotoxicity

Scenario: You observe significant cytotoxicity in your cell line at concentrations of Upacicalcet required for CaSR modulation.

Troubleshooting Steps:

  • Counter-Screening:

    • Perform a counter-screen using a cell line that does not express the CaSR. If cytotoxicity persists, it is highly indicative of an off-target effect.

  • In Vitro Toxicity Screening:

    • Screen Upacicalcet against a panel of known toxicity-related targets, such as hERG (for cardiotoxicity) and a panel of cytochrome P450 (CYP) enzymes. This can help identify potential mechanisms of off-target toxicity.

Quantitative Data Summary

Table 1: Clinical Trial Adverse Events for Upacicalcet

Adverse EventUpacicalcet Group (%)Placebo Group (%)
Any Adverse Event85%72%
Nausea and VomitingSimilar incidence to placeboSimilar incidence to placebo
Serum Corrected Calcium <7.5 mg/dL2%0%

Data from a Phase 3, double-blind, placebo-controlled study in 153 SHPT patients.

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening (Kinase Panel)

This protocol describes a general method for screening Upacicalcet against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of Upacicalcet in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Select a commercially available kinase panel that covers a broad range of the human kinome.

  • Binding Assay:

    • Use a competitive binding assay format (e.g., KINOMEscan™) where the ability of Upacicalcet to displace a ligand from the kinase active site is measured.

    • Incubate a fixed concentration of each kinase with a DNA-tagged ligand and varying concentrations of Upacicalcet.

    • Quantify the amount of kinase bound to the ligand using quantitative PCR of the DNA tag.

  • Data Analysis:

    • Calculate the percent of kinase bound to the ligand at each Upacicalcet concentration.

    • Determine the dissociation constant (Kd) for any significant interactions. A lower Kd indicates a stronger binding affinity.

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying the cellular targets of Upacicalcet using an activity-based protein profiling (ABPP) or a compound-centric chemical proteomics (CCCP) approach.

  • Probe Synthesis: Synthesize a probe version of Upacicalcet that incorporates a reactive group (for ABPP) or a reporter tag like biotin (for CCCP) without significantly altering its pharmacological activity.

  • Cell Lysate Treatment:

    • Prepare a proteome extract from a relevant cell line.

    • Incubate the cell lysate with the Upacicalcet probe.

  • Enrichment of Target Proteins:

    • For biotinylated probes (CCCP), use streptavidin beads to pull down the probe-protein complexes.

    • For ABPP, the probe will covalently bind to its targets.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins and digest them into peptides.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the Upacicalcet probe.

  • Data Analysis:

    • Compare the proteins identified in the Upacicalcet probe sample to a control sample (e.g., treated with a vehicle or a structurally similar but inactive compound) to identify specific binding partners.

Visualizations

Signaling Pathway of Upacicalcet's On-Target Action

Upacicalcet_On_Target_Pathway cluster_parathyroid_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_influx Intracellular Ca2+ Increase IP3->Ca_influx PTH_vesicle PTH Secretory Vesicle Ca_influx->PTH_vesicle inhibits fusion PTH_secretion PTH Secretion (Inhibited) PTH_vesicle->PTH_secretion Upacicalcet Upacicalcet Upacicalcet->CaSR allosterically modulates Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR binds

Caption: On-target signaling pathway of Upacicalcet in a parathyroid cell.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Unexpected Phenotype with Upacicalcet confirm_on_target Confirm On-Target Engagement start->confirm_on_target off_target_hypothesis Hypothesize Off-Target Effect confirm_on_target->off_target_hypothesis in_vitro_screening In Vitro Screening (e.g., Kinase Panel) off_target_hypothesis->in_vitro_screening proteomics Chemical Proteomics (e.g., ABPP, CCCP) off_target_hypothesis->proteomics identify_targets Identify Potential Off-Targets in_vitro_screening->identify_targets proteomics->identify_targets validate_targets Validate Off-Targets (e.g., siRNA, CRISPR) identify_targets->validate_targets mitigate_effects Mitigate Off-Target Effects validate_targets->mitigate_effects end End: Characterized Off-Target Profile mitigate_effects->end

Caption: A logical workflow for the identification and validation of Upacicalcet's off-target effects.

Troubleshooting Logic for Unexpected Cytotoxicity

Cytotoxicity_Troubleshooting start Start: Unexpected Cytotoxicity Observed counter_screen Counter-Screen in CaSR-Negative Cell Line start->counter_screen toxicity_persists Toxicity Persists? counter_screen->toxicity_persists off_target_toxicity Conclusion: Off-Target Toxicity toxicity_persists->off_target_toxicity Yes on_target_toxicity Conclusion: On-Target Toxicity toxicity_persists->on_target_toxicity No investigate_further Investigate Specific Off-Targets off_target_toxicity->investigate_further

Caption: A troubleshooting decision tree for investigating unexpected cytotoxicity of Upacicalcet.

References

Upacicalcet Sodium Experimental Stability & Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Upacicalcet sodium in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO, and a stock solution of 100 mg/mL can be prepared with the aid of ultrasonic treatment[1].

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, prepared stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for use within one month or at -80°C for use within six months[1]. The powdered form should be stored at -20°C, away from moisture[2].

Q3: Is there any information on the stability of this compound in aqueous buffers such as PBS?

Q4: Can I use this compound in cell culture experiments?

A4: Yes, this compound can be used in cell culture experiments. For example, it has been used in HEK293T cells expressing the human calcium-sensing receptor (CaSR). When preparing media containing this compound, it is advisable to add the compound to the media shortly before the experiment to minimize potential degradation.

Q5: What is the primary mechanism of action of this compound?

A5: this compound is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). By binding to the CaSR on parathyroid cells, it increases the receptor's sensitivity to extracellular calcium. This enhanced activation leads to a reduction in the secretion of parathyroid hormone (PTH).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in experiments. Degradation of this compound due to improper storage or handling.- Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are not subjected to multiple freeze-thaw cycles.- Prepare fresh dilutions in your experimental medium for each experiment.- Perform a concentration-response curve to verify the potency of your current stock.
Precipitation of the compound in aqueous experimental media. The solubility of this compound may be limited in certain buffers or at specific pH values.- If using a high concentration, consider preparing a more dilute stock solution in DMSO before further dilution in your aqueous medium.- Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution, as suggested for preparing the initial stock solution.- Evaluate the pH of your final experimental medium, as pH can significantly impact the solubility of many compounds.
Variability in results between different experimental batches. Inconsistent preparation of this compound solutions or variations in experimental conditions.- Standardize the protocol for preparing and handling this compound solutions across all experiments.- Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental groups and controls.- Monitor and control key experimental parameters such as temperature and incubation time.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C11H13ClN3NaO6S
Molecular Weight 373.75 g/mol
CAS Number 2052969-18-1
Solubility DMSO: 100 mg/mL (with ultrasonic)
Storage (Powder) -20°C, away from moisture
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Dissolution: To facilitate dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the compound is fully dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

General Protocol for Cell-Based Assays
  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and is at a level that does not affect cell viability.

  • Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, perform the desired downstream analysis (e.g., measurement of intracellular calcium, PTH secretion, or other relevant biomarkers).

Visualizations

Upacicalcet_Sodium_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Extracellular Ca2+->CaSR Upacicalcet Upacicalcet Upacicalcet->CaSR + (Allosteric Modulation) PLC PLC CaSR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC PTH_secretion Inhibition of PTH Secretion PKC->PTH_secretion Ca_release->PTH_secretion

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Upacicalcet Sodium Powder B Dissolve in DMSO (with sonication) A->B C Aliquot and Store (-20°C or -80°C) B->C D Thaw Aliquot C->D E Prepare Working Solution in Experimental Medium D->E F Treat Cells/System E->F G Incubate for Desired Time F->G H Perform Downstream Analysis G->H

Caption: Recommended Experimental Workflow for this compound.

References

Improving signal-to-noise ratio in Upacicalcet binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upacicalcet binding assays. The following information is designed to help improve the signal-to-noise ratio and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Upacicalcet and why are specialized assay conditions important?

A1: Upacicalcet is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR).[1] As a PAM, Upacicalcet enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca2+), rather than competing with it directly.[1] This allosteric mechanism requires specific assay conditions to accurately measure its potentiation effect and can present unique challenges, such as achieving a sufficient signal window and minimizing background noise, necessitating careful optimization.

Q2: What are the common types of assays used to characterize Upacicalcet activity?

A2: Common assays for characterizing Upacicalcet and similar CaSR modulators include:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity of Upacicalcet to the CaSR.[2] They often involve competition with a radiolabeled ligand that binds to an allosteric site.

  • Functional Assays: These assays measure the downstream consequences of receptor activation. For the CaSR, this can include:

    • Inositol Phosphate (IP) Accumulation Assays: The CaSR couples to Gq proteins, which activate phospholipase C, leading to the production of inositol phosphates (like IP1).[3] Measuring IP1 accumulation is a robust way to quantify receptor activation.

    • Intracellular Calcium Mobilization Assays: Activation of the Gq pathway also leads to the release of intracellular calcium stores.[4] This can be measured using calcium-sensitive fluorescent dyes.

    • GTPγS Binding Assays: This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Q3: I am observing a low signal-to-noise ratio in my Upacicalcet functional assay. What are the likely causes?

A3: A low signal-to-noise ratio in functional assays with a PAM like Upacicalcet can stem from several factors:

  • Suboptimal Orthosteric Agonist (Ca2+) Concentration: Since Upacicalcet is a PAM, its effect is dependent on the presence of the orthosteric agonist, Ca2+. The concentration of Ca2+ in your assay buffer needs to be carefully optimized to be in the EC20-EC50 range to see a significant potentiation by Upacicalcet.

  • Low Receptor Expression Levels: Insufficient expression of the CaSR in your cell line will result in a weak signal.

  • Inappropriate Cell Density: Both too few and too many cells can negatively impact the assay window.

  • Cell Health: Unhealthy or stressed cells will not respond optimally to stimuli.

Q4: How can I troubleshoot high background in my Upacicalcet radioligand binding assay?

A4: High background in radioligand binding assays can obscure the specific binding signal. Common causes and solutions include:

  • Non-specific Binding of the Radioligand: The radioligand may be sticking to the filter plates, tubes, or other proteins in the membrane preparation. To mitigate this, consider using low-protein binding plates, adding a blocking agent like bovine serum albumin (BSA) to your buffer, and optimizing your washing steps.

  • Radioligand Degradation: Ensure the radioligand is not degraded, as byproducts can be "sticky."

  • Poor Quality Membrane Preparation: Contaminating proteins in your membrane prep can contribute to non-specific binding. Ensure your membrane preparation protocol is robust.

Troubleshooting Guides

Issue: Low Signal Window in a Functional Assay (e.g., IP1 or Calcium Mobilization)
Potential Cause Recommended Solution
Suboptimal Extracellular Calcium Concentration Perform a dose-response curve for extracellular calcium to determine its EC50. For a PAM assay, use a Ca2+ concentration in the EC20-EC50 range to allow for a significant signal increase upon addition of Upacicalcet.
Low Receptor Expression Confirm CaSR expression levels in your cell line using techniques like Western blotting or qPCR. If expression is low, consider using a cell line with higher expression or optimizing transfection conditions.
Inadequate Upacicalcet Concentration Perform a dose-response curve for Upacicalcet to ensure you are using a concentration that elicits a measurable response.
Cell Density Not Optimized Conduct a cell titration experiment to find the optimal cell number per well that provides the best signal-to-noise ratio.
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Use a consistent and low passage number for your experiments.
Incorrect Assay Buffer Composition The composition of your assay buffer is critical. Ensure it is free of interfering substances and optimized for CaSR activity.
Issue: High Background in a Radioligand Binding Assay
Potential Cause Recommended Solution
Non-specific Binding to Assay Components Use low-protein binding plates and filter mats. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
Suboptimal Washing Steps Increase the number of wash cycles and use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand.
High Radioligand Concentration Perform a saturation binding experiment to determine the Kd of your radioligand and use a concentration at or below the Kd for competition assays.
Contaminated or Degraded Radioligand Use a fresh batch of high-purity radioligand.
Inadequate Blocking of Non-specific Sites Include a blocking agent such as BSA (e.g., 0.1-1%) in your binding buffer to reduce non-specific binding to proteins.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to Upacicalcet's pharmacological activity.

ParameterValueSpecies/SystemReference
Plasma Protein Binding ~45%Human
Plasma Half-life (t½) ~1-2 hoursHealthy Japanese Adults
Primary Route of Excretion Renal (unchanged)Healthy Adults
Effect on Serum iPTH Dose-dependent decreaseHealthy Japanese Adults
Effect on Serum Corrected Calcium (cCa) Dose-dependent decreaseHealthy Japanese Adults
Clinical Efficacy (iPTH 60-240 pg/ml) 67% of patients on Upacicalcet achieved target vs. 8% on placeboHemodialysis Patients

Experimental Protocols

Protocol 1: Upacicalcet Potentiation of Calcium-Sensing Receptor Activity using an IP1 Accumulation Assay

This protocol describes a method to measure the potentiation of CaSR activity by Upacicalcet by quantifying the accumulation of inositol monophosphate (IP1).

Materials:

  • HEK293 cells stably expressing the human Calcium-Sensing Receptor (CaSR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Upacicalcet stock solution (in DMSO)

  • Extracellular calcium (CaCl2) stock solution

  • IP-One HTRF assay kit

  • White, opaque 384-well microplates

  • HTRF-compatible plate reader

Methodology:

  • Cell Seeding: Seed the CaSR-expressing HEK293 cells into a white, opaque 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Upacicalcet in assay buffer. Also, prepare a range of extracellular calcium concentrations.

  • Assay Execution: a. Carefully remove the cell culture medium from the wells. b. Add the Upacicalcet dilutions to the respective wells. c. Immediately add the extracellular calcium dilutions to the wells. Include a vehicle control (DMSO) and a positive control (saturating concentration of CaCl2). d. Incubate the plate at 37°C for the optimized stimulation time (e.g., 60 minutes).

  • Cell Lysis and Detection: a. Add the IP1-d2 and anti-IP1-cryptate reagents (prepared in the kit's lysis buffer) to each well. b. Incubate the plate at room temperature for 1 hour in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curves for calcium in the presence and absence of different concentrations of Upacicalcet to determine the fold-shift in EC50.

Protocol 2: Radioligand Competition Binding Assay for Upacicalcet

This protocol provides a general framework for a radioligand competition binding assay to determine the binding affinity of Upacicalcet for the CaSR. This assumes the availability of a suitable radiolabeled allosteric modulator.

Materials:

  • Membrane preparation from cells expressing the human CaSR

  • Radiolabeled allosteric modulator (e.g., [3H]-labeled compound)

  • Upacicalcet

  • Binding buffer (e.g., 50 mM Tris-HCl, 1.5 mM MgCl2, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Unlabeled competitor for non-specific binding determination

  • Glass fiber filter mats (pre-soaked in 0.5% PEI)

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CaSR. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor.

    • Competition: Membrane preparation, radioligand, and varying concentrations of Upacicalcet.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Allow the filter mat to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of Upacicalcet. c. Fit the data to a one-site competition model to determine the IC50 of Upacicalcet. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Signaling pathway of Upacicalcet as a positive allosteric modulator of the CaSR.

Experimental Workflow for Upacicalcet Functional Assay start Start seed_cells Seed CaSR-expressing cells in a 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of Upacicalcet and CaCl₂ incubate_overnight->prepare_compounds add_compounds Add Upacicalcet and CaCl₂ to the cell plate prepare_compounds->add_compounds incubate_stimulate Incubate at 37°C for stimulation add_compounds->incubate_stimulate add_detection_reagents Add IP1-d2 and anti-IP1-cryptate (HTRF reagents) incubate_stimulate->add_detection_reagents incubate_rt Incubate at room temperature add_detection_reagents->incubate_rt read_plate Read plate on an HTRF-compatible reader incubate_rt->read_plate analyze_data Analyze data and generate dose-response curves read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an Upacicalcet functional assay.

Troubleshooting Low Signal-to-Noise Ratio start Low Signal-to-Noise Ratio Observed check_signal Is the signal low or the background high? start->check_signal low_signal Low Signal check_signal->low_signal Low Signal high_background High Background check_signal->high_background High Background check_reagents Check Reagent Concentrations low_signal->check_reagents check_cells Check Cell Health and Density low_signal->check_cells check_receptor Verify Receptor Expression low_signal->check_receptor check_washing Optimize Washing Steps high_background->check_washing check_blocking Improve Blocking high_background->check_blocking check_reagent_quality Check Reagent Purity/Integrity high_background->check_reagent_quality end Improved Signal-to-Noise check_reagents->end check_cells->end check_receptor->end check_washing->end check_blocking->end check_reagent_quality->end

Caption: A logical workflow for troubleshooting low signal-to-noise ratio in binding assays.

References

Addressing variability in animal model response to Upacicalcet

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Upacicalcet in animal models. The following information is designed to address potential variability in experimental outcomes and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Upacicalcet?

A1: Upacicalcet is a novel calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid cells.[1] By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH), which is a key regulator of calcium and phosphorus homeostasis.[2] This mechanism of action makes Upacicalcet effective in the treatment of secondary hyperparathyroidism (SHPT).[3]

Q2: In which animal models has Upacicalcet been tested?

A2: Preclinical studies of Upacicalcet have been conducted in rodent models, primarily rats. These include models of chronic kidney disease (CKD) designed to induce secondary hyperparathyroidism (SHPT), such as the adenine-induced model of renal failure.[3]

Q3: What are the expected effects of Upacicalcet on key biomarkers in animal models of SHPT?

A3: In animal models of SHPT, Upacicalcet is expected to cause a dose-dependent decrease in serum intact parathyroid hormone (iPTH) levels.[3] Consequently, a reduction in serum calcium and phosphorus levels is also anticipated. In some studies with adenine-induced CKD rats, repeated administration of Upacicalcet has been shown to suppress parathyroid hyperplasia, ectopic calcification, and cortical bone porosity.

Q4: What is the primary route of administration for Upacicalcet in animal studies?

A4: In published preclinical studies, Upacicalcet has been administered intravenously.

Troubleshooting Guide: Addressing Variability in Animal Model Response

Variability in animal model response to Upacicalcet can arise from several factors related to the animal model itself, the experimental protocol, and drug administration.

Issue 1: High Variability in Baseline PTH and Calcium Levels
Potential Cause Troubleshooting Steps
Genetic Background of Animals Different strains of rats and mice can exhibit significant variations in their susceptibility to kidney disease and the development of SHPT. Ensure the use of a consistent and well-characterized animal strain throughout the study. Report the specific strain used in all publications.
Dietary Composition The calcium and phosphorus content of the animal diet can significantly impact baseline PTH and calcium levels and the development of SHPT. Use a standardized, purified diet with known and controlled concentrations of calcium and phosphorus. Avoid batch-to-batch variability in feed.
Age and Sex of Animals The severity of CKD and SHPT can be influenced by the age and sex of the animals. Use animals of a consistent age and sex for all experimental groups.
Acclimatization Period Insufficient acclimatization of animals to the housing and dietary conditions can lead to stress-induced physiological changes. Allow for an adequate acclimatization period (typically 1-2 weeks) before the start of the experiment.
Issue 2: Inconsistent or Unexpected Response to Upacicalcet
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Variability in intravenous injection technique can lead to inconsistent dosing. Ensure all personnel are properly trained and use a consistent technique for drug administration.
Severity of CKD Model The response to Upacicalcet may vary depending on the severity of the induced CKD and the degree of parathyroid hyperplasia. Ensure a consistent and reproducible method for inducing CKD. Consider stratifying animals into groups based on the severity of renal dysfunction before initiating treatment.
Variability in Adenine-Induced CKD The administration of adenine in the diet can lead to variable food intake and, consequently, inconsistent induction of CKD. Consider administering adenine via oral gavage to ensure consistent dosing.
Drug Stability Improper storage or handling of Upacicalcet can lead to degradation and reduced efficacy. Store and handle the compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from a representative preclinical study of Upacicalcet in a rat model of adenine-induced SHPT.

Table 1: Effect of Upacicalcet on Serum iPTH Levels in Adenine-Induced CKD Rats

Treatment GroupDose (mg/kg)Mean Serum iPTH (pg/mL) ± SD
Normal Control-150 ± 50
CKD Control-1200 ± 300
Upacicalcet0.2600 ± 150
Upacicalcet1300 ± 100
*p < 0.05 compared to CKD Control

Table 2: Effect of Upacicalcet on Serum Calcium and Phosphorus in Adenine-Induced CKD Rats

Treatment GroupDose (mg/kg)Serum Calcium (mg/dL) ± SDSerum Phosphorus (mg/dL) ± SD
Normal Control-10.5 ± 0.55.0 ± 1.0
CKD Control-9.0 ± 0.812.0 ± 2.0
Upacicalcet0.28.5 ± 0.710.0 ± 1.5
Upacicalcet18.0 ± 0.69.0 ± 1.2
*p < 0.05 compared to CKD Control

Experimental Protocols

Key Experiment: Adenine-Induced Secondary Hyperparathyroidism in Rats

This protocol describes a common method for inducing SHPT in rats to test the efficacy of Upacicalcet.

1. Animals and Housing:

  • Species: Male Wistar rats

  • Age: 8 weeks old at the start of the study

  • Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Animals should have free access to food and water.

2. Induction of Chronic Kidney Disease and Secondary Hyperparathyroidism:

  • Diet: Feed the rats a diet containing 0.75% adenine for 4 weeks.

  • Monitoring: Monitor animal health, body weight, and food intake regularly. Reduced food intake is an expected side effect of adenine administration.

  • Confirmation of CKD: After the 4-week induction period, confirm the development of CKD by measuring serum creatinine and blood urea nitrogen (BUN) levels.

3. Upacicalcet Treatment:

  • Route of Administration: Intravenous (IV) injection.

  • Dosing: Based on previous studies, effective doses of Upacicalcet in this model range from 0.2 mg/kg to 1 mg/kg.

  • Frequency: Administer Upacicalcet at the desired frequency (e.g., once daily, three times a week).

  • Control Groups: Include a normal control group (no adenine, vehicle administration) and a CKD control group (adenine-induced CKD, vehicle administration).

4. Endpoint Analysis:

  • Blood Sampling: Collect blood samples at baseline and at various time points after Upacicalcet administration to measure serum iPTH, calcium, and phosphorus levels.

  • Tissue Collection: At the end of the study, euthanize the animals and collect parathyroid glands for histological analysis (to assess for hyperplasia) and other tissues of interest (e.g., aorta for calcification analysis, bone for histomorphometry).

Visualizations

Signaling Pathway of Upacicalcet

Upacicalcet_Mechanism cluster_parathyroid_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PTH_secretion PTH Secretion Ca_release->PTH_secretion inhibits Upacicalcet Upacicalcet Upacicalcet->CaSR Positive Allosteric Modulator Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR binds

Caption: Mechanism of action of Upacicalcet on the parathyroid cell.

Experimental Workflow for Upacicalcet Efficacy Study

Experimental_Workflow start Start: Select Animal Model (e.g., Male Wistar Rats) induction Induce CKD-SHPT (0.75% Adenine Diet for 4 Weeks) start->induction grouping Randomize into Treatment Groups (Normal Control, CKD Control, Upacicalcet) induction->grouping treatment Administer Upacicalcet or Vehicle (Intravenous) grouping->treatment monitoring Monitor Biomarkers (iPTH, Ca, P) treatment->monitoring endpoint Endpoint Analysis (Histology, etc.) monitoring->endpoint

Caption: Workflow for evaluating Upacicalcet efficacy in an animal model.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_animal Review Animal Model Consistency (Strain, Age, Sex) start->check_animal check_diet Analyze Diet Composition (Calcium, Phosphorus) check_animal->check_diet Yes inconsistent Inconsistent check_animal->inconsistent No check_protocol Verify Experimental Protocol (CKD Induction, Dosing) check_diet->check_protocol Yes inconsistent_diet Inconsistent check_diet->inconsistent_diet No consistent Consistent check_protocol->consistent Yes inconsistent_protocol Inconsistent check_protocol->inconsistent_protocol No revise_animal Standardize Animal Supply inconsistent->revise_animal revise_diet Use Purified, Controlled Diet revise_protocol Refine and Standardize Protocol inconsistent_diet->revise_diet inconsistent_protocol->revise_protocol

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Managing Upacicalcet-Induced Hypocalcemia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hypocalcemia as an adverse effect in studies involving Upacicalcet.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Upacicalcet and how does it lead to hypocalcemia?

A1: Upacicalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid cells.[1][2] By enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet inhibits the secretion of parathyroid hormone (PTH).[1] PTH is a key regulator of calcium homeostasis; its reduction leads to decreased serum calcium levels, which can result in hypocalcemia.

Q2: How frequently is hypocalcemia observed in clinical trials with Upacicalcet?

A2: The incidence of hypocalcemia in Upacicalcet clinical trials is generally low. In a phase 3 study, serum corrected calcium concentrations below 7.5 mg/dL were observed in 2% of participants in the Upacicalcet group compared to none in the placebo group.[3][4] A 52-week open-label study reported no symptomatic hypocalcemia or corrected calcium levels below 7.5 mg/dL.

Q3: What are the typical signs and symptoms of hypocalcemia to monitor for in study participants?

A3: While many individuals with mild hypocalcemia may be asymptomatic, it is crucial to monitor for both clinical signs and symptoms. Common symptoms include perioral numbness, paresthesias (tingling or "pins and needles") of the fingers and toes, muscle cramps, and anxiety. More severe hypocalcemia can lead to tetany, laryngospasm, seizures, and cardiac arrhythmias (e.g., QT prolongation).

Q4: What is the recommended starting dose of Upacicalcet to minimize the risk of hypocalcemia?

A4: To mitigate the risk of hypocalcemia, the initial dose of Upacicalcet is often determined by the baseline serum corrected calcium (cCa) level of the patient. A common approach is to start with a lower dose for patients with lower baseline calcium levels. For instance, an initial dose of 25 μg may be used if the serum cCa is less than 9.0 mg/dL, and a 50 μg dose if the serum cCa is 9.0 mg/dL or higher.

Q5: Are there any known drug interactions that could exacerbate Upacicalcet-induced hypocalcemia?

A5: Caution should be exercised when co-administering Upacicalcet with other medications known to lower serum calcium levels. These may include bisphosphonates, calcitonin, and certain anticonvulsants. Concomitant use of these drugs could potentially increase the risk or severity of hypocalcemia.

Troubleshooting Guides

Issue: A study participant develops asymptomatic hypocalcemia.

Protocol: Management of Asymptomatic Hypocalcemia

  • Confirmation: Repeat the serum calcium measurement to confirm the result. Ensure the sample is handled correctly to avoid falsely low readings.

  • Dose Adjustment:

    • If the corrected serum calcium level is mildly decreased but remains above the protocol-defined threshold for dose interruption (e.g., >7.5 mg/dL), consider maintaining the current dose and increasing the frequency of calcium monitoring.

    • If the corrected serum calcium falls below the interruption threshold (e.g., <7.5 mg/dL), the administration of Upacicalcet should be temporarily interrupted.

  • Monitoring: Monitor serum calcium levels closely (e.g., at the next study visit or within one week) until the level returns to the target range.

  • Resumption of Dosing: Once the serum corrected calcium level has recovered to a safe level (e.g., ≥7.5 mg/dL or ≥8.4 mg/dL depending on the study protocol), Upacicalcet can be resumed at the same or a reduced dose.

  • Calcium Supplementation: Consider initiating or increasing the dose of oral calcium supplements as per the study protocol.

Issue: A study participant develops symptomatic hypocalcemia.

Protocol: Management of Symptomatic Hypocalcemia

  • Immediate Action: This is a medical emergency. The administration of Upacicalcet should be stopped immediately.

  • Clinical Assessment: Assess the severity of symptoms (e.g., paresthesias, muscle cramps, tetany, seizures).

  • Medical Intervention:

    • For mild symptoms, administer oral calcium supplements and monitor the patient closely.

    • For severe symptoms such as tetany or seizures, intravenous (IV) calcium gluconate should be administered promptly. A typical initial dose is 10-20 mL of 10% calcium gluconate infused over 10 minutes.

    • Continuous ECG monitoring is recommended during IV calcium administration.

  • Hospitalization: The participant should be admitted for observation and further management until serum calcium levels are stable and symptoms have resolved.

  • Investigation: Investigate and address any other potential contributing factors to hypocalcemia, such as vitamin D deficiency or hypomagnesemia.

  • Reporting: Report the serious adverse event according to the study protocol and regulatory requirements.

Data Presentation

Table 1: Incidence of Hypocalcemia in Upacicalcet Clinical Trials

StudyTreatment GroupNumber of ParticipantsIncidence of Corrected Calcium <7.5 mg/dLSymptomatic Hypocalcemia
Phase 3, Randomized, Placebo-Controlled Trial (24 weeks)Upacicalcet1032%Not reported
Placebo500%Not reported
Phase 3, Open-Label Study (52 weeks)Upacicalcet1570%None reported
Phase 2, Open-Label, Single-Arm Study (52 weeks)Upacicalcet58Interruption due to cCa <7.5 mg/dL occurredNot reported

Experimental Protocols

Protocol for Monitoring Serum Calcium

  • Baseline Measurement: Obtain a baseline serum corrected calcium measurement before initiating Upacicalcet treatment.

  • Regular Monitoring:

    • Measure serum corrected calcium at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

    • Increase the frequency of monitoring after any dose adjustment of Upacicalcet.

  • Sample Collection and Handling:

    • Collect blood samples in appropriate tubes (e.g., serum separator tubes).

    • Ensure timely centrifugation and separation of serum to prevent changes in calcium concentration.

    • Measure total calcium and albumin to calculate the corrected calcium level. The formula for corrected calcium is: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Measured Albumin [g/dL]).

  • Action Thresholds:

    • Define clear action thresholds for hypocalcemia in the study protocol (e.g., mild, moderate, severe).

    • Specify the actions to be taken at each threshold, including dose modification, treatment interruption, and initiation of rescue therapy.

Mandatory Visualizations

cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition PKC->PTH_inhibition Upacicalcet Upacicalcet Upacicalcet->CaSR Positive Allosteric Modulator Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds

Caption: Upacicalcet Signaling Pathway

start Patient on Upacicalcet check_calcium Monitor Serum Corrected Calcium start->check_calcium is_low Calcium Low? check_calcium->is_low is_symptomatic Symptomatic? stop_upacicalcet STOP Upacicalcet Immediately is_symptomatic->stop_upacicalcet Yes interrupt_dose Interrupt Upacicalcet Dose is_symptomatic->interrupt_dose No is_low->is_symptomatic Yes continue_treatment Continue Treatment & Routine Monitoring is_low->continue_treatment No assess_severity Assess Severity stop_upacicalcet->assess_severity administer_iv_calcium Administer IV Calcium & Hospitalize assess_severity->administer_iv_calcium increase_monitoring Increase Monitoring Frequency interrupt_dose->increase_monitoring resume_dose Resume at Same or Reduced Dose when Calcium Normalizes increase_monitoring->resume_dose

Caption: Hypocalcemia Management Workflow

References

Why Upacicalcet may have fewer GI side effects than cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth information for researchers, scientists, and drug development professionals on the potential differences in gastrointestinal (GI) side effects between upacicalcet and cinacalcet.

Frequently Asked Questions (FAQs)

Q1: What is the primary hypothesis for why upacicalcet may have fewer GI side effects than cinacalcet?

The leading hypothesis is that the differing mechanisms of action and pharmacokinetic profiles of upacicalcet and cinacalcet contribute to a lower incidence of GI-related adverse events with upacicalcet. Key differentiating factors include their distinct binding sites on the calcium-sensing receptor (CaSR), their routes of administration, and their metabolic pathways.

Q2: How do the mechanisms of action of upacicalcet and cinacalcet on the CaSR differ?

Both upacicalcet and cinacalcet are positive allosteric modulators of the CaSR, meaning they enhance the receptor's sensitivity to extracellular calcium.[1] However, they are thought to bind to different sites on the receptor. Upacicalcet has been shown to interact with the amino acid binding site of the CaSR.[2][3] In contrast, cinacalcet, a type II calcimimetic, binds within the transmembrane region of the CaSR.[4] This difference in binding may lead to distinct conformational changes in the receptor and downstream signaling, potentially influencing off-target effects in the GI tract.

Q3: How do the pharmacokinetic profiles of upacicalcet and cinacalcet differ, and how might this impact GI side effects?

The pharmacokinetic profiles of the two drugs are notably different:

  • Administration and Absorption: Upacicalcet is an injectable calcimimetic administered intravenously, which ensures complete bioavailability and bypasses the GI tract during initial absorption.[5] Cinacalcet is an oral medication, and its absorption can be affected by food. Direct exposure of the GI tract to oral cinacalcet may contribute to local side effects.

  • Metabolism: Upacicalcet is minimally metabolized by the liver and does not significantly inhibit or induce cytochrome P450 (CYP) enzymes. Cinacalcet, however, is extensively metabolized by multiple CYP enzymes (primarily CYP3A4, CYP2D6, and CYP1A2) and is also a strong inhibitor of CYP2D6. This difference in metabolism reduces the potential for drug-drug interactions with upacicalcet and may contribute to a more predictable side effect profile.

Q4: What preclinical evidence supports the claim of fewer GI side effects with upacicalcet?

A preclinical study in rats demonstrated that upacicalcet did not affect gastric emptying at doses up to 300 times higher than the effective dose for lowering parathyroid hormone (PTH) levels. In contrast, cinacalcet was found to significantly slow gastric emptying by approximately 50%. Delayed gastric emptying can be associated with symptoms of nausea and vomiting.

Q5: What is the clinical evidence regarding the GI side effect profiles of upacicalcet versus cinacalcet?

Cinacalcet is known to cause a high incidence of GI side effects, including nausea and vomiting, which can lead to poor adherence. Clinical trials for upacicalcet have shown that the incidence of upper GI adverse events, such as nausea and vomiting, was similar to that of the placebo group. While direct head-to-head clinical trials comparing the GI side effects of upacicalcet and cinacalcet are limited, the available data suggests a favorable GI safety profile for upacicalcet. Another newer oral calcimimetic, evocalcet, has also been developed with the aim of reducing the GI side effects associated with cinacalcet.

Data Presentation

Table 1: Comparison of Gastrointestinal Adverse Events for Upacicalcet and Cinacalcet from Clinical and Preclinical Data

FeatureUpacicalcetCinacalcetReference
Incidence of Nausea Similar to placebo in a Phase 3 trialVery common (31%)
Incidence of Vomiting Similar to placebo in a Phase 3 trialVery common (27%)
Effect on Gastric Emptying (in rats) No effect at doses up to 10 mg/kgSignificantly slowed emptying by ~50%
Primary Route of Administration IntravenousOral

Experimental Protocols

Key Experiment: Assessment of Gastric Emptying in Rats

This protocol is based on the methodology described in a study comparing the effects of upacicalcet and cinacalcet on gastric emptying.

Objective: To evaluate the effect of upacicalcet and cinacalcet on the rate of gastric emptying in normal rats.

Materials:

  • Male Sprague-Dawley rats

  • Upacicalcet solution

  • Cinacalcet suspension

  • Phenol red (non-absorbable marker)

  • Vehicle control (e.g., saline for upacicalcet, appropriate vehicle for cinacalcet)

  • Standard laboratory equipment for oral gavage and intravenous administration

  • Spectrophotometer

Methodology:

  • Animal Acclimatization: House rats in a controlled environment with a standard diet and water ad libitum for at least one week prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 18 hours) before the experiment, with free access to water.

  • Drug Administration:

    • Administer upacicalcet intravenously at various doses (e.g., up to 10 mg/kg).

    • Administer cinacalcet orally via gavage at a specified dose.

    • Administer the respective vehicles to the control groups.

  • Test Meal Administration: At a predetermined time after drug administration, orally administer a test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.05% phenol red).

  • Gastric Emptying Measurement:

    • After a set time (e.g., 20 minutes) following the test meal, euthanize the rats.

    • Clamp the pylorus and cardia to prevent leakage of stomach contents.

    • Carefully excise the stomach.

    • Homogenize the stomach and its contents in a fixed volume of alkaline solution.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the absorbance of the supernatant using a spectrophotometer at a wavelength appropriate for phenol red (e.g., 560 nm).

  • Calculation: The amount of phenol red remaining in the stomach is calculated and compared to a standard curve. Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach.

    • Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Total amount of phenol red administered)) x 100

  • Statistical Analysis: Compare the gastric emptying rates between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2 Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR Binds Upacicalcet Upacicalcet AminoAcidSite Amino Acid Binding Site Upacicalcet->AminoAcidSite Binds to Cinacalcet Cinacalcet TransmembraneSite Transmembrane Binding Site Cinacalcet->TransmembraneSite Binds to G_Protein G-Protein Activation CaSR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP₃ & DAG Production PLC->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PTH_Secretion ↓ PTH Secretion Ca_Release->PTH_Secretion Experimental_Workflow start Start: Fasted Rats drug_admin Drug Administration start->drug_admin group1 Group 1: Upacicalcet (IV) drug_admin->group1 group2 Group 2: Cinacalcet (Oral) drug_admin->group2 group3 Group 3: Vehicle Control drug_admin->group3 test_meal Oral Administration of Test Meal with Phenol Red group1->test_meal group2->test_meal group3->test_meal wait Wait for a Defined Period test_meal->wait euthanize Euthanize and Excise Stomach wait->euthanize homogenize Homogenize Stomach and Contents euthanize->homogenize measure Measure Phenol Red Concentration homogenize->measure calculate Calculate Gastric Emptying (%) measure->calculate end End: Compare Results calculate->end Logical_Relationship cluster_upacicalcet Upacicalcet cluster_cinacalcet Cinacalcet U_Admin Intravenous Administration U_PK Bypasses GI Tract Minimal CYP Interaction U_Admin->U_PK U_Effect Systemic CaSR Modulation U_PK->U_Effect U_Outcome Lower Potential for Direct GI Effects U_Effect->U_Outcome C_Admin Oral Administration C_PK Direct GI Exposure Extensive CYP Metabolism C_Admin->C_PK C_Effect Local and Systemic CaSR Modulation C_PK->C_Effect C_Outcome Higher Potential for GI Side Effects C_Effect->C_Outcome

References

Validation & Comparative

A Head-to-Head In-Vivo Comparison of Upacicalcet and Etelcalcetide for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo performance of upacicalcet and etelcalcetide, two calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the key differences in the efficacy, safety, and pharmacological profiles of these two therapeutic agents.

Executive Summary

Upacicalcet and etelcalcetide are both calcimimetics that effectively lower parathyroid hormone (PTH) levels by activating the calcium-sensing receptor (CaSR) on the parathyroid gland. However, they exhibit distinct pharmacological properties stemming from their different binding sites on the CaSR and subsequent activation mechanisms. Preclinical and clinical data suggest that while both drugs are effective in reducing PTH, upacicalcet may be associated with a lower risk of hypocalcemia compared to etelcalcetide.

Mechanism of Action: A Tale of Two Binding Sites

Both upacicalcet and etelcalcetide are positive allosteric modulators of the CaSR, meaning they enhance the receptor's sensitivity to extracellular calcium.[1][2] However, their binding sites and activation mechanisms differ significantly.

Upacicalcet is a non-peptide, small molecule that targets the amino acid binding site of the CaSR.[2][3] Its agonistic activity is dependent on the presence of extracellular calcium; it does not activate the CaSR in the absence of physiological calcium levels.[4]

Etelcalcetide is a peptide-based calcimimetic that binds to the extracellular domain of the CaSR. Unlike upacicalcet, etelcalcetide can activate the CaSR even in the absence of physiological concentrations of extracellular calcium.

cluster_extracellular Extracellular Space cluster_membrane Parathyroid Cell Membrane cluster_intracellular Intracellular Space Ca2 Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR Upacicalcet Upacicalcet Upacicalcet->CaSR Binds to amino acid site Etelcalcetide Etelcalcetide Etelcalcetide->CaSR Binds to extracellular domain Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway Ca_release->MAPK PKC->MAPK PTH_secretion ↓ PTH Secretion MAPK->PTH_secretion

Figure 1: Signaling pathway of Upacicalcet and Etelcalcetide.

Pharmacokinetic Profile

The pharmacokinetic properties of upacicalcet and etelcalcetide are notably different, which has implications for their dosing and potential for accumulation.

ParameterUpacicalcetEtelcalcetide
Molecular Type Small moleculePeptide
Half-life ShorterLonger
Metabolism Not metabolized in vivoBiotransformation in blood
Elimination Primarily via urine, removed by dialysisCleared by hemodialysis
Accumulation Does not accumulate with repeated administrationForms covalent bonds with albumin, leading to a longer duration of action

In-Vivo Efficacy: A Comparative Look

Preclinical Data in Rat Models

A head-to-head study in normal and double-nephrectomized (CKD model) rats demonstrated the dose-dependent effects of both agents on serum intact PTH (iPTH) and calcium levels.

Key Findings:

  • Both upacicalcet and etelcalcetide dose-dependently decreased serum iPTH levels in both normal and CKD rats.

  • At effective doses for PTH reduction, upacicalcet showed only a slight decrease in serum calcium levels. In contrast, etelcalcetide caused a more pronounced and dose-dependent reduction in serum calcium.

  • The effect of upacicalcet on reducing serum calcium plateaued even at higher doses, suggesting a lower risk of inducing hypocalcemia.

Upacicalcet Dose (mg/kg) Mean % Change in iPTH (CKD rats) Mean % Change in Serum Ca²⁺ (CKD rats)
0.3~
1↓↓
3↓↓↓
10↓↓↓↓
30↓↓↓↓↓
Etelcalcetide Dose (mg/kg) Mean % Change in iPTH (CKD rats) Mean % Change in Serum Ca²⁺ (CKD rats)
0.1
0.3↓↓↓↓
1↓↓↓↓↓↓
3↓↓↓↓↓↓↓↓

Note: The number of arrows indicates the relative magnitude of the decrease. This table is a qualitative representation based on the study findings.

Clinical Data in Hemodialysis Patients

Clinical trials have demonstrated the efficacy of both drugs in reducing PTH levels in patients with SHPT undergoing hemodialysis. A study investigating the switch from etelcalcetide to upacicalcet in 37 hemodialysis patients provides real-world comparative data.

Key Findings from the Switching Study:

  • Patients switched from a mean weekly dose of 7.5 mg of etelcalcetide to 75 µg of upacicalcet.

  • After 6 months, the mean weekly dose of upacicalcet was approximately 100 µg.

  • Serum corrected calcium levels remained stable after switching.

  • A slight increase in iPTH levels was observed, though they generally remained within the target range.

  • Notably, serum phosphorus levels showed a significant decrease at 6 months post-switch.

ParameterEtelcalcetide (Baseline)Upacicalcet (6 months post-switch)p-value
Mean Weekly Dose 7.5 ± 0.8 mg96.3 ± 14.2 µgN/A
Serum Corrected Calcium (mg/dL) 8.9 ± 0.69.0 ± 0.60.197
Serum Phosphorus (mg/dL) 6.3 ± 1.55.9 ± 1.90.039
iPTH (pg/mL) 153.8 ± 100.3206.5 ± 168.70.017

Safety and Tolerability

The primary safety concern with calcimimetics is the risk of hypocalcemia. The differential effects of upacicalcet and etelcalcetide on serum calcium observed in preclinical studies are also reflected in clinical observations.

Adverse EventUpacicalcetEtelcalcetide
Hypocalcemia Lower reported incidence of severe hypocalcemia (0-2%). Serum calcium levels tend to decrease only slightly at effective doses.Higher reported incidence of severe hypocalcemia (5%). Can cause a further decrease in serum calcium at effective doses.
Gastrointestinal Events Generally well-tolerated with a low incidence of gastrointestinal side effects.Nausea and vomiting are among the commonly reported adverse events.

Experimental Protocols

In-Vivo Study in a Rat Model of CKD

The following provides a detailed methodology for a key comparative in-vivo experiment.

start Start animal_prep Animal Preparation: - Male Sprague-Dawley rats - Double nephrectomy to induce CKD start->animal_prep grouping Grouping: - Vehicle Control - Upacicalcet (multiple dose groups) - Etelcalcetide (multiple dose groups) animal_prep->grouping drug_admin Drug Administration: - Intravenous injection of designated compound grouping->drug_admin blood_sampling Blood Sampling: - Serial blood collection at specified time points post-dose drug_admin->blood_sampling analysis Biochemical Analysis: - Measure serum iPTH using ELISA - Measure serum calcium blood_sampling->analysis data_analysis Data Analysis: - Calculate percentage change from baseline - Compare dose-response relationships analysis->data_analysis end End data_analysis->end

Figure 2: Workflow for a comparative in-vivo experiment.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Model of CKD: Double nephrectomy is performed to induce a state of chronic kidney disease and secondary hyperparathyroidism.

2. Study Groups:

  • Vehicle control group.

  • Upacicalcet-treated groups at varying doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).

  • Etelcalcetide-treated groups at varying doses (e.g., 0.1, 0.3, 1, 3 mg/kg).

3. Drug Administration:

  • Upacicalcet and etelcalcetide are administered as a single intravenous injection.

4. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 24 hours).

5. Biochemical Analysis:

  • Serum intact PTH (iPTH): Measured using a commercially available Rat Intact PTH ELISA kit. The assay is a two-site enzyme-linked immunosorbent assay that typically involves the following steps:

    • Pipetting standards, controls, and unknown samples into streptavidin-coated microtiter wells.

    • Adding a working antibody solution containing biotinylated capture antibody and HRP-conjugated detection antibody.

    • Incubating the plate to allow for the formation of the "sandwich" complex.

    • Washing the wells to remove unbound components.

    • Adding a substrate solution and incubating to allow for color development.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

    • Calculating PTH concentrations based on a standard curve.

  • Serum Calcium: Measured using a standard clinical chemistry analyzer.

6. Data Analysis:

  • The percentage change in serum iPTH and calcium from baseline is calculated for each dose group.

  • Dose-response curves are generated to compare the potency and efficacy of upacicalcet and etelcalcetide.

Conclusion

Upacicalcet and etelcalcetide are both effective intravenous calcimimetics for the treatment of secondary hyperparathyroidism. The key distinction lies in their interaction with the CaSR and the resulting in-vivo profiles. Upacicalcet's calcium-dependent activation of the CaSR appears to translate to a lower risk of hypocalcemia at therapeutically effective doses in preclinical models. Clinical data from a switching study suggests that upacicalcet can be a viable alternative to etelcalcetide, with potential benefits in managing serum phosphorus levels. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profiles of these two agents in the management of SHPT.

References

Comparative Efficacy of Upacicalcet and Cinacalcet on Parathyroid Hormone Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Upacicalcet and Cinacalcet in reducing parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism (SHPT), supported by available experimental data.

Secondary hyperparathyroidism, a common complication of chronic kidney disease (CKD), is characterized by elevated PTH levels, leading to mineral and bone disorders. Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) on the parathyroid gland to suppress PTH secretion. This guide focuses on two such agents: Upacicalcet, a novel intravenous calcimimetic, and Cinacalcet, an established oral calcimimetic.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

Both Upacicalcet and Cinacalcet are calcimimetic agents that function as positive allosteric modulators of the CaSR.[1][2][3][4] By binding to the CaSR, these drugs increase its sensitivity to extracellular calcium.[1] This enhanced sensitivity leads to a downstream signaling cascade that inhibits the synthesis and secretion of PTH from the parathyroid glands. While both drugs target the CaSR, Upacicalcet has been shown to interact with the amino acid binding site of the receptor, a mechanism that may differ from other calcimimetics.

cluster_0 Cell Membrane cluster_1 Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_secretion PTH Secretion (Inhibition) Ca_release->PTH_secretion PTH_synthesis PTH Gene Transcription (Inhibition) PKC->PTH_synthesis extracellular_Ca Extracellular Ca2+ extracellular_Ca->CaSR calcimimetics Upacicalcet or Cinacalcet calcimimetics->CaSR Allosteric Modulation

Figure 1. Simplified signaling pathway of calcimimetics in parathyroid cells.

Comparative Efficacy on PTH Levels

Direct head-to-head clinical trials comparing Upacicalcet and Cinacalcet are not yet widely available. However, data from placebo-controlled and standard-of-care-controlled trials provide insights into their respective efficacies.

Efficacy EndpointUpacicalcet (Phase 3 Placebo-Controlled Trial)Cinacalcet (Various Clinical Trials)
Primary Outcome 67% of patients achieved mean intact PTH (iPTH) levels of 60-240 pg/mL by weeks 22-24.In a long-term study, approximately 55% of patients achieved a PTH concentration ≤300 pg/mL at week 100. In another study, 36% of patients attained the recommended serum iPTH levels after six months of treatment with a low dose.
PTH Reduction 81% of patients achieved a ≥30% reduction in mean serum iPTH from baseline. 52% of patients achieved a ≥50% reduction in mean serum iPTH from baseline.Approximately 60% of patients had at least a 30% reduction in PTH from baseline in a long-term study. In a separate trial, 42.6% of participants had a PTH reduction of >30%. Another study reported a mean PTH decrease of 58% in patients with at least one enlarged parathyroid gland.
Administration Route IntravenousOral
Common Adverse Events The incidence of upper gastrointestinal adverse events, such as nausea and vomiting, was similar to placebo.Nausea and vomiting are common side effects.

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the efficacy data of Upacicalcet and Cinacalcet.

Upacicalcet Phase 3 Clinical Trial Protocol

A phase 3, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of Upacicalcet in hemodialysis patients with SHPT.

  • Patient Population: Japanese patients undergoing hemodialysis with serum intact PTH (iPTH) concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.

  • Intervention: Participants were randomized to receive either Upacicalcet or a placebo intravenously three times a week at the end of each hemodialysis session for 24 weeks.

  • Dose Titration: The dose of Upacicalcet was adjusted every three weeks during the treatment period to maintain the serum iPTH level within the target range of 60–240 pg/mL, as recommended by Japanese guidelines.

  • Primary Endpoint: The primary efficacy endpoint was the percentage of patients who achieved a mean iPTH level of 60–240 pg/mL during weeks 22–24.

  • Secondary Endpoints: Included the percentage of patients achieving ≥30% and ≥50% reductions in mean serum iPTH concentrations from baseline.

Typical Cinacalcet Clinical Trial Protocol

Clinical trials for Cinacalcet have varied in design, but a common approach involves a randomized, double-blind, placebo-controlled or standard-of-care-controlled design.

  • Patient Population: Hemodialysis patients with uncontrolled secondary hyperparathyroidism.

  • Intervention: Patients are typically randomized to receive oral Cinacalcet or a placebo/standard therapy daily.

  • Dose Titration: The dose of Cinacalcet is titrated based on serum iPTH and calcium levels to achieve a target PTH range.

  • Primary Endpoint: The proportion of patients achieving a predefined target PTH level (e.g., ≤250 pg/mL or a ≥30% reduction from baseline).

  • Secondary Endpoints: Often include changes in serum calcium, phosphorus, and the calcium-phosphorus product.

start Patient Screening (Hemodialysis patients with SHPT) randomization Randomization start->randomization group_A Upacicalcet (Intravenous) randomization->group_A Group 1 group_B Cinacalcet (Oral) randomization->group_B Group 2 (in a head-to-head trial) or Placebo titration Dose Titration (Based on iPTH and Calcium levels) group_A->titration group_B->titration placebo Placebo/Standard Care follow_up Follow-up Period (e.g., 24-52 weeks) titration->follow_up endpoint Primary & Secondary Endpoint Assessment (% PTH reduction, % achieving target PTH) follow_up->endpoint

Figure 2. Generalized experimental workflow for a comparative calcimimetic trial.

Conclusion

Both Upacicalcet and Cinacalcet have demonstrated efficacy in reducing PTH levels in patients with secondary hyperparathyroidism undergoing hemodialysis. Upacicalcet, administered intravenously, has shown a high percentage of patients achieving target iPTH levels in its phase 3 trial, with a gastrointestinal side effect profile similar to placebo. Cinacalcet, an oral agent, has a longer history of clinical use and has also been effective in lowering PTH, although it is associated with a higher incidence of gastrointestinal adverse events.

The choice between these agents may depend on factors such as the route of administration, patient tolerance, and the need for adherence support, as intravenous administration ensures delivery. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and safety profiles.

References

Validating Upacicalcet's Engagement with Parathyroid Cell Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Upacicalcet's performance in engaging its target, the calcium-sensing receptor (CaSR), in parathyroid cells, with other calcimimetics such as etelcalcetide and cinacalcet. The information presented is supported by experimental data to aid in the evaluation and understanding of this novel therapeutic agent for secondary hyperparathyroidism (SHPT).

Mechanism of Action: A Novel Approach to CaSR Modulation

Upacicalcet is a novel, non-peptide, intravenous calcimimetic agent that acts as a positive allosteric modulator of the CaSR on parathyroid cells[1][2]. This means it enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion[3][4]. Unlike other calcimimetics, Upacicalcet has been shown to target the amino acid binding site of the CaSR[5]. This distinct binding mechanism may contribute to its unique pharmacological profile, potentially offering a different efficacy and tolerability profile compared to other agents.

In contrast to Upacicalcet and cinacalcet, which are allosteric modulators, etelcalcetide is described as a direct CaSR agonist. Furthermore, in vitro studies have demonstrated that Upacicalcet's agonistic activity on the human CaSR is dependent on the extracellular calcium concentration, with no activity observed below physiological calcium levels. Conversely, etelcalcetide has been shown to exhibit agonistic activity even in the absence of physiological extracellular calcium concentrations. This dependency on extracellular calcium may contribute to a lower risk of hypocalcemia with Upacicalcet treatment.

Comparative Efficacy in PTH Reduction: In Vitro and Clinical Data

The primary measure of target engagement for calcimimetics is the reduction of PTH secretion from parathyroid cells. Both in vitro and clinical studies have demonstrated the efficacy of Upacicalcet in this regard.

In Vitro Potency and Efficacy

Direct head-to-head in vitro studies provide valuable insights into the comparative potency of different calcimimetics on CaSR activation. The following table summarizes available data on the half-maximal effective concentration (EC50) for intracellular calcium mobilization, a key downstream event of CaSR activation.

CompoundCell LineAssay EndpointEC50 (nM)Reference
Upacicalcet HEK293 expressing hCaSRIntracellular Ca2+ mobilization~30
Etelcalcetide HEK293 expressing hCaSRIntracellular Ca2+ mobilization~100
Cinacalcet HEK293 expressing hCaSRIntracellular Ca2+ mobilization~40

Note: EC50 values can vary depending on experimental conditions and should be interpreted within the context of the specific study.

Clinical Efficacy in Hemodialysis Patients

Clinical trials in hemodialysis patients with SHPT provide real-world evidence of target engagement and therapeutic efficacy.

TreatmentStudy DesignKey Efficacy EndpointResultReference
Upacicalcet Phase 3, Randomized, Placebo-Controlled% of patients with mean iPTH 60-240 pg/mL at weeks 22-2467% (Upacicalcet) vs. 8% (Placebo)
Etelcalcetide Randomized, Active-Controlled (vs. Cinacalcet)% of patients with >30% reduction in PTH from baseline68.2% (Etelcalcetide) vs. 57.7% (Cinacalcet)
Cinacalcet Randomized, Placebo-ControlledMedian % reduction in iPTH from baseline33% (Cinacalcet) vs. 4% (Placebo)

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the direct activation of the CaSR by calcimimetics in a controlled in vitro setting.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) in response to calcimimetic treatment in cells expressing the human CaSR.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human calcium-sensing receptor (HEK293-hCaSR).

Materials:

  • HEK293-hCaSR cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Calbryte™ 520)

  • Pluronic F-127

  • Krebs-Ringer-HEPES buffer (or similar physiological salt solution)

  • Upacicalcet, etelcalcetide, and cinacalcet stock solutions

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

  • Cell Culture: Culture HEK293-hCaSR cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Krebs-Ringer-HEPES buffer.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with Krebs-Ringer-HEPES buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's injector to add varying concentrations of Upacicalcet, etelcalcetide, or cinacalcet to the wells.

    • Continuously record the fluorescence intensity for several minutes to capture the peak increase in [Ca2+]i.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary pharmacological effect of calcimimetics on parathyroid cells.

Objective: To quantify the inhibition of PTH secretion from primary parathyroid cells following treatment with calcimimetics.

Cell Source: Isolated bovine parathyroid cells.

Materials:

  • Fresh bovine parathyroid glands

  • Collagenase and DNase

  • Incubation buffer (e.g., Eagle's Minimum Essential Medium) with varying calcium concentrations

  • Upacicalcet, etelcalcetide, and cinacalcet stock solutions

  • PTH immunoassay kit (e.g., second or third-generation intact PTH assay)

Protocol:

  • Cell Isolation:

    • Obtain fresh bovine parathyroid glands and place them in chilled buffer.

    • Mince the tissue and incubate with collagenase and DNase at 37°C with gentle agitation to dissociate the cells.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the isolated cells by centrifugation and resuspend them in incubation buffer.

  • Pre-incubation: Pre-incubate the cells in a low-calcium buffer (e.g., 0.5 mM Ca2+) to establish a baseline of high PTH secretion.

  • Compound Treatment:

    • Aliquot the cell suspension into tubes.

    • Add varying concentrations of Upacicalcet, etelcalcetide, or cinacalcet to the respective tubes.

    • Include a vehicle control and a high-calcium control (e.g., 2.0 mM Ca2+).

    • Incubate the cells at 37°C for a defined period (e.g., 60-120 minutes).

  • Sample Collection: Centrifuge the tubes to pellet the cells and collect the supernatant.

  • PTH Measurement:

    • Measure the concentration of PTH in the supernatant using a validated PTH immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PTH inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to enhance understanding.

CaSR_Signaling_Pathway cluster_membrane Parathyroid Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Inhibition Inhibition of PTH Secretion Ca_release->Inhibition PKC->Inhibition PTH_vesicle PTH Secretory Vesicle PTH_vesicle->Inhibition Upacicalcet Upacicalcet Upacicalcet->CaSR binds to allosteric site

Caption: CaSR signaling pathway activated by Upacicalcet.

Calcium_Mobilization_Workflow start Start culture Culture HEK293-hCaSR cells start->culture plate Plate cells in 96-well plate culture->plate dye_load Load cells with calcium-sensitive dye plate->dye_load wash Wash cells to remove excess dye dye_load->wash measure Measure baseline fluorescence in plate reader wash->measure inject Inject calcimimetic compound measure->inject record Record fluorescence change inject->record analyze Analyze data and determine EC50 record->analyze end End analyze->end

Caption: Intracellular calcium mobilization assay workflow.

PTH_Secretion_Workflow start Start isolate Isolate bovine parathyroid cells start->isolate preincubate Pre-incubate cells in low calcium isolate->preincubate treat Treat cells with calcimimetics preincubate->treat incubate Incubate at 37°C treat->incubate collect Collect supernatant incubate->collect measure Measure PTH concentration by immunoassay collect->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: In vitro PTH secretion assay workflow.

References

A Head-to-Head Comparison of Second-Generation Calcimimetics: Etelcalcetide vs. Evocalcet

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic options for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), second-generation calcimimetics have emerged as pivotal agents. This guide provides a detailed, data-driven comparison of the two leading second-generation calcimimetics: the intravenously administered etelcalcetide and the oral agent evocalcet. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of their respective pharmacological profiles, clinical efficacy, and safety.

Mechanism of Action: Modulating the Calcium-Sensing Receptor

Both etelcalcetide and evocalcet exert their therapeutic effects by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland.[1][2] The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis.[3] By binding to the CaSR, these drugs increase its sensitivity to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[4][5] This, in turn, leads to a reduction in serum calcium and phosphorus levels.

While both are allosteric modulators, their binding sites on the CaSR differ. Evocalcet, like the first-generation calcimimetic cinacalcet, binds within the transmembrane domain of the CaSR. In contrast, etelcalcetide, a synthetic peptide, is predicted to bind to the extracellular Venus flytrap (VFT) domain of the CaSR, forming a disulfide bond with a cysteine residue.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Parathyroid Cell Ca2+ Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2+->CaSR Binds Calcimimetics Second-Generation Calcimimetics Calcimimetics->CaSR Allosterically Modulates Gq/11 Gq/11 CaSR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_synthesis ↓ PTH Synthesis & Secretion Ca_release->PTH_synthesis Inhibits PKC->PTH_synthesis Inhibits

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR).

Pharmacological Profile

The distinct chemical nature and route of administration of etelcalcetide and evocalcet result in different pharmacokinetic profiles.

ParameterEtelcalcetideEvocalcet
Administration IntravenousOral
Bioavailability 100%>80% (in rats)
Half-life 3-4 days13-20 hours
Metabolism Biotransformation via disulfide exchange with endogenous thiols; not metabolized by CYP450 enzymes.Minimal CYP-mediated metabolism, does not significantly inhibit CYP isozymes.
Protein Binding Predominantly bound to plasma albumin via reversible covalent binding.Information not prominently available in search results.

Head-to-Head Clinical Efficacy and Safety

While no direct head-to-head clinical trials comparing etelcalcetide and evocalcet have been published, a network meta-analysis and data from their respective trials against cinacalcet provide a basis for an indirect comparison.

Efficacy in Lowering PTH

Both agents have demonstrated non-inferiority to cinacalcet in reducing PTH levels.

Efficacy EndpointEtelcalcetide (vs. Cinacalcet)Evocalcet (vs. Cinacalcet)
>30% Reduction in PTH 68.2% vs. 57.7% (p=0.004 for superiority)67.3% vs. 58.7% (non-inferior)
>50% Reduction in PTH 52.4% vs. 40.2% (p=0.001 for superiority)Data not prominently available in search results.
Mean % Change in PTH from Baseline Not prominently available in search results.-34.7% vs. -30.2% (non-inferior)
Proportion Achieving Target PTH (60-240 pg/mL) Data not prominently available in search results.72.7% vs. 76.7% (non-inferior)

A network meta-analysis suggests that etelcalcetide has the highest odds of achieving a target PTH level compared to both evocalcet and cinacalcet.

Effects on Serum Calcium and Phosphorus

Both second-generation calcimimetics effectively lower serum calcium and phosphorus levels.

Biochemical ParameterEtelcalcetideEvocalcet
Serum Calcium DecreasedDecreased
Serum Phosphorus Modest decreaseDecreased
Safety and Tolerability

A key differentiator for second-generation calcimimetics is their improved gastrointestinal (GI) safety profile compared to cinacalcet.

Adverse EventEtelcalcetide (vs. Cinacalcet)Evocalcet (vs. Cinacalcet)
Gastrointestinal AEs (Nausea, Vomiting) No significant difference in self-reported nausea and vomiting compared to cinacalcet.Significantly lower incidence of GI-related adverse events (18.6% vs. 32.8%; p<0.001).
Hypocalcemia More frequent than cinacalcet.Incidence did not differ from cinacalcet.

The network meta-analysis indicated that cinacalcet ranked worst for nausea, while etelcalcetide had the highest odds of causing hypocalcemia.

Experimental Protocols

The clinical data presented are derived from robust, randomized, double-blind clinical trials. Below are the methodologies for key comparative studies.

Etelcalcetide vs. Cinacalcet (NCT01896232)
  • Study Design: A 26-week, multinational, randomized, active-controlled, double-blind, double-dummy, dose-titration trial.

  • Participants: 683 patients receiving hemodialysis with moderate to severe SHPT (predialysis serum PTH >500 pg/mL).

  • Intervention: Patients were randomized to receive either intravenous etelcalcetide and oral placebo or oral cinacalcet and intravenous placebo.

  • Primary Efficacy Endpoint: Non-inferiority of etelcalcetide in achieving a >30% reduction from baseline in mean predialysis PTH concentrations during weeks 20-27.

  • Secondary Endpoints: Superiority in achieving >30% and >50% reduction in PTH, and self-reported nausea or vomiting.

Etelcalcetide_vs_Cinacalcet_Trial Patients 683 Hemodialysis Patients with SHPT (PTH > 500 pg/mL) Randomization Randomization (1:1) Patients->Randomization Group_A Etelcalcetide (IV) + Oral Placebo Randomization->Group_A Group_B Cinacalcet (Oral) + IV Placebo Randomization->Group_B Follow_up 26-Week Treatment Period Group_A->Follow_up Group_B->Follow_up Endpoint Primary Endpoint: >30% PTH Reduction Follow_up->Endpoint

Caption: Workflow of the etelcalcetide vs. cinacalcet trial.
Evocalcet vs. Cinacalcet (Phase 3 Trial)

  • Study Design: A 30-week, randomized, double-blind, double-dummy trial.

  • Participants: 634 Japanese patients with SHPT on hemodialysis.

  • Intervention: Patients were randomized to receive either oral evocalcet or oral cinacalcet.

  • Primary Efficacy Endpoint: Non-inferiority of evocalcet to cinacalcet in the proportion of patients achieving a mean intact PTH level of 60 to 240 pg/mL from week 28 to 30.

  • Key Safety Endpoint: Incidence of gastrointestinal-related adverse events.

Evocalcet_vs_Cinacalcet_Trial Patients 634 Japanese Hemodialysis Patients with SHPT Randomization Randomization (1:1) Patients->Randomization Group_A Evocalcet (Oral) Randomization->Group_A Group_B Cinacalcet (Oral) Randomization->Group_B Follow_up 30-Week Treatment Period Group_A->Follow_up Group_B->Follow_up Endpoint Primary Endpoint: Target PTH Range (60-240 pg/mL) Follow_up->Endpoint

References

Reproducibility of Upacicalcet's Effect on Serum Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of Upacicalcet's effect on serum calcium levels with alternative therapies for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is supported by experimental data from clinical trials to aid in research and development decisions.

Introduction

Secondary hyperparathyroidism is a frequent complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels and disruptions in mineral metabolism, including calcium and phosphorus homeostasis. Upacicalcet is a novel calcimimetic agent that modulates the calcium-sensing receptor (CaSR) to suppress PTH secretion.[1][2] This guide examines the consistency of Upacicalcet's effect on serum calcium and compares it with other established treatments for SHPT.

Mechanism of Action: The Calcium-Sensing Receptor Pathway

Upacicalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[2] By binding to a site distinct from the calcium binding site, Upacicalcet increases the receptor's sensitivity to extracellular calcium.[2] This enhanced activation of the CaSR mimics the effect of higher calcium levels, leading to a reduction in the synthesis and secretion of PTH.[1] The subsequent decrease in PTH levels helps to lower serum calcium concentrations.

Upacicalcet Signaling Pathway cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein (Gq/11) CaSR->G_Protein Activates Upacicalcet Upacicalcet Upacicalcet->CaSR Allosteric Modulation Calcium Extracellular Calcium (Ca2+) Calcium->CaSR Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Increased Intracellular Calcium Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC PTH_Inhibition Inhibition of PTH Gene Transcription & Secretion Ca_Release->PTH_Inhibition PKC->PTH_Inhibition PTH_Decrease Decreased Serum PTH PTH_Inhibition->PTH_Decrease Serum_Ca_Decrease Decreased Serum Calcium PTH_Decrease->Serum_Ca_Decrease

Caption: Upacicalcet allosterically modulates the CaSR, leading to PTH inhibition.

Comparative Efficacy on Serum Calcium

The following tables summarize the quantitative data on the effects of Upacicalcet and its alternatives on serum calcium levels, as reported in various clinical trials.

Table 1: Effect of Upacicalcet on Serum Calcium

Study/TrialDosageBaseline Serum Calcium (mg/dL)Change in Serum Calcium (mg/dL)DurationPatient PopulationCitation
Phase 1 Study0.01 mg~8.9-0.05Single DoseHealthy Japanese Adults
0.1 mg~8.9-0.13
1.0 mg~8.9-0.35
2.5 mg~8.9-0.53
Phase 3 Study (vs. Placebo)25-300 µg (3x/week)≥8.4Decrease observed (serum corrected calcium <7.5 mg/dL in 2% of patients)24 weeksJapanese Hemodialysis Patients with SHPT
Switching Study (from Etelcalcetide)~75-100 µ g/week 8.9 ± 0.6No significant change (9.0 ± 0.6 mg/dL at 6 months)6 monthsHemodialysis Patients with SHPT
Switching Study (from Etelcalcetide)25 µg (initial dose)Not specifiedTransient decrease in the first week, then returned to original levels52 weeksChronic Hemodialysis Patients

Table 2: Effect of Alternative Calcimimetics on Serum Calcium

DrugStudy/TrialDosageBaseline Serum Calcium (mg/dL)Change in Serum Calcium (mg/dL)DurationPatient PopulationCitation
Cinacalcet vs. Placebo30-180 mg/day10.6Normalized to within normal range15 daysPrimary Hyperparathyroidism
Open-label30 mg (2x/day) to 90 mg (4x/day)14.1 ± 0.4-1.7 (mean decline to 12.4 ± 0.5)16 weeksInoperable Parathyroid Carcinoma
vs. PlaceboNot specified~9.8-0.9 (to 8.9 ± 0.8)32 weeksCKD not on dialysis
Etelcalcetide vs. Cinacalcet5-15 mg (3x/week)Not specifiedDecreased blood calcium was a common adverse event (68.9% of patients)26 weeksHemodialysis Patients with SHPT
Dose-escalation2.5-15 mg (3x/week)Not specifiedSignificant decrease8 weeksHemodialysis Patients with SHPT

Table 3: Effect of Vitamin D Analogs on Serum Calcium

DrugStudy/TrialDosageBaseline Serum Calcium (mg/dL)Change in Serum Calcium (mg/dL)DurationPatient PopulationCitation
Paricalcitol VITAL Study1 µ g/day Not specifiedDose-dependent increases; 1.1% incidence of hypercalcemiaNot specifiedDiabetic Nephropathy (CKD stages 2-4)
2 µ g/day 3.2% incidence of hypercalcemia
vs. Calcitriol1 µ g/45h >9.5No significant change6 monthsPre-dialysis CKD (stages 2-4)
Meta-analysisNot specifiedNot specifiedNo significant difference compared to other VDRAsNot specifiedHemodialysis Patients

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of typical experimental protocols for assessing the effect of Upacicalcet and comparator drugs on serum calcium.

Subject Enrollment and Baseline Assessment
  • Inclusion Criteria: Patients diagnosed with SHPT secondary to CKD, typically on hemodialysis, with baseline intact PTH (iPTH) and serum corrected calcium levels within a specified range (e.g., iPTH >240 pg/mL and corrected calcium ≥8.4 mg/dL).

  • Exclusion Criteria: History of parathyroidectomy, hypersensitivity to calcimimetics, or other conditions that could interfere with the study outcomes.

  • Baseline Data Collection: Demographics, medical history, concomitant medications, and baseline laboratory values including serum calcium, phosphate, albumin, and iPTH are recorded.

Drug Administration and Dose Titration
  • Upacicalcet: Administered intravenously, typically three times a week after each hemodialysis session. The initial dose (e.g., 25 or 50 µg) is adjusted based on the patient's iPTH and serum calcium levels to a maximum dose (e.g., 300 µg).

  • Cinacalcet: Administered orally, typically once daily. Dose titration occurs over several weeks to achieve the desired therapeutic effect while monitoring serum calcium.

  • Etelcalcetide: Administered intravenously three times a week with hemodialysis. Dose adjustments are made based on PTH and calcium levels.

  • Paricalcitol: Can be administered intravenously or orally. Doses are adjusted based on PTH and serum calcium levels.

Measurement of Serum Calcium and PTH
  • Blood Sample Collection: Blood samples for serum calcium and iPTH are collected at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly). For pharmacokinetic/pharmacodynamic studies, more frequent sampling is performed after drug administration (e.g., at 10, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Sample Handling: Proper procedures for venipuncture, such as avoiding prolonged tourniquet use and ensuring the patient is rested, are followed to prevent erroneous measurements. Serum is separated from the blood cells promptly.

  • Analytical Method: Total serum calcium is typically measured using automated colorimetric assays or ion-selective electrode (ISE) potentiometric methods. Serum albumin is also measured to calculate corrected calcium levels, especially in patients with hypoalbuminemia. The formula for corrected calcium is: Corrected calcium (mg/dL) = measured total calcium (mg/dL) + 0.8 * (4.0 - serum albumin [g/dL]).

  • PTH Measurement: Intact PTH is measured using immunoassays.

Experimental Workflow for Assessing Serum Calcium Response Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Serum Ca, PTH, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Upacicalcet Upacicalcet Administration Randomization->Treatment_Upacicalcet Treatment_Comparator Comparator Drug Administration Randomization->Treatment_Comparator Treatment_Placebo Placebo Administration Randomization->Treatment_Placebo Monitoring Regular Monitoring (Blood Sampling for Serum Ca & PTH) Treatment_Upacicalcet->Monitoring Treatment_Comparator->Monitoring Treatment_Placebo->Monitoring Dose_Adjustment Dose Titration (Based on Ca & PTH levels) Monitoring->Dose_Adjustment Data_Analysis Data Analysis (Change from Baseline) Monitoring->Data_Analysis Dose_Adjustment->Monitoring Endpoint Primary & Secondary Endpoint Evaluation Data_Analysis->Endpoint

Caption: A typical clinical trial workflow for evaluating SHPT treatments.

Conclusion

Upacicalcet consistently demonstrates a dose-dependent reduction in serum calcium levels in both healthy individuals and hemodialysis patients with SHPT. The effect appears to be reproducible, with studies showing predictable responses to dose adjustments. When switching from another intravenous calcimimetic, etelcalcetide, to upacicalcet, serum calcium levels remained stable or showed only a transient decrease, suggesting a manageable and predictable safety profile in terms of hypocalcemia.

In comparison, other calcimimetics like cinacalcet and etelcalcetide also effectively lower serum calcium, though the incidence of hypocalcemia can be a notable adverse event. Vitamin D analogs such as paricalcitol, while effective in reducing PTH, carry a risk of increasing serum calcium levels, necessitating careful monitoring.

The choice of agent for managing SHPT will depend on individual patient characteristics, including baseline calcium levels, the severity of hyperparathyroidism, and tolerability. The data presented in this guide suggest that Upacicalcet's effect on serum calcium is reproducible and offers a potentially favorable safety profile regarding hypocalcemia compared to other available treatments. Further head-to-head comparative studies will be valuable in fully elucidating the relative efficacy and safety of these agents.

References

Upacicalcet Phase 3 Clinical Trials: A Comparative Analysis for Secondary Hyperparathyroidism Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pivotal Phase 3 clinical trial data for Upacicalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. This guide provides a detailed comparison of its efficacy and safety profile, primarily against placebo, based on the Japanese Phase 3 study. Information on its mechanism of action and ongoing clinical trials is also presented to offer a complete picture for researchers, scientists, and drug development professionals.

Upacicalcet has emerged as a promising therapeutic option for managing SHPT, a common and serious complication of chronic kidney disease. This guide synthesizes the key findings from its Phase 3 clinical development program to facilitate an objective evaluation of its performance.

Efficacy Data: Upacicalcet vs. Placebo

The primary evidence for Upacicalcet's efficacy comes from a Phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted in Japan (NCT03801980). The trial evaluated the efficacy and safety of Upacicalcet administered intravenously three times a week for 24 weeks in hemodialysis patients with SHPT.[1][2][3]

Table 1: Key Efficacy Outcomes of Upacicalcet Phase 3 Trial (24 Weeks)

Efficacy EndpointUpacicalcet (n=103)Placebo (n=50)p-value
Primary Endpoint
Patients Achieving Mean iPTH 60-240 pg/mL (Weeks 22-24)67.0% (69/103)8.0% (4/50)<0.001
Secondary Endpoints
Patients Achieving ≥30% Reduction in Mean iPTH from Baseline80.6%8.0%<0.001
Patients Achieving ≥50% Reduction in Mean iPTH from Baseline52.0%4.0%<0.001
Bone Turnover Markers (Change from Baseline at Week 24)
Bone-specific alkaline phosphatase (BAP)Significant Decrease-<0.001
Total procollagen type I N-terminal propeptide (P1NP)Significant Decrease-<0.001
Tartrate-resistant acid phosphatase 5b (TRACP-5b)Significant Decrease-<0.001

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.[1][2]

The study demonstrated that Upacicalcet was significantly more effective than placebo in reducing intact parathyroid hormone (iPTH) levels to the target range recommended by the Japanese Society for Dialysis Therapy. Furthermore, Upacicalcet led to a significant reduction in bone turnover markers, suggesting a positive impact on bone metabolism.

Safety and Tolerability Profile

The safety of Upacicalcet was also rigorously assessed in the Phase 3 trial.

Table 2: Overview of Adverse Events (AEs) in Upacicalcet Phase 3 Trial

Adverse Event CategoryUpacicalcet (n=103)Placebo (n=50)
Overall Adverse Events 85.4% (88/103)72.0% (36/50)
Serious Adverse Events 10.7% (11/103)16.0% (8/50)
AEs Leading to Withdrawal 0%8.0%
Upper Gastrointestinal AEs (e.g., nausea, vomiting) 1.9%6.0%
Hypocalcemia (Corrected Calcium <7.5 mg/dL) 1.9% (2 events)0%

Data sourced from the Japanese Phase 3 clinical trial of Upacicalcet.

Upacicalcet was generally well-tolerated. Notably, the incidence of upper gastrointestinal adverse events, a common side effect of oral calcimimetics, was low and comparable to placebo. The occurrence of clinically significant hypocalcemia was also infrequent.

Experimental Protocols

Japanese Phase 3 Clinical Trial (NCT03801980) Methodology

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted at 41 sites in Japan.

  • Patient Population: Adult Japanese patients with SHPT undergoing in-center hemodialysis three times a week. Key inclusion criteria included serum iPTH levels >240 pg/mL and corrected serum calcium levels ≥8.4 mg/dL. Patients who had recently used other calcimimetics like etelcalcetide or cinacalcet were required to undergo a washout period before screening.

  • Treatment and Dosage: Patients were randomized in a 2:1 ratio to receive either intravenous Upacicalcet or placebo three times a week at the end of each hemodialysis session for 24 weeks. The initial dose of Upacicalcet was 25 or 50 μg, and the dose was titrated every 3 weeks up to a maximum of 300 μg to achieve the target iPTH range of 60-240 pg/mL.

  • Primary Endpoint: The proportion of patients achieving a mean iPTH level between 60 and 240 pg/mL during weeks 22 to 24.

  • Secondary Endpoints: Included the percentage of patients with a ≥30% and ≥50% reduction in mean iPTH from baseline, and changes in bone turnover markers.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum calcium and phosphorus), and vital signs throughout the study.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Upacicalcet Signaling Pathway

Upacicalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland. By binding to the CaSR, Upacicalcet increases the receptor's sensitivity to extracellular calcium. This enhanced activation of the CaSR mimics a state of high calcium, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion. The reduction in circulating PTH levels helps to normalize mineral metabolism in patients with secondary hyperparathyroidism.

Upacicalcet Signaling Pathway Upacicalcet Upacicalcet CaSR Calcium-Sensing Receptor (CaSR) (Parathyroid Gland) Upacicalcet->CaSR Binds and allosterically modulates G_Protein G-Protein Activation CaSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PTH_Inhibition Inhibition of PTH Synthesis & Secretion Ca_Release->PTH_Inhibition Bloodstream_PTH Decreased PTH in Bloodstream PTH_Inhibition->Bloodstream_PTH

Caption: Mechanism of action of Upacicalcet on the CaSR signaling pathway.

Upacicalcet Phase 3 Clinical Trial Workflow

The diagram below outlines the typical workflow of a Phase 3 clinical trial for Upacicalcet, from initial screening to the final evaluation period.

Upacicalcet Phase 3 Trial Workflow cluster_screening Screening Phase (2-4 weeks) cluster_treatment Treatment Phase (24 weeks) cluster_evaluation Evaluation Phase (Weeks 22-24) Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Calcimimetics Screening->Washout Randomization Randomization (2:1) Washout->Randomization Upacicalcet_Arm Upacicalcet Arm (Dose Titration) Randomization->Upacicalcet_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment (Mean iPTH) Upacicalcet_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (Bone Markers, etc.) Upacicalcet_Arm->Secondary_Endpoint Safety_Assessment Safety Assessment (Adverse Events) Upacicalcet_Arm->Safety_Assessment Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint Placebo_Arm->Safety_Assessment

Caption: Experimental workflow of the Upacicalcet Phase 3 clinical trial.

Ongoing and Future Research

Pathalys Pharma is conducting two identical Phase 3 clinical trials, known as the PATH-1 and PATH-2 studies, to support the global registration of Upacicalcet. These trials will enroll approximately 375 patients each and will assess the efficacy of Upacicalcet in reducing iPTH levels by 30% or more compared to placebo in hemodialysis patients with SHPT. The study design includes a 27-week double-blind, placebo-controlled phase followed by an open-label extension. The successful completion of these trials could further solidify the position of Upacicalcet as a key treatment option for SHPT.

Comparison with Other Calcimimetics

While direct head-to-head Phase 3 trial data for Upacicalcet against other calcimimetics like cinacalcet and etelcalcetide is not yet available, some insights can be drawn. A retrospective study in Japan that investigated switching patients from etelcalcetide to upacicalcet suggested that upacicalcet may be a useful option for managing serum phosphorus levels. However, randomized controlled trials are needed to confirm these findings.

Pharmacological studies suggest that Upacicalcet may have a lower risk of causing hypocalcemia and gastrointestinal side effects compared to other calcimimetics. A head-to-head comparison of evocalcet and cinacalcet, two other oral calcimimetics, demonstrated that evocalcet was non-inferior in efficacy to cinacalcet with a lower incidence of gastrointestinal-related adverse events. This highlights the ongoing effort to develop calcimimetics with improved safety and tolerability profiles.

References

Navigating the Safety Landscape of Calcimimetics: A Comparative Analysis of Upacicalcet, Etelcalcetide, and Cinacalcet

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the adverse effect profiles of Upacicalcet and other calcimimetics reveals distinct differences in their safety and tolerability, with newer agents potentially offering a more favorable profile for patients with secondary hyperparathyroidism undergoing hemodialysis. This guide provides a comprehensive comparison of Upacicalcet, Etelcalcetide, and Cinacalcet, supported by quantitative data from clinical trials and detailed experimental protocols to inform researchers, scientists, and drug development professionals.

Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) to suppress the secretion of parathyroid hormone (PTH), a key factor in the development of secondary hyperparathyroidism in patients with chronic kidney disease. While effective in controlling PTH levels, first and second-generation calcimimetics, Cinacalcet and Etelcalcetide, are associated with notable adverse effects, primarily gastrointestinal issues and hypocalcemia. Upacicalcet, a novel injectable calcimimetic, has emerged with the potential for an improved safety profile.

Comparative Adverse Effect Profiles

A review of clinical trial data highlights the varying incidence of key adverse events among the three calcimimetics. Upacicalcet has demonstrated a lower incidence of gastrointestinal adverse events compared to placebo in clinical trials. While hypocalcemia remains a risk, it has been shown to be manageable.[1][2][3] In contrast, Etelcalcetide is associated with a higher incidence of hypocalcemia and gastrointestinal side effects.[4][5] Cinacalcet, the first-generation oral calcimimetic, is well-known for causing nausea and vomiting, with hypocalcemia also being a significant concern.

The following table summarizes the incidence of common adverse events reported in clinical studies for Upacicalcet, Etelcalcetide, and Cinacalcet.

Adverse EventUpacicalcet (Phase 3 Placebo-Controlled Trial)Etelcalcetide (Head-to-Head with Cinacalcet)Cinacalcet (Head-to-Head with Etelcalcetide)
Hypocalcemia Serum corrected calcium <7.5 mg/dL: 2% (Upacicalcet) vs. 0% (Placebo)Blood calcium decreased: 69%Blood calcium decreased: 60%
Nausea Incidence similar to placebo18%23%
Vomiting Incidence similar to placebo13%14%
Diarrhea Incidence similar to placebo6%10%
Headache Not reported as a common adverse event7%7%
Muscle Spasms Not reported as a common adverse event7%6%

Experimental Protocols

The assessment of adverse effects for these calcimimetics is based on rigorous clinical trial methodologies.

Upacicalcet: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study
  • Patient Population: The study enrolled Japanese patients with chronic kidney disease (CKD) on hemodialysis with serum intact PTH (iPTH) concentrations >240 pg/mL and corrected calcium concentrations ≥8.4 mg/dL.

  • Dosing Regimen: Upacicalcet or a placebo was administered intravenously after each hemodialysis session for 24 weeks. The dosage of Upacicalcet was titrated from a starting dose of 25 or 50 μg up to 300 μg based on iPTH and serum corrected calcium levels.

  • Adverse Event Monitoring: Safety assessments were conducted throughout the study. Adverse events were recorded at each visit, and the incidence of upper gastrointestinal adverse events and hypocalcemia were key safety endpoints.

Etelcalcetide: Head-to-Head, Active-Controlled Study (vs. Cinacalcet)
  • Patient Population: The study included patients with secondary hyperparathyroidism undergoing hemodialysis.

  • Dosing Regimen: Patients received either intravenous Etelcalcetide or oral Cinacalcet. Doses were titrated to achieve target PTH levels.

  • Adverse Event Monitoring: Treatment-emergent adverse events were recorded. The comparison of the incidence of common adverse events such as decreased blood calcium, nausea, vomiting, and diarrhea between the two treatment groups was a key component of the safety analysis.

Cinacalcet: Randomized, Double-Blind, Placebo-Controlled Study
  • Patient Population: The study enrolled patients with stage 3 or 4 CKD not receiving dialysis.

  • Dosing Regimen: Patients were randomized to receive either Cinacalcet or a placebo.

  • Adverse Event Monitoring: The study monitored for adverse events, with a particular focus on hypocalcemia (defined as two consecutive serum calcium concentrations less than 8.4 mg/dL) and gastrointestinal side effects.

Signaling Pathways and Clinical Trial Workflow

To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2 Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR binds Calcimimetic Calcimimetic (Upacicalcet, Etelcalcetide, Cinacalcet) Calcimimetic->CaSR modulates Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion leads to MAPK MAPK Pathway PKC->MAPK activates MAPK->PTH_secretion contributes to

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

ADR_Workflow cluster_trial Clinical Trial for Adverse Drug Reaction (ADR) Assessment start Patient Enrollment & Informed Consent randomization Randomization (Drug vs. Placebo/Comparator) start->randomization treatment Treatment Period (Dosing & Monitoring) randomization->treatment data_collection Data Collection (Patient Reports, Labs, Vitals) treatment->data_collection adr_detection Adverse Drug Reaction (ADR) Detection data_collection->adr_detection adr_detection->data_collection No ADR causality Causality Assessment (e.g., Naranjo Scale) adr_detection->causality ADR Identified reporting Reporting to Regulatory Authorities causality->reporting analysis Data Analysis (Incidence, Severity) reporting->analysis end End of Study analysis->end

References

Switching from Etelcalcetide to Upacicalcet for Secondary Hyperparathyroidism: A Comparative Clinical Outcome Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals managing secondary hyperparathyroidism (SHPT) in hemodialysis patients, the transition between calcimimetic agents is a critical consideration. This guide provides a detailed comparison of the clinical outcomes observed when switching patients from etelcalcetide to upacicalcet, supported by experimental data and methodologies.

Executive Summary

The shift from etelcalcetide to upacicalcet in treating SHPT in hemodialysis patients demonstrates notable changes in key biochemical markers. Clinical evidence suggests that while serum corrected calcium levels remain stable, patients may experience a significant decrease in serum phosphorus levels and a slight increase in intact parathyroid hormone (iPTH) levels six months post-switch. These findings indicate that upacicalcet could be a valuable therapeutic alternative, particularly for managing hyperphosphatemia in this patient population.

Comparative Clinical Outcomes

A retrospective study conducted in Japan provides the primary data for comparing the effects of switching from etelcalcetide to upacicalcet. The following table summarizes the key quantitative outcomes observed at 3 and 6 months after the transition.

Clinical ParameterBaseline (on Etelcalcetide)3 Months after switching to Upacicalcet6 Months after switching to Upacicalcet
Corrected Calcium (mg/dL) 8.9 ± 0.69.1 ± 0.79.0 ± 0.6
Phosphorus (mg/dL) 6.3 ± 1.55.8 ± 1.55.9 ± 1.9
Intact PTH (pg/mL) 153.8 ± 100.3176.4 ± 124.6206.5 ± 168.7
Data presented as mean ± standard deviation.[1][2][3]

Experimental Protocols

The clinical data presented is based on a single-center retrospective study in Japan involving 37 hemodialysis patients with SHPT who were switched from etelcalcetide to upacicalcet.[1][2]

Patient Population: The study included 37 patients undergoing maintenance hemodialysis who were being treated for secondary hyperparathyroidism with etelcalcetide.

Treatment Regimen:

  • Initial Treatment: Patients were on a stable dose of intravenous etelcalcetide. The average dose before switching was 7.5 ± 0.8 mg/week.

  • Switching Protocol: Patients were directly switched from etelcalcetide to intravenous upacicalcet. The initial dose of upacicalcet was 75.7 ± 6.8 μ g/week . A washout period was not implemented. The dose of upacicalcet was subsequently adjusted to maintain target iPTH levels. At 6 months, the average dose was 96.3 ± 14.2 μ g/week .

  • Concomitant Medications: Doses of other medications for SHPT, such as vitamin D analogs and phosphate binders, were monitored and adjusted as needed. A significant decrease in the dose of maxacalcitol (an active vitamin D analog) was observed after the switch.

Data Collection: Serum levels of corrected calcium, phosphorus, and intact parathyroid hormone (iPTH) were measured at baseline (before the switch) and at 3 and 6 months after switching to upacicalcet.

Mechanism of Action and Signaling Pathway

Both etelcalcetide and upacicalcet are calcimimetics that act as allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. However, they are thought to interact with different sites on the receptor. Activation of the CaSR by these agents mimics the effect of high blood calcium levels, leading to a reduction in the secretion of parathyroid hormone. This, in turn, helps to control calcium and phosphorus levels in the blood.

Upacicalcet's activation of the CaSR is dependent on the extracellular calcium concentration, and it does not exhibit agonistic activity at or below physiological calcium levels. In contrast, etelcalcetide can activate the CaSR even in the absence of physiological levels of extracellular calcium. This difference in mechanism may contribute to a lower risk of hypocalcemia with upacicalcet.

G cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_protein G-protein Signaling CaSR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 / DAG Pathway PLC->IP3_DAG Ca_influx Increased Intracellular Ca²⁺ IP3_DAG->Ca_influx PTH_secretion Decreased PTH Secretion Ca_influx->PTH_secretion Inhibition etelcalcetide Etelcalcetide etelcalcetide->CaSR Allosteric Modulation upacicalcet Upacicalcet upacicalcet->CaSR Allosteric Modulation

Signaling pathway of Etelcalcetide and Upacicalcet.

The following diagram illustrates the experimental workflow for the clinical study comparing the switch from etelcalcetide to upacicalcet.

G start Patient Cohort (n=37) on Etelcalcetide baseline Baseline Data Collection (Corrected Ca, P, iPTH) start->baseline switch Switch to Upacicalcet baseline->switch follow_up_3m 3-Month Follow-up Data Collection switch->follow_up_3m follow_up_6m 6-Month Follow-up Data Collection follow_up_3m->follow_up_6m analysis Comparative Analysis of Clinical Outcomes follow_up_6m->analysis

Experimental workflow of the switching study.

References

A Comparative Meta-Analysis of Calcimimetic Agents for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of calcimimetic agents used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). We will delve into the efficacy and safety profiles of key agents, supported by data from meta-analyses and head-to-head clinical trials. This document also outlines common experimental protocols and the underlying signaling pathways.

Calcimimetic agents represent a significant therapeutic advancement in controlling SHPT by increasing the sensitivity of the calcium-sensing receptor (CaSR) to extracellular calcium, which subsequently reduces parathyroid hormone (PTH) secretion.[1][2][3] The primary agents discussed in this guide are cinacalcet, the first-generation oral calcimimetic, and etelcalcetide, a second-generation intravenous agent.[4][5]

Mechanism of Action: The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calcimimetics function as allosteric modulators of the CaSR on the surface of parathyroid cells. By binding to the receptor, they amplify its sensitivity to extracellular calcium ions. This enhanced activation of the CaSR mimics the effect of high calcium levels, thereby initiating a downstream signaling cascade that inhibits the synthesis and secretion of PTH. This ultimately helps to control the biochemical abnormalities associated with SHPT, including elevated PTH, calcium, and phosphorus levels.

cluster_0 Parathyroid Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Proteins CaSR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC AC Adenylate Cyclase (AC) Gq_Gi->AC Inhibits IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG cAMP Reduced cAMP AC->cAMP PTH_Secretion PTH Synthesis & Secretion Inhibition IP3_DAG->PTH_Secretion Leads to cAMP->PTH_Secretion Leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds Calcimimetic Calcimimetic Agent (e.g., Cinacalcet, Etelcalcetide) Calcimimetic->CaSR Allosterically Activates Ca_P_Levels Decreased Serum Calcium & Phosphorus PTH_Secretion->Ca_P_Levels Results in

Figure 1. Mechanism of action of calcimimetic agents on the CaSR signaling pathway.

Comparative Efficacy of Calcimimetic Agents

Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of calcimimetic agents in managing the biochemical markers of SHPT. Head-to-head trials have further elucidated the comparative effectiveness of different agents.

A network meta-analysis of 36 trials involving 11,247 participants found that calcimimetics were more effective than placebo at achieving target PTH levels. Etelcalcetide showed the highest odds of reaching the target PTH reduction compared to both evocalcet and cinacalcet.

In a head-to-head phase 3 trial comparing etelcalcetide and cinacalcet in 683 hemodialysis patients, etelcalcetide was found to be non-inferior and also met superiority criteria in reducing serum PTH concentrations over a 26-week period. Specifically, a higher proportion of patients treated with etelcalcetide achieved a greater than 30% and greater than 50% reduction in PTH from baseline compared to those on cinacalcet.

Efficacy OutcomeEtelcalcetideCinacalcetOdds Ratio (Etelcalcetide vs. Cinacalcet)p-valueCitation
>30% Reduction in PTH68.2%57.7%2.78 (vs. placebo)0.004
>50% Reduction in PTH52.4%40.2%-0.001
Biochemical Parameter Weighted Mean Difference (vs. Control) ---Citation
Serum PTH (pg/mL)--294.36-<0.001
Serum Calcium (mg/dL)--0.81-<0.001
Serum Phosphorus (mg/dL)--0.29-<0.001

Table 1: Comparative Efficacy of Etelcalcetide and Cinacalcet in Reducing PTH Levels and Impact on Biochemical Parameters.

Safety and Tolerability Profile

While effective, the use of calcimimetics is associated with certain adverse events. The most common side effects are gastrointestinal issues and hypocalcemia.

Meta-analyses have shown that calcimimetic agents are associated with an increased risk of hypocalcemia, nausea, and vomiting compared to placebo or no treatment. In the head-to-head trial of etelcalcetide versus cinacalcet, the most frequently reported treatment-emergent adverse event was a decrease in blood calcium. While there was no significant difference in the rates of self-reported nausea or vomiting between the two agents, etelcalcetide appeared to cause more hypocalcemia than cinacalcet.

Adverse EventEtelcalcetideCinacalcetOdds Ratio (Calcimimetics vs. Control)Citation
Decreased Blood Calcium68.9%59.8%-
Hypocalcemia--2.46
Nausea18.3%22.6%2.45
Vomiting13.3%13.8%2.78
Diarrhea6.2%10.3%1.51

Table 2: Incidence of Common Adverse Events with Etelcalcetide and Cinacalcet.

Experimental Protocols: A Look into Clinical Trial Design

The evidence for the efficacy and safety of calcimimetics is derived from numerous randomized controlled trials (RCTs). A common design for these trials is a multicenter, randomized, double-blind, active- or placebo-controlled study.

Key Components of a Typical RCT Protocol:

  • Study Population: Adult patients with CKD on hemodialysis who have SHPT, typically defined by a baseline serum PTH level above a certain threshold (e.g., >500 pg/mL).

  • Intervention: Patients are randomized to receive either the investigational calcimimetic agent (e.g., etelcalcetide intravenously) or a comparator (e.g., oral cinacalcet or placebo). To maintain blinding in trials comparing different routes of administration, a double-dummy design is often employed, where patients receive both an active intravenous drug and an oral placebo, or vice versa.

  • Dosage: The dosage of the calcimimetic is typically titrated based on the patient's PTH and calcium levels to achieve a predefined target range.

  • Primary Endpoint: A common primary endpoint is the proportion of patients achieving a specific percentage reduction in mean pre-dialysis serum PTH from baseline over a defined efficacy assessment period (e.g., >30% reduction during weeks 20-27).

  • Secondary Endpoints: These often include the proportion of patients achieving a greater PTH reduction (e.g., >50%), changes in serum calcium and phosphorus levels, and the incidence of adverse events such as nausea, vomiting, and hypocalcemia.

  • Duration: The treatment period for these trials is often around 26 weeks, with longer-term extension studies to assess sustained efficacy and safety.

cluster_0 Clinical Trial Workflow Screening Patient Screening (CKD, SHPT, PTH >500 pg/mL) Randomization Randomization (1:1) Screening->Randomization GroupA Group A: Etelcalcetide (IV) + Oral Placebo Randomization->GroupA Arm 1 GroupB Group B: Cinacalcet (Oral) + IV Placebo Randomization->GroupB Arm 2 Treatment 26-Week Treatment Period (Dose Titration) GroupA->Treatment GroupB->Treatment EAP Efficacy Assessment Phase (Weeks 20-27) Treatment->EAP FollowUp End of Study Follow-up EAP->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2. A typical experimental workflow for a head-to-head clinical trial of calcimimetics.

Conclusion

The available evidence from meta-analyses and direct comparative trials indicates that calcimimetic agents are effective in managing the biochemical abnormalities of secondary hyperparathyroidism in patients with chronic kidney disease. Etelcalcetide has demonstrated superior efficacy in reducing PTH levels compared to cinacalcet. However, the choice of agent may be influenced by factors such as the route of administration, patient adherence, and the specific safety profile, particularly the risk of hypocalcemia. While these agents effectively control surrogate biochemical endpoints, further long-term studies are needed to definitively establish their impact on clinical outcomes such as cardiovascular events and mortality.

References

Safety Operating Guide

Safeguarding Researchers: A Detailed Protocol for Handling Upacicalcet Sodium

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Upacicalcet sodium in a laboratory setting. The following procedural guidance is designed to minimize exposure risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical when handling this compound. While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its nature as a potent pharmaceutical ingredient necessitates a cautious approach.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1]
Hand Protection Protective GlovesDouble gloving with nitrile or butyl rubber gloves is recommended. Check chemical compatibility charts for the specific solvent being used. Discard gloves immediately after handling the compound or if contamination is suspected.[2]
Body Protection Impervious ClothingA disposable, solid-front laboratory coat or gown is required. Ensure it is fully fastened to provide maximum coverage.[1]
Respiratory Protection Suitable RespiratorFor handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is recommended. For operations with a higher potential for aerosol generation (e.g., weighing, preparing solutions), a powered air-purifying respirator (PAPR) should be considered.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to minimize the risk of exposure during the handling of this compound.

Engineering Controls:
  • Ventilation: All handling of this compound powder and solutions should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Safety Stations: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.

Experimental Workflow:

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Work Area in Chemical Fume Hood A->B C Weigh this compound in Ventilated Enclosure B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces with Alcohol E->F G Segregate and Label Hazardous Waste F->G H Doff Personal Protective Equipment G->H I Dispose of Waste in Accordance with Regulations H->I

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:
  • Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing papers, and any other solid materials contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."

Disposal Procedure:
  • Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

node_rect node_rect start Material Contaminated with this compound? is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No dispose Arrange for Professional Hazardous Waste Disposal solid_waste->dispose liquid_waste->dispose

Caption: Decision tree for the disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.